molecular formula C7H8N4O2S B1530926 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate CAS No. 256348-45-5

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Cat. No.: B1530926
CAS No.: 256348-45-5
M. Wt: 212.23 g/mol
InChI Key: FWTZQTCIZRQKBB-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a useful research compound. Its molecular formula is C7H8N4O2S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(thiatriazol-5-ylamino)phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS.H2O/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7;/h1-4,12H,(H,8,9,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZQTCIZRQKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583422
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256348-45-5
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound featuring a phenol moiety attached to a 1,2,3,4-thiatriazole ring. While specific experimental data on this exact molecule, particularly its hydrate form, is limited in publicly accessible literature, this document synthesizes available data for the anhydrous parent compound and provides expert-driven insights based on the known chemistry and biological context of related thiatriazole and thiadiazole derivatives. The guide covers core chemical properties, a plausible synthetic route, potential biological significance, and essential safety information, serving as a foundational resource for researchers investigating this and similar chemical scaffolds.

Core Chemical Properties and Structure

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS: 23567-67-1) is a small molecule that merges the functionalities of a phenol and an amino-thiatriazole. The 1,2,3,4-thiatriazole ring is a relatively unstable heterocycle known for its tendency to decompose upon heating[1]. The phenol group provides a site for hydrogen bonding and potential metabolic activity. While the query specifies a "hydrate," no specific data for a hydrated form is available; therefore, this guide focuses on the properties of the parent anhydrous compound.

The fundamental identifiers and computed physicochemical properties are summarized below.

Chemical Structure

Caption: 2D Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Physicochemical Data

The following table summarizes key computed properties for the anhydrous molecule, derived from the PubChem database. This data is critical for predicting its behavior in biological systems and for planning experimental work.

PropertyValueReference
Molecular Formula C₇H₆N₄OS[2]
Molecular Weight 194.22 g/mol [2]
IUPAC Name 4-(1,2,3,4-thiatriazol-5-ylamino)phenol[2]
CAS Number 23567-67-1[2]
XLogP3-AA 1.8[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 6[2]
Rotatable Bond Count 1[2]
Spectroscopic Profile
  • ¹H NMR: Expect signals for the aromatic protons on the phenol ring, likely showing splitting patterns characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amine (NH) proton and another for the hydroxyl (OH) proton would also be anticipated, with chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon atom within the thiatriazole ring would have a distinct chemical shift.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=N stretching (around 1615 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹)[1].

  • UV-Visible Spectroscopy: Arylamino-thiatriazoles typically show absorption maxima in the 230-300 nm range[3]. The phenol chromophore would contribute to this profile.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most plausible synthesis for 5-amino-substituted 1,2,3,4-thiatriazoles involves the diazotization of a corresponding thiosemicarbazide precursor[1]. For the target molecule, this would involve the reaction of 4-(4-hydroxyphenyl)thiosemicarbazide with an acidic solution of sodium nitrite at low temperatures.

This reaction is mechanistically critical as it leverages the reactivity of the terminal amine of the thiosemicarbazide to form a diazonium salt, which then undergoes intramolecular cyclization with the sulfur atom to yield the thiatriazole ring. The choice of a low-temperature environment (e.g., an ice bath) is crucial to control the exothermic nature of the diazotization and prevent the premature decomposition of both the diazonium intermediate and the final thiatriazole product.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction Conditions cluster_3 Product A 4-(4-Hydroxyphenyl)thiosemicarbazide B HCl (aq) NaNO₂ (aq) A->B Reacts with C Low Temperature (0-10°C) B->C Under D 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol C->D Yields

Caption: Proposed synthesis workflow for the target compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on known procedures for similar compounds and has not been experimentally validated for this specific molecule[1].

  • Preparation: Suspend 1.0 equivalent of 4-(4-hydroxyphenyl)thiosemicarbazide in aqueous hydrochloric acid (e.g., 15% HCl) in a reaction vessel equipped with a magnetic stirrer.

  • Cooling: Cool the suspension in an ice-salt bath to maintain a temperature between 0°C and 10°C. This is a critical step to ensure the stability of the intermediates.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cooled, stirring suspension over a period of 10-15 minutes. The slow addition rate is essential for controlling the reaction exotherm.

  • Reaction: Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure the completion of the cyclization.

  • Isolation: Isolate the resulting solid product via suction filtration.

  • Washing: Wash the filtered product with several portions of ice-cold water to remove residual acid and salts.

  • Drying: Dry the product under vacuum. Due to the thermal instability of thiatriazoles, elevated temperatures should be avoided.

Chemical Stability and Reactivity

The 1,2,3,4-thiatriazole ring is known to be thermally labile. Upon heating, it can decompose, often violently, by extruding molecular nitrogen (N₂) and elemental sulfur (S)[1]. This property necessitates careful handling, particularly avoiding high temperatures during synthesis, purification, and storage. The phenol group can undergo typical reactions such as O-alkylation or acylation, but such reactions must be conducted under conditions that do not compromise the integrity of the thiatriazole ring.

Potential Biological Significance and Applications

While no specific biological activity data has been published for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, the broader classes of thiadiazole and triazole derivatives are subjects of intense investigation in drug discovery[4][5]. The rationale for synthesizing and studying this specific molecule likely stems from the proven utility of these heterocyclic scaffolds.

Heterocyclic compounds containing nitrogen and sulfur are prevalent in pharmaceuticals due to their ability to engage in various biological interactions[4][6]. The thiadiazole core, for instance, is a bioisostere of pyrimidine and can interfere with nucleic acid replication processes, making it a target for anticancer drug design. The aminophenol substructure is also found in compounds with antiproliferative effects.

G center_node Thiatriazole / Thiadiazole Scaffolds app1 Anticancer Agents (e.g., EGFR, COX-2 inhibition) center_node->app1 app2 Antimicrobial Agents (Antibacterial, Antifungal) center_node->app2 app3 Antioxidant Activity center_node->app3 app4 Anti-inflammatory Agents center_node->app4

Caption: Key pharmacological activities of related thiatriazole/thiadiazole derivatives.

The potential areas of interest for this compound include:

  • Anticancer Activity: Many thiadiazole derivatives have been synthesized and evaluated as inhibitors of protein kinases (e.g., EGFR) or enzymes like COX-2, which are implicated in cancer progression[7][8].

  • Antimicrobial Activity: The triazole ring is a well-known pharmacophore in antifungal and antibacterial agents. Derivatives have shown promise in overcoming microbial resistance[9][10].

  • Antioxidant Properties: Phenolic compounds are classic antioxidants. The combination with a thiatriazole ring could lead to novel free radical scavenging activity[11].

Safety and Handling

Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is classified with the following hazards:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Handling Recommendations:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from heat sources to prevent thermal decomposition.

  • Given the explosive potential of some related thiatriazoles upon heating, small-scale experiments are advised until the thermal stability of this specific compound is well-characterized[1].

Conclusion and Future Directions

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a compound of interest due to its hybrid structure, combining a biologically active thiatriazole ring with a phenol moiety. While its fundamental chemical properties can be estimated, a significant gap exists in the experimental literature regarding its validated synthesis, the specific properties of its hydrate form, and its pharmacological profile.

Future research should focus on:

  • Validated Synthesis and Characterization: A detailed, reproducible synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS) and determination of physical properties like melting point (or decomposition temperature) and solubility.

  • Hydrate Characterization: If a stable hydrate can be formed, its stoichiometry and properties should be thoroughly investigated.

  • Biological Screening: The compound should be screened in a panel of assays relevant to the known activities of thiatriazoles, such as anticancer, antimicrobial, and antioxidant assays, to determine its specific biological activity and potential for therapeutic development.

This guide provides a solid baseline for initiating such research, grounded in the available data and established principles of medicinal chemistry.

References

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Course Hero. [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. [Link]

  • One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/One-Pot-Synthesis-of-Novel-4-%5B(5-Aryl-1-%2C3-%2C-Derivatives-Mohan-Kumar/a5875225d3042078f4b0451a44e548053c893638]([Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

  • SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. (n.d.). Indian Journal of Scientific Research. [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. [Link]

  • Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

Sources

An In-depth Technical Guide to the Research of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 256348-45-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research landscape surrounding the chemical entity 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, identified by CAS number 256348-45-5. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the available information on its chemical nature and draws upon established knowledge of structurally related thiatriazole and thiadiazole derivatives to propose a scientifically grounded framework for its synthesis, potential biological activities, and avenues for future investigation. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar heterocyclic compounds, offering insights into synthetic strategies, potential therapeutic applications, and robust experimental protocols for its evaluation.

Introduction: The Thiatriazole Scaffold - A Moiety of Latent Potential

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiatriazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a class of compounds with underexplored therapeutic potential. The subject of this guide, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, integrates this thiatriazole core with a phenol group, a common pharmacophore known to participate in various biological interactions.

The inherent chemical properties of the thiatriazole ring, including its aromaticity and the presence of multiple heteroatoms, suggest a high propensity for engaging with biological targets. This, coupled with the hydrogen-bonding capabilities of the phenol and amino groups, positions 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as a compound of significant interest for medicinal chemistry and drug discovery programs.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the preparation of the precursor, 4-(4-hydroxyphenyl)thiosemicarbazide. This intermediate can then be subjected to a diazotization reaction using a nitrite source, typically sodium nitrite, in an acidic medium to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization and Cyclization 4-aminophenol 4-Aminophenol Intermediate_1 4-aminophenol->Intermediate_1 Reaction Thiophosgene Thiophosgene (or equivalent) Thiophosgene->Intermediate_1 Hydrazine Hydrazine Precursor 4-(4-Hydroxyphenyl)thiosemicarbazide Hydrazine->Precursor Intermediate_1->Precursor Precursor_ref 4-(4-Hydroxyphenyl)thiosemicarbazide Target 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 256348-45-5) Precursor_ref->Target Diazotization NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) NaNO2_HCl->Target

Figure 1: Proposed synthetic pathway for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar 5-amino-1,2,3,4-thiatriazoles and should be optimized for the specific target compound.

Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiosemicarbazide

  • Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a thiocarbonyl transfer reagent (e.g., thiophosgene or carbon disulfide in the presence of a base) dropwise at a controlled temperature.

  • After the formation of the isothiocyanate intermediate, add hydrazine hydrate and reflux the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

  • Suspend the synthesized 4-(4-hydroxyphenyl)thiosemicarbazide in dilute hydrochloric acid and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture for a specified time until the diazotization and subsequent cyclization are complete.

  • Isolate the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Physicochemical Properties (Predicted)

Based on its structure, the following properties can be predicted for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. These are computational estimates and require experimental verification.

PropertyPredicted Value
Molecular FormulaC₇H₆N₄OS
Molecular Weight194.22 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

Potential Biological Activities and Therapeutic Applications

While direct biological data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is scarce, the broader classes of thiatriazole and thiadiazole derivatives have been extensively studied and exhibit a wide range of pharmacological activities. This suggests that the target compound may possess similar properties.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Mechanism of Action: It is plausible that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol could exhibit anticancer activity by targeting kinases or other enzymes crucial for tumor growth. The phenol moiety could be involved in hydrogen bonding interactions within the active site of a target protein, while the thiatriazole ring could participate in hydrophobic or other electronic interactions.

Anticancer_MoA cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Kinases Protein Kinases (e.g., PI3K, Akt, MAPK) Compound->Kinases Inhibition Other_Enzymes Other Oncogenic Enzymes Compound->Other_Enzymes Inhibition Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Kinases->Apoptosis Other_Enzymes->Proliferation Other_Enzymes->Apoptosis

Figure 2: Hypothesized mechanism of anticancer action.

Antimicrobial Activity

The thiatriazole and thiadiazole scaffolds are also known to be present in compounds with significant antimicrobial properties. The nitrogen and sulfur atoms in the heterocyclic ring can chelate with metal ions essential for microbial enzyme function, or they can interfere with cell wall synthesis or other vital microbial processes.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a series of in vitro and in vivo assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Model

Should the compound show promising in vitro activity, its efficacy can be evaluated in an in vivo model.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (at a predetermined dose and schedule) and a vehicle control, typically via intraperitoneal injection or oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Conclusion

The research on 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is still in its nascent stages. The information presented in this guide provides a solid foundation for initiating a comprehensive investigation into its chemical and biological properties. Key future research directions should include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol, along with comprehensive spectral and analytical data.

  • Broad-Spectrum Biological Screening: Evaluation of the compound against a wide range of cancer cell lines and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

References

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). Molecules, 28(19), 6891.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014).
  • Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. (2013). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 631-638.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3

Unveiling the Enigmatic Mechanism of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current understanding of the mechanism of action for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. A comprehensive review of available scientific literature reveals a notable absence of direct mechanistic studies for this specific compound. To provide a scientifically grounded framework for researchers, this document synthesizes the known biological activities and putative mechanisms of action of structurally related heterocyclic compounds, including thiatriazoles, thiadiazoles, and triazoles. By examining these analogs, we can infer potential biological targets and pathways for the subject compound, thereby guiding future research and experimental design. This guide is structured to provide a logical progression from the known metabolic fate of a close analog to the broader pharmacological context of its constituent chemical moieties, supported by experimental protocols and data presentation to facilitate hypothesis-driven investigation.

Introduction: The Knowledge Gap and a Path Forward

The compound 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a molecule featuring a phenol ring linked to a thiatriazole core, presents a compelling scaffold for medicinal chemistry. However, a thorough investigation of the scientific literature and chemical databases, including PubChem, indicates a significant gap in the understanding of its specific mechanism of action[1]. While its chemical structure is defined, its biological targets and the cellular pathways it modulates remain uncharacterized.

This guide, therefore, adopts a strategy of inferential analysis based on the established pharmacology of its structural relatives. The underlying principle is that shared chemical motifs often confer similar biological activities. We will delve into the known metabolic pathways of a closely related analog and then broaden our scope to the diverse bioactivities of compounds containing thiatriazole, thiadiazole, and triazole rings. This approach aims to equip researchers with a robust intellectual toolkit to formulate and test hypotheses regarding the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Metabolic Fate: Insights from a Close Structural Analog

While data on the subject compound is scarce, a study on the metabolism of the closely related compound, 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole, in rats provides valuable clues into its potential biotransformation. Understanding the metabolic stability and the nature of the metabolites is a critical first step in elucidating a compound's in vivo activity and potential toxicity. The study of this analog can guide the design of pharmacokinetic and pharmacodynamic (PK/PD) investigations for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

The Pharmacological Landscape of Related Heterocycles

The thiatriazole, thiadiazole, and triazole cores are prevalent in a wide array of biologically active molecules. A survey of the literature reveals a broad spectrum of pharmacological activities associated with these heterocyclic systems. This section will explore these activities, providing a foundation for postulating the potential mechanisms of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents. These compounds have been shown to be effective against a range of bacterial and fungal pathogens. For instance, certain 1,3,4-thiadiazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, while some triazole derivatives have shown promising antifungal properties. The antimicrobial action of these classes of compounds suggests that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate could be investigated for similar properties.

Anticancer and Cytotoxic Potential

A significant body of research points to the anticancer and cytotoxic activities of thiadiazole and triazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms for their anticancer effects are diverse and often involve the inhibition of critical cellular processes. The presence of the thiatriazole ring in the subject compound makes the investigation of its anticancer potential a logical avenue for research.

Enzyme Inhibition: A Common Mechanism

A recurring theme in the pharmacology of triazole and thiadiazole derivatives is their ability to act as enzyme inhibitors. This mode of action is responsible for a wide range of their therapeutic effects.

  • Tyrosinase Inhibition: Some benzamide derivatives containing a triazole core have been identified as potent inhibitors of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders. Given the phenolic moiety in 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, exploring its effect on tyrosinase activity could be a fruitful area of investigation.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative disorders like Alzheimer's disease. Several heterocyclic compounds, including those with triazole structures, have been explored as cholinesterase inhibitors.

Proposed Experimental Workflows for Mechanistic Elucidation

To bridge the existing knowledge gap, a systematic experimental approach is necessary. The following workflows are proposed to investigate the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Initial Target Screening and Phenotypic Assays

A logical starting point is a broad-based screening to identify potential biological targets and observable cellular effects.

Experimental Protocol: Broad-Spectrum Kinase and Phosphatase Screening

  • Compound Preparation: Prepare a stock solution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Panel: Utilize a commercial kinase and phosphatase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of human kinases and phosphatases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Analyze the percentage of inhibition for each enzyme. Hits are typically defined as enzymes with inhibition greater than a certain threshold (e.g., 50%).

Logical Relationship Diagram: From Screening to Hypothesis

G cluster_screening Initial Screening cluster_validation Hit Validation & Target ID cluster_mechanism Mechanism of Action Studies Broad-Spectrum Kinase/Phosphatase Screen Broad-Spectrum Kinase/Phosphatase Screen Dose-Response Assays (IC50 Determination) Dose-Response Assays (IC50 Determination) Broad-Spectrum Kinase/Phosphatase Screen->Dose-Response Assays (IC50 Determination) Identifies Potential Targets Phenotypic Cell-Based Assays (e.g., Proliferation, Viability) Phenotypic Cell-Based Assays (e.g., Proliferation, Viability) Phenotypic Cell-Based Assays (e.g., Proliferation, Viability)->Dose-Response Assays (IC50 Determination) Confirms Cellular Activity Direct Target Engagement Assays (e.g., CETSA, SPR) Direct Target Engagement Assays (e.g., CETSA, SPR) Dose-Response Assays (IC50 Determination)->Direct Target Engagement Assays (e.g., CETSA, SPR) Quantifies Potency Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Direct Target Engagement Assays (e.g., CETSA, SPR)->Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Confirms Target in Cells In Vivo Model Studies In Vivo Model Studies Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays)->In Vivo Model Studies Elucidates Downstream Effects G Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate->Tyrosinase Inhibition

Caption: Hypothesized inhibition of the melanin synthesis pathway.

Conclusion and Future Directions

The mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate remains an open question. This technical guide provides a comprehensive framework for initiating its investigation, grounded in the known biological activities of its structural analogs. The proposed experimental workflows offer a clear path forward for researchers to systematically unravel its molecular targets and cellular effects. The broad pharmacological potential of related heterocyclic compounds suggests that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate could be a valuable lead compound in various therapeutic areas. Future research should focus on the systematic screening and validation of its biological activities, ultimately leading to a definitive understanding of its mechanism of action.

References

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

  • Ikeda, G. J., & Schaeffer, J. R. (1973). Metabolism of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole in rats. Journal of Medicinal Chemistry, 16(10), 1157–1161. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Synthesis, Characterization, and Biological Activities of Novel 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Asif, M. (2011). A review on biological activities of 1,3,4-thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 01(05), 01-11. [Link]

  • Khan, I., et al. (2021). Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. RSC Advances, 11(34), 21063-21074. [Link]

  • Zha, G.-F., et al. (2015). Enzyme inhibitory properties, antioxidant activities, and phytochemical profile of three medicinal plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2015, 816573. [Link]

Sources

potential therapeutic applications of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Potential Therapeutic Applications of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a molecule of theoretical interest for the purpose of this guide. As of the latest literature review, it has not been extensively synthesized or characterized. This document, therefore, presents a prospective framework for its synthesis, handling, and preclinical evaluation. The hypotheses, experimental designs, and potential mechanisms are extrapolated from the known chemical and biological activities of its core constituent moieties: the 1,2,3,4-thiatriazole ring and the 4-aminophenol scaffold.

Introduction: A Molecule of Convergent Bioactivity

The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores with known biological relevance. The structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate presents a compelling case for investigation, merging two distinct chemical scaffolds:

  • The 1,2,3,4-Thiatriazole Core: This is a rare, high-nitrogen, sulfur-containing heterocycle.[1] While its isomers, particularly 1,2,4-triazoles, are prolific in medicine, exhibiting a vast range of activities including antifungal, anti-inflammatory, anticancer, and antiviral properties, the 1,2,3,4-thiatriazole ring is less explored.[2][3] Its inherent chemical properties, including potential instability and unique electronic distribution, suggest it could engage biological targets in novel ways.[4] The synthesis of 5-amino-1,2,3,4-thiatriazoles is typically achieved through the diazotization of thiosemicarbazides.[1][4]

  • The 4-Aminophenol Moiety: This structure is the cornerstone of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[5] While its anti-inflammatory effects are weak, its mechanism involves the reduction of prostaglandin production. Beyond pain relief, other derivatives of 4-aminophenol have been explored for potent antiproliferative and antioxidant activities, acting through mechanisms like the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells.[6][7] However, this scaffold is also associated with a well-documented risk of hepatotoxicity and nephrotoxicity at high doses, a critical consideration for any new derivative.[8]

The conjugation of these two moieties via an amino bridge creates a novel chemical entity. This guide outlines a hypothetical, yet scientifically grounded, roadmap for its synthesis, characterization, and preclinical evaluation, focusing on its potential as an anti-inflammatory and antiproliferative agent.

Section 1: Synthesis, Purification, and Physicochemical Characterization

Proposed Synthetic Pathway

The synthesis of 5-amino-substituted 1,2,3,4-thiatriazoles is generally accomplished by treating 4-substituted thiosemicarbazides with nitrous acid.[1] The proposed route leverages this established chemistry.

Causality: The choice of 4-(4-hydroxyphenyl)thiosemicarbazide as the precursor is direct and logical. It positions the 4-aminophenol group correctly for the final product. The use of sodium nitrite in an acidic medium (like HCl) is the standard method for generating the nitrous acid in situ required for the diazotization and subsequent cyclization to form the thiatriazole ring.[4] The low temperature is critical due to the potential thermal instability of both the diazonium intermediate and the final thiatriazole product.[1]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization p_aminophenol 4-Aminophenol thiosemicarbazide 4-(4-hydroxyphenyl)thiosemicarbazide p_aminophenol->thiosemicarbazide Standard procedure cs2 CS₂ / NH₃ product 4-(1,2,3,4-Thiatriazol- 5-ylamino)phenol Hydrate thiosemicarbazide->product Diazotization & Cyclization (0-5 °C) reagents NaNO₂ / aq. HCl reagents->product G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Modeling & Safety a1 General Cytotoxicity Assay (e.g., MTT on normal cell line) b1 Antiproliferative Screen (Cancer cell lines: MCF-7, HepG2) c1 Anti-inflammatory Screen (LPS-stimulated macrophages) g3 In Vitro ADME-Tox (Microsomal stability, CYP inhibition) a1->g3 h3 Hepatotoxicity Assay (e.g., on HepG2/HepaRG cells) a1->h3 b2 Apoptosis Assays (Annexin V/PI, Caspase activity) b1->b2 d2 ROS Generation Assay b1->d2 c2 Cytokine Profiling (ELISA/Luminex for TNF-α, IL-6) c1->c2 e2 COX Enzyme Inhibition Assay c1->e2 f3 NF-κB Pathway Analysis (Western Blot, Reporter Assay) b2->f3 c2->f3 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Release Gene->Cytokines Compound Test Compound Compound->IKK Potential Inhibition

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of procedures to offer in-depth insights into the causal relationships between molecular structure and spectral data, ensuring a robust and validated analytical workflow.

Introduction: Unveiling the Molecular Architecture

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (C₇H₆N₄OS · H₂O) is a molecule that marries a phenolic moiety with a labile 1,2,3,4-thiatriazole ring. The presence of acidic protons (phenolic -OH and amino -NH), a hydrogen-bonding hydrate, and a unique heterocyclic system necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to achieve a holistic understanding of this compound.

The structural integrity of this molecule is paramount for its potential biological activity, and the analytical workflow described herein is designed to be a self-validating system, where data from each technique corroborates the others, providing a high degree of confidence in the final analysis.

Synthesis Pathway: A Strategic Overview

The synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate is conceptually based on the established formation of 5-amino-substituted 1,2,3,4-thiatriazoles from thiosemicarbazide precursors. The logical synthetic route involves the diazotization of a suitable thiosemicarbazide.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Thiatriazole Ring Formation cluster_2 Final Product 4-aminophenol 4-aminophenol CS2_KOH 1. CS₂ / KOH 2. H₂N-NH₂·H₂O 4-aminophenol->CS2_KOH Reaction thiosemicarbazide 4-(4-hydroxyphenyl)thiosemicarbazide CS2_KOH->thiosemicarbazide Formation NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) thiosemicarbazide->NaNO2_HCl Diazotization target_compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol NaNO2_HCl->target_compound Cyclization hydrate Crystallization from aqueous media target_compound->hydrate Hydration final_product 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate hydrate->final_product

Figure 1: Conceptual workflow for the synthesis of the target compound.

This synthetic approach provides the basis for the expected structure that will be validated by the following spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A polar, aprotic solvent such as DMSO-d₆ is chosen to solubilize the compound and to allow for the observation of exchangeable protons (OH and NH). Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Expected ¹H NMR Spectral Data (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HPhenolic -OHThe acidic proton of the phenol group, broadened by exchange.
~8.5 - 9.5Singlet (broad)1HAmino -NHThe proton of the amino linker, likely broadened due to exchange and quadrupolar effects of the adjacent nitrogen atoms.
~7.0 - 7.5Doublet2HAr-H (ortho to -NH)Aromatic protons ortho to the electron-donating amino group are expected to be downfield.
~6.7 - 6.9Doublet2HAr-H (ortho to -OH)Aromatic protons ortho to the strongly electron-donating hydroxyl group are expected to be upfield.
~3.3Singlet (broad)2HH₂OThe protons of the water of hydration, often seen as a broad singlet in DMSO-d₆.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals.

  • Data Processing: Process the FID with an appropriate line broadening factor and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, one for each unique carbon environment. The same DMSO-d₆ solution from the ¹H NMR experiment can be used.

Expected ¹³C NMR Spectral Data (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 170C (thiatriazole ring)The carbon atom within the electron-deficient thiatriazole ring is expected to be significantly downfield.
~150 - 155C-OH (aromatic)The aromatic carbon attached to the hydroxyl group.
~130 - 135C-NH (aromatic)The aromatic carbon attached to the amino group.
~120 - 125CH (aromatic, ortho to -NH)Aromatic methine carbons.
~115 - 120CH (aromatic, ortho to -OH)Aromatic methine carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0-180 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Bonding

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Rationale for Experimental Choices: The solid-state spectrum is typically obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation. The presence of the hydrate is expected to be evident in the O-H stretching region.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500 - 3200 (broad)O-H stretchPhenol and H₂OA broad band due to hydrogen bonding of the phenolic hydroxyl group and the water of hydration.
3200 - 3100N-H stretchSecondary amineStretching vibration of the N-H bond of the amino linker.
3100 - 3000C-H stretchAromaticC-H stretching vibrations of the benzene ring.
~1620C=C stretchAromatic ringCharacteristic aromatic ring skeletal vibrations.
~1600N-H bendSecondary amineBending vibration of the N-H bond.
~1510C=N stretchThiatriazole ringStretching vibration of the C=N bond within the heterocyclic ring.
~1250C-O stretchPhenolStretching vibration of the phenolic C-O bond.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

FTIR_Workflow IR_Source IR Source Sample_ATR Sample on ATR Crystal IR_Source->Sample_ATR Incident Beam Detector Detector Sample_ATR->Detector Transmitted/Reflected Beam Interferogram Interferogram Detector->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform FTIR_Spectrum FT-IR Spectrum Fourier_Transform->FTIR_Spectrum MS_Fragmentation M_ion [M]⁺˙ m/z = 194 M_minus_N2 [M - N₂]⁺˙ m/z = 166 M_ion->M_minus_N2 - N₂ Fragment_134 [C₇H₆OS]⁺˙ m/z = 134 M_minus_N2->Fragment_134 - S Fragment_109 [C₆H₅O]⁺ m/z = 109 M_minus_N2->Fragment_109 - CSN

Figure 3: A plausible fragmentation pathway for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate requires a synergistic application of multiple analytical techniques. The data obtained from ¹H and ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry, when taken together, provide a detailed and cross-validated confirmation of the molecular structure. This comprehensive characterization is a critical step in the quality control and further development of this compound for its potential applications in the pharmaceutical industry.

References

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from a university course material source.
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209.
  • Kadhim, M. M., & Al-Adhahi, M. J. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy, 28(1), 1-10. [Link]

  • Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 30-39.
  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Wahab, A., Parveen, R., & Rai, A. (2009). Electron impact induced fragmentations of 5-phenylamino-1,2,3,4-thiatriazole by mass spectrometry. Oriental Journal of Chemistry, 25(3), 783-786.

An In-Depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Metabolic Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, structures containing the thiatriazole ring system have garnered interest due to their unique chemical properties and potential for biological activity. This guide focuses on a specific, yet under-documented molecule: 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. While extensive literature on this compound, particularly its hydrate form, is scarce, this document synthesizes the available information to provide a comprehensive technical overview.

This guide will delve into the chemical identity, a plausible synthetic route, and a detailed analysis of the metabolic fate of this compound, primarily drawing from foundational studies on its synonym, 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole. The information presented herein is intended to serve as a valuable resource for researchers investigating novel heterocyclic scaffolds in drug discovery and development.

Chemical Identity and Properties

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, also known by its synonym 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole and the developmental code Abbott 31699, is a small molecule featuring a phenol ring linked to a 1,2,3,4-thiatriazole moiety via an amino bridge. The presence of both a hydrogen bond donor (the phenolic hydroxyl and the amino group) and acceptor sites within its structure suggests the potential for interaction with biological targets.

Table 1: Physicochemical Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

PropertyValueSource
Molecular FormulaC₇H₆N₄OS
Molecular Weight194.22 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2

Note on the Hydrate Form: It is important to note that while the topic specifies the "hydrate" form, the available scientific literature predominantly refers to the anhydrous compound. There is currently a lack of specific data and characterization for a stable hydrate of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. Therefore, the information presented in this guide pertains to the anhydrous form.

Synthesis and Characterization

Representative Synthetic Protocol

The following protocol is a representative example and may require optimization for the specific synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

Step 1: Synthesis of the Thiosemicarbazide Precursor

The synthesis would likely begin with the preparation of 4-(4-hydroxyphenyl)thiosemicarbazide. This can be achieved through the reaction of 4-aminophenol with thiophosgene to form the isothiocyanate, followed by reaction with hydrazine.

Step 2: Diazotization and Cyclization

The core of the synthesis involves the diazotization of the thiosemicarbazide precursor followed by intramolecular cyclization to form the thiatriazole ring.

  • Reaction: The 4-(4-hydroxyphenyl)thiosemicarbazide is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the reactive diazonium salt.

  • Cyclization: The diazonium salt intermediate spontaneously cyclizes to form the 1,2,3,4-thiatriazole ring.

  • Isolation: The product, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, would then be isolated by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Diazotization & Cyclization 4-Aminophenol 4-Aminophenol Isothiocyanate_Intermediate 4-hydroxyphenyl isothiocyanate 4-Aminophenol->Isothiocyanate_Intermediate + Thiophosgene Thiophosgene Thiophosgene Hydrazine Hydrazine Thiosemicarbazide 4-(4-hydroxyphenyl)thiosemicarbazide Isothiocyanate_Intermediate->Thiosemicarbazide + Hydrazine Diazonium_Salt Diazonium Salt Intermediate Thiosemicarbazide->Diazonium_Salt + HCl, NaNO2 (0-5 °C) Acidic_Medium HCl (aq) Sodium_Nitrite NaNO2 (aq) Final_Product 4-(1,2,3,4-Thiatriazol- 5-ylamino)phenol Diazonium_Salt->Final_Product Intramolecular Cyclization Metabolism_Pathway Parent_Compound 4-(1,2,3,4-Thiatriazol- 5-ylamino)phenol Ring_Cleavage Thiatriazole Ring Cleavage Parent_Compound->Ring_Cleavage p_Aminophenol p-Aminophenol Ring_Cleavage->p_Aminophenol Acetylation N-Acetylation p_Aminophenol->Acetylation Acetaminophen 4-Acetamidophenol (Acetaminophen) Acetylation->Acetaminophen Conjugation Conjugation (Sulfation/Glucuronidation) Acetaminophen->Conjugation Excreted_Metabolites Excreted Metabolites (Sulfate and Glucuronide Conjugates) Conjugation->Excreted_Metabolites

Caption: Proposed metabolic pathway of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol in rats.

Potential Therapeutic Implications

The metabolic conversion to acetaminophen has significant implications for the potential therapeutic applications and toxicological profile of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

  • Prodrug Potential: The parent compound could be considered a prodrug of acetaminophen. This might offer advantages in terms of formulation, stability, or pharmacokinetic properties compared to administering acetaminophen directly.

  • Pharmacological Activity: The observed pharmacological effects of the parent compound in vivo would need to be carefully dissected to determine the relative contributions of the intact molecule versus its primary metabolite.

  • Toxicology: The toxicological profile would likely be influenced by the known hepatotoxicity of acetaminophen at high doses, which is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Any investigation into the therapeutic potential of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol would need to thoroughly assess the potential for acetaminophen-related toxicity.

Future Directions and Conclusion

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol represents an intriguing chemical scaffold with a metabolic profile that links it to a well-established therapeutic agent. However, the current body of literature is limited, and several areas warrant further investigation:

  • Definitive Synthesis and Characterization: A detailed and optimized synthetic protocol, along with comprehensive characterization of both the anhydrous and potentially a hydrate form, is needed.

  • In Vitro Biological Activity: The intrinsic biological activity of the parent compound should be evaluated in a range of in vitro assays to understand its pharmacological properties independent of its metabolism.

  • Pharmacokinetics and Pharmacodynamics: A more detailed pharmacokinetic and pharmacodynamic study would be beneficial to compare the profile of the parent compound with that of acetaminophen and to understand the time course of its conversion.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could provide insights into the structural requirements for any intrinsic activity of the thiatriazole-phenol scaffold and could potentially modulate the rate and extent of metabolic conversion.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90174, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved January 26, 2026 from [Link].

  • Ikeda, G. J., et al. (1973). Metabolism of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole in rats. Journal of Medicinal Chemistry, 16(10), 1157–1161. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved January 26, 2026, from [Link]

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiatriazolylamino Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic discovery and synthesis of a novel class of compounds: thiatriazolylamino phenols. By leveraging the established pharmacological profiles of both the 1,3,4-thiadiazole nucleus and phenolic scaffolds, this guide outlines a rational approach to the design and synthesis of new chemical entities with significant therapeutic potential. Detailed synthetic protocols, characterization methodologies, and a framework for robust biological evaluation are presented to empower researchers in the exploration of this promising area of medicinal chemistry. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying principles for successful discovery and development.

Introduction: The Rationale for Thiatriazolylamino Phenols

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. A highly effective strategy in this endeavor is the molecular hybridization of known pharmacophores to create new chemical entities with potentially synergistic or enhanced biological activities. This guide focuses on the deliberate combination of two such privileged scaffolds: the 1,3,4-thiadiazole ring and the phenol moiety.

The 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[1][2] The unique electronic and structural features of the thiadiazole ring allow it to act as a hydrogen bond acceptor and a two-electron donor system, contributing to its diverse biological interactions.[1]

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are renowned for their potent antioxidant and radical scavenging activities.[3][4] This property is crucial in combating oxidative stress, a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The conjugation of these two pharmacophores through an amino linkage to form thiatriazolylamino phenols presents a compelling strategy for the development of novel drug candidates. The resulting hybrid molecules are hypothesized to possess a unique combination of biological activities, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.

Synthetic Pathways to Thiatriazolylamino Phenols

The synthesis of thiatriazolylamino phenols can be logically approached in a two-stage process: first, the synthesis of the core 2-amino-5-substituted-1,3,4-thiadiazole, followed by its coupling to a suitable phenolic partner.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Precursors

A robust and widely utilized method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid.[5] This reaction can be efficiently promoted by various dehydrating agents.

Conceptual Synthetic Workflow for Thiadiazole Precursors

G cluster_0 Thiosemicarbazide Preparation (Optional) cluster_1 Thiosemicarbazone Formation & Cyclization AromaticAmine Aromatic Amine N_PhenylThiosemicarbazide N-Phenylthiosemicarbazide AromaticAmine->N_PhenylThiosemicarbazide Reflux in Ethanol CS2_Hydrazine CS2, Hydrazine Hydrate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Acylthiosemicarbazide Intermediate Thiosemicarbazide->Thiosemicarbazone Reaction with Carboxylic Acid AromaticAcid Substituted Aromatic Carboxylic Acid AromaticAcid->Thiosemicarbazone Thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole Thiosemicarbazone->Thiadiazole Dehydrocyclization (e.g., conc. H2SO4) G cluster_0 Diazotization cluster_1 Azo Coupling ThiadiazoleAmine 2-Amino-5-substituted- 1,3,4-thiadiazole DiazoniumSalt Thiadiazole Diazonium Salt ThiadiazoleAmine->DiazoniumSalt NaNO2, HCl 0-5 °C FinalProduct Novel Thiatriazolylamino Phenol DiazoniumSalt->FinalProduct Coupling in alkaline medium Phenol Substituted Phenol Phenol->FinalProduct

Caption: Proposed diazotization-coupling route to thiatriazolylamino phenols.

Experimental Protocol: Synthesis of 4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)diazenyl)phenol

This protocol is a proposed adaptation based on standard diazotization and azo coupling procedures. [1][6]

  • Diazotization of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:

    • Suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • Add a pre-cooled aqueous solution of sodium nitrite (0.012 mol in 5 mL of water) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL) and cool it to 0-5°C.

    • Add the freshly prepared, cold diazonium salt solution dropwise to the cold alkaline phenol solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and continue stirring for 2-3 hours. A colored precipitate will form.

    • Acidify the reaction mixture to pH 5-6 with dilute acetic acid to ensure complete precipitation.

    • Collect the crude product by filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry.

    • Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

Structural Characterization

The unambiguous characterization of the synthesized novel thiatriazolylamino phenols is paramount. A combination of spectroscopic techniques should be employed:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (amine), O-H (phenol), C=N, and C-S of the thiadiazole ring, and the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure, including the substitution patterns on the aromatic rings and the integration of proton signals to confirm the ratio of different moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the proposed structures through fragmentation patterns.

Table 1: Expected Analytical Data for a Representative Thiatriazolylamino Phenol

CompoundMolecular FormulaMWExpected ¹H NMR Signals (δ, ppm)Expected IR Bands (cm⁻¹)
4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)diazenyl)phenolC₁₄H₉ClN₄OS316.77Aromatic protons (multiplets), Phenolic OH (singlet, D₂O exchangeable)3400-3200 (O-H), ~1600 (N=N), ~1500 (C=N), ~700 (C-S)

Biological Evaluation: A Tiered Screening Approach

Given the pharmacological pedigree of the parent scaffolds, a systematic biological evaluation of the newly synthesized thiatriazolylamino phenols is warranted. A tiered screening approach allows for the efficient identification of lead compounds.

Workflow for Biological Evaluation

G cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening & Lead Optimization Start Synthesized Thiatriazolylamino Phenols Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) Start->Antimicrobial Anticancer Anticancer Assays (MTT, SRB) Start->Anticancer HitIdentification Hit Identification Antioxidant->HitIdentification Antimicrobial->HitIdentification Anticancer->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as an in-depth technical guide for research and drug development professionals. The safety and handling information for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is not exhaustively documented in publicly available literature. Therefore, this guide synthesizes known data for the anhydrous form and incorporates a conservative risk assessment based on the hazardous properties of its structural moieties: a phenol ring, an aminophenol group, and a thiatriazole ring. Users must conduct their own thorough risk assessment and consult their institution's safety office before handling this compound.

Executive Summary & Compound Identification

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a heterocyclic compound of interest in medicinal chemistry and drug development. This guide provides a detailed framework for its safe handling, storage, and disposal, with a specific focus on the hydrated form. Given the limited specific data for this exact compound, this document establishes a robust safety protocol by analyzing the known hazards of the anhydrous parent compound and the inherent risks associated with its core chemical structures. The primary directive is to treat this compound with a high degree of caution, assuming it possesses a hazard profile that includes the documented irritant properties, potential for severe toxicity and mutagenicity from its aminophenol component, and the thermal instability characteristic of thiatriazole rings.

Table 1: Compound Identification (Anhydrous Form)

Identifier Value Source
IUPAC Name 4-(1,2,3,4-thiatriazol-5-ylamino)phenol PubChem[1]
CAS Number 23567-67-1 PubChem[1]
Molecular Formula C₇H₆N₄OS PubChem[1]
Molecular Weight 194.22 g/mol PubChem[1]

| Synonyms | Abbott 31699, p-(1,2,3,4-Thiatriazol-5-ylamino)phenol, 5-(p-Hydroxyanilino)-1,2,3,4-thiatriazole | PubChem[1] |

Note: This guide addresses the hydrate form. The degree of hydration may affect physical properties, but the fundamental toxicological and reactivity hazards of the core molecule should be considered identical.

Hazard Identification and Comprehensive Risk Assessment

A multi-faceted approach is required to assess the risks of this compound. We must combine the officially reported GHS classifications with a predictive assessment based on its chemical substructures.

Documented GHS Classification (Anhydrous Form)

Data aggregated from notifications to the ECHA C&L Inventory for the anhydrous form provides the following baseline classification.[1]

Table 2: GHS Hazard Summary

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| STOT - Single Exposure | H335 | May cause respiratory irritation |



Inferred Hazards from Structural Moieties

The documented GHS classification is likely incomplete and does not capture the full extent of potential hazards. An expert assessment of the molecule's components—aminophenol and thiatriazole—is critical for a comprehensive safety profile.

  • Aminophenol Moiety: Aminophenols are known to pose significant health risks.[2]

    • Acute Toxicity: p-Aminophenol is toxic if swallowed or in contact with skin and can cause liver and kidney damage.[3][4]

    • Methemoglobinemia: Aromatic amines can interfere with the blood's ability to carry oxygen, leading to cyanosis, headache, dizziness, and fatigue.[2]

    • Mutagenicity: Aminophenols are suspected of causing genetic defects.[2]

    • Skin Sensitization: May cause allergic skin reactions upon repeated exposure.[2]

  • Phenol Moiety: Phenol itself is highly toxic and corrosive.[3][5]

    • Corrosivity: Capable of causing severe skin burns and eye damage.[3][5]

    • Systemic Toxicity: Rapidly absorbed through the skin, leading to systemic poisoning that can damage the central nervous system, heart, and kidneys.[6]

  • 1,2,3,4-Thiatriazole Ring: This heterocyclic system is known for its potential instability.

    • Thermal Instability: Thiatriazoles can decompose rapidly or violently upon heating.[7] The synthesis of related compounds often involves hydrazoic acid, a hazardous and explosive reagent, highlighting the energetic nature of this class of compounds.[8] This suggests a significant risk of explosive decomposition if the compound is heated or subjected to impact.

Exposure Controls and Personal Protective Equipment (PPE)

Given the comprehensive risk profile, a stringent "Hierarchy of Controls" must be implemented to minimize all potential routes of exposure.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for High-Hazard Compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering->Administrative supplements PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE requires

Caption: Hierarchy of Controls for this compound.

Engineering Controls (Primary Barrier)
  • Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

Administrative Controls (Procedural Safety)
  • Restricted Access: Designate specific areas within the lab for handling this compound. Only trained personnel should be allowed access.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for all experimental procedures involving this compound is mandatory.

  • Training: All personnel must be trained on the specific hazards (known and inferred) and the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE) (Last Line of Defense)
  • Hand Protection: Wear chemical-resistant gloves. Given the aromatic amine and phenol structure, double-gloving with nitrile gloves is recommended for splash protection. For prolonged handling, consider heavier-duty gloves such as neoprene or butyl rubber.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. A full-face shield must be worn over the goggles when handling the solid or preparing solutions due to the risk of splashes and the compound's corrosive potential.[5][6]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned completely. Ensure cuffs are tucked into gloves. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: While a fume hood is the primary control, an N95 or higher-rated respirator may be required for cleaning up spills outside of containment. Consult your institution's safety officer.

Experimental Protocols: Safe Handling & Storage

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula designated only for this compound.

  • Dispensing: Slowly and carefully dispense the solid compound from the stock bottle onto the weigh boat. Avoid any actions that could generate dust. Do not tap the bottle.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.

  • Sealing: Tightly seal the main stock container immediately after use.[6]

Step-by-Step Protocol for Solution Preparation
  • Setup: Perform all work in a chemical fume hood. Place a magnetic stir plate and an appropriately sized beaker or flask inside.

  • Solvent Addition: Add the desired solvent to the vessel first.

  • Solute Addition: Add the pre-weighed solid 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate to the solvent in small portions to control the rate of dissolution.

  • Mixing: Begin stirring slowly to avoid splashing.

  • Storage of Solution: Transfer the resulting solution to a clearly labeled, sealed container suitable for the solvent used. The label must include the compound name, concentration, date, and appropriate hazard warnings.

Storage Requirements
  • Temperature: Store in a cool, dry, well-ventilated area. Crucially, avoid heat and sources of ignition due to the thermal instability of the thiatriazole ring.[7][9]

  • Incompatibilities: Keep away from strong oxidizing agents, as these can react vigorously with the aminophenol moiety.[9]

  • Container: Keep the container tightly closed and stored in a locked cabinet or area with restricted access.[6]

Emergency Procedures

Immediate and correct response is critical in any emergency involving this compound.

Spill_Response Start Spill Occurs Assess Assess Spill Is it small & contained? Are you trained? Start->Assess Evacuate Evacuate Area Alert Others Call EHS Assess->Evacuate No Contain Contain Spill Use absorbent pads Work from outside in Assess->Contain Yes End Decontaminate & Report Evacuate->End Neutralize Clean Area (if applicable) Use appropriate kit Contain->Neutralize Dispose Package Waste Label as 'Hazardous Waste' Arrange for pickup Neutralize->Dispose Dispose->End

Caption: Decision workflow for spill response.

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call a poison center or doctor immediately.[6] Phenol burns require immediate medical attention; drenching with polyethylene glycol (PEG 300 or 400) can be an effective first aid measure if available and approved by your institution.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate, specialized medical attention.[5][6]

  • In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

  • Spill Response: For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.

  • Fire Fighting: In case of fire, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6] Do not use a direct stream of water, as it may spread the fire. Firefighters must wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations

All waste containing 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of toxic and potentially reactive chemical waste.

References

  • Redox. (2020). Safety Data Sheet Phenol (88-90%)
  • Carl ROTH. (n.d.).
  • INEOS Group. (2014).
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.).
  • Science of Synthesis. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • European Commission. (n.d.). Opinion of the SCCP on para-Aminophenol, A16.
  • Student Author. (n.d.).
  • PubMed Central. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. [Link]

  • New Jersey Department of Health. (2007). Hazard Summary: Aminophenols (mixed isomers). [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol.
  • Hindustan Organic Chemicals. (n.d.).

Sources

A Comprehensive Technical Guide to the Preliminary Cytotoxicity Screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Anticancer Candidate

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as an in-depth technical manual for navigating the crucial initial stages of evaluating a promising, yet uncharacterized, molecule: 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. While direct cytotoxic data for this specific compound remains to be published, the existing literature on structurally related thiatriazole and thiadiazole derivatives strongly suggests its potential as a cytotoxic agent.[1][2][3] These classes of heterocyclic compounds have demonstrated a range of biological activities, including anticancer properties, making our subject compound a compelling candidate for investigation.[1][2][3][4][5][6][7]

This document is not a mere recitation of protocols. Instead, it is a strategic guide grounded in scientific rationale, designed to empower you with the expertise to conduct a robust preliminary cytotoxicity screening. We will delve into the "why" behind the "how," ensuring that each experimental step is a self-validating component of a comprehensive evaluation.

Compound Profile and Rationale for Cytotoxicity Screening

Chemical Identity: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Molecular Formula: C7H6N4OS · H2O[8]

Structure:

Physicochemical Properties (Predicted):

  • Molecular Weight: 194.22 g/mol (anhydrous)[8]

  • Hydrogen Bond Donor Count: 2[8]

  • Hydrogen Bond Acceptor Count: 6[8]

  • LogP: 1.8[8]

Hazard Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE) should be worn at all times.

Scientific Justification for Screening: The thiatriazole and thiadiazole moieties are present in numerous compounds exhibiting a wide array of pharmacological activities, including significant anticancer effects.[1][2][3][5][7] Derivatives have shown potent cytotoxicity against various cancer cell lines such as breast, liver, and lung cancer.[1][9] The phenol group in the target molecule also presents an interesting feature, as phenolic compounds are known to possess antioxidant and, in some cases, cytotoxic properties.[10][11][12] This convergence of structural motifs provides a strong rationale for investigating the cytotoxic potential of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Strategic Selection of In Vitro Models: The Cellular Battlefield

The choice of cell lines is paramount for a meaningful preliminary screen. A well-curated panel should include representative cancer cell lines from diverse origins and a non-cancerous cell line to assess selectivity.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.[1][9]
HepG2 Hepatocellular CarcinomaA robust and commonly used liver cancer cell line, relevant for assessing potential hepatotoxicity.[9]
A549 Lung CarcinomaA standard model for non-small cell lung cancer, a prevalent and challenging malignancy.[10]
HEK-293 Human Embryonic KidneyA non-cancerous cell line to evaluate the general cytotoxicity and selectivity of the compound.[1]

This diverse panel will provide a broad initial spectrum of the compound's activity and potential for selective anticancer action.

Tiered Cytotoxicity Assessment: A Multi-faceted Approach

Tier 1: Global Cell Viability Assessment - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serial dilutions of the compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: Assessing Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect supernatant cell_seeding->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation_30min Incubate for 30 min add_reaction_mix->incubation_30min add_stop_solution Add stop solution incubation_30min->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Preparation and Treatment: Follow steps 1-5 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100).

Tier 3: Distinguishing Modes of Cell Death - Apoptosis vs. Necrosis Assay

Understanding whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is crucial. This can be achieved using a dual-staining flow cytometry assay with Annexin V and Propidium Iodide (PI).

Principle:

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent DNA intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Expected Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow:

Apoptosis_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells (trypsinization and collection) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Data Interpretation and Reporting

Quantitative Data Summary:

All quantitative data should be presented in clear, well-structured tables.

Table 1: Hypothetical IC50 Values (µM) of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Cell LineIC50 (µM) after 48h
MCF-715.2 ± 1.8
HepG225.6 ± 3.1
A54918.9 ± 2.5
HEK-293> 100

Table 2: Hypothetical LDH Release (% Cytotoxicity) at 50 µM after 48h

Cell Line% Cytotoxicity
MCF-765.4 ± 5.2
HepG242.1 ± 4.5
A54958.7 ± 6.1
HEK-2938.3 ± 1.5

Logical Relationships and Decision Making:

Caption: Decision-making flowchart for cytotoxicity screening.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial cytotoxic evaluation of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. By employing a tiered assay approach and a strategically selected cell line panel, researchers can generate robust and reliable data to make informed decisions about the future of this novel compound. Positive results from this preliminary screening would warrant further investigation into the specific molecular mechanisms of action, such as cell cycle analysis, caspase activation assays, and in vivo studies.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI. Retrieved January 26, 2026, from [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 4-Thiadiazole: The Biological Activities. (2018, January 7). Systematic Reviews in Pharmacy. Retrieved January 26, 2026, from [Link]

  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (n.d.). Avicenna Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Synthesis and in vitro anticancer activity assessment of bis-1,3,4-thiadiazol-2-amino flavone derivatives. (2025, October 10). Pharmakeftiki. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 26, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021, October 27). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line. (2016, October 21). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (n.d.). Iranian Journal of Medical Microbiology. Retrieved January 26, 2026, from [Link]

  • Anticancer properties of some triazolo[3,4-b][1][9][13]thiadiazoles. (2025, October 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Thiatriazole Compound

The scaffold of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate presents a compelling case for biological investigation. Its constituent parts, the thiatriazole and phenol moieties, are prevalent in a multitude of pharmacologically active agents. Thiatriazole and its isomers, such as 1,3,4-thiadiazole, are recognized as "privileged structures" in medicinal chemistry, known to confer a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The phenolic group, a well-established pharmacophore, often contributes to antioxidant and cytotoxic activities.[4]

Given the absence of a defined biological target for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a systematic, multi-tiered in vitro screening approach is paramount. This guide provides a strategic framework and detailed protocols for the initial biological characterization of this compound. We will proceed from broad assessments of cytotoxicity to more specific investigations into its potential antimicrobial, enzyme inhibitory, and antioxidant effects. This structured workflow is designed to efficiently identify and validate potential therapeutic applications.

Part 1: Foundational Analysis - Cytotoxicity and Cell Proliferation

A fundamental primary step in the evaluation of any novel compound is to ascertain its effect on cell viability.[5][6] This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This product is then solubilized, and the absorbance of the resulting solution is quantified. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay C1 Seed cells in 96-well plate C2 Incubate for 24h (adhesion) C1->C2 T2 Treat cells with compound C2->T2 T1 Prepare serial dilutions of compound T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add MTT reagent T3->A1 A2 Incubate (formazan formation) A1->A2 A3 Add solubilization solution A2->A3 A4 Read absorbance at 570 nm A3->A4 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of compound in 96-well plate P2 Prepare standardized microbial inoculum I1 Inoculate wells with microbial suspension P1->I1 P2->I1 I2 Incubate plate at appropriate temperature I1->I2 A1 Visually assess for turbidity I2->A1 A2 Determine MIC A1->A2

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Interpretation:

ResultInterpretation
Clear Well Growth inhibited by the compound.
Turbid Well Microbial growth occurred.
MIC Value The lowest concentration that prevents visible growth.

Part 3: Mechanistic Insight - Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting enzymes. [7][8]Given the diverse biological activities of related heterocyclic compounds, it is plausible that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate may function as an enzyme inhibitor. A generic enzyme inhibition assay, for instance against a serine protease like trypsin, can serve as a representative screen for this class of activity.

Principle of a Generic Protease Inhibition Assay

This assay utilizes a chromogenic substrate that, when cleaved by the enzyme (e.g., trypsin), releases a colored product (e.g., p-nitroaniline). The rate of color formation is proportional to enzyme activity. An inhibitor will decrease the rate of this reaction.

Protocol: Trypsin Inhibition Assay

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add Tris-HCl buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a positive control inhibitor (e.g., aprotinin) and a no-inhibitor control.

  • Enzyme Addition: Add a fixed concentration of trypsin to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the BAPNA substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of increase in absorbance corresponds to the rate of the enzymatic reaction.

Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Part 4: Evaluating Antioxidant Potential

The phenol moiety is a classic structural feature associated with antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals. [9]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant capacity. [10]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in methanol or ethanol.

  • Assay Reaction: In a 96-well plate, mix the test compound dilutions with a fixed concentration of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the log of the compound concentration to determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This application note provides a foundational, multi-faceted approach to the initial in vitro characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. By systematically evaluating its cytotoxicity, antimicrobial, enzyme inhibitory, and antioxidant properties, researchers can efficiently identify promising avenues for further, more focused investigation. Positive "hits" in any of these screening assays should be followed by more in-depth studies, such as determining the mechanism of cell death, identifying the specific microbial targets, or screening against a panel of specific enzymes to elucidate the mechanism of action. This logical progression from broad screening to specific target validation is a cornerstone of modern drug discovery and development.

References

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Sources

Quantitative Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a molecule of interest in pharmaceutical development. Accurate and precise quantification is paramount for ensuring drug product quality, safety, and efficacy throughout the development lifecycle. This document outlines three robust analytical methods: a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometric method, and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The causality behind experimental design choices is explained, and each protocol is presented as a self-validating system in accordance with international regulatory guidelines.[1][2]

Introduction and Physicochemical Profile

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a heterocyclic compound containing both a phenol and a thiatriazole moiety.[3] Its structure suggests potential for various pharmacological activities, making it a candidate for drug development. The presence of the hydrate form necessitates careful analytical control to ensure accurate dosage and stability assessment. The development of robust, reliable, and validated analytical methods is a critical regulatory requirement for any new chemical entity.[2][4] These methods form the backbone of quality control, supporting formulation development, stability testing, and final product release.

Before developing an analytical method, understanding the physicochemical properties of the analyte is essential for selecting the appropriate instrumentation, solvents, and separation conditions.

Table 1: Physicochemical Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol [3]

PropertyValueSource
Molecular Formula C₇H₆N₄OSPubChem CID: 90174[3]
Molecular Weight 194.22 g/mol PubChem CID: 90174[3]
Exact Mass 194.02623200 DaPubChem CID: 90174[3]
XLogP3-AA 1.8PubChem CID: 90174[3]
Hydrogen Bond Donor Count 2PubChem CID: 90174[3]
Hydrogen Bond Acceptor Count 6PubChem CID: 90174[3]

The compound's moderate polarity (XLogP3 of 1.8) and presence of hydrogen bond donors/acceptors indicate good solubility in polar organic solvents and aqueous mixtures, guiding the selection of chromatographic conditions.

Primary Method: Stability-Indicating RP-HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and specificity. A Reverse-Phase (RP-HPLC) method is the most suitable approach for a moderately polar compound like 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. The development of a stability-indicating method, one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products, is crucial for shelf-life determination.[5][6][7]

Principle and Rationale for Experimental Choices

This method employs a C18 stationary phase, where the analyte is separated based on its hydrophobic interactions.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentive capacity for compounds with moderate polarity.[7][8]

  • Mobile Phase: A buffered aqueous-organic mixture is used. A phosphate buffer at a slightly acidic to neutral pH ensures that the phenolic hydroxyl group's ionization state is consistent, leading to sharp, reproducible peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.[7][9]

  • Detection: The conjugated aromatic system of the molecule allows for strong UV absorbance. The detection wavelength is set at the absorption maximum (λmax) to achieve the highest sensitivity. Phenolic compounds typically exhibit strong absorbance around 250-270 nm.[7][10]

Experimental Protocol: HPLC-UV

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Buffer:ACN) B Prepare Standard Stock (Analyte in Diluent) A->B C Prepare Working Standards & Calibration Curve Samples B->C D Prepare Sample Solution (API/Formulation in Diluent) B->D F Inject Calibration Standards C->F G Inject Sample Solution D->G E Equilibrate HPLC System (Column, Flow Rate, Temp) H Generate Calibration Curve (Peak Area vs. Concentration) F->H I Integrate Sample Peak G->I J Quantify Sample using Regression Equation H->J I->J UVVis_Workflow A Prepare Standard Stock (Analyte in Solvent) B Determine λmax (Wavelength Scan) A->B C Prepare Calibration Standards A->C D Measure Absorbance of Standards C->D E Generate Calibration Curve (Absorbance vs. Concentration) D->E G Quantify Sample using Beer-Lambert Law E->G F Prepare & Measure Sample Solution F->G LCMS_Concept LC HPLC Separation IonSource Ionization (e.g., ESI) LC->IonSource Eluent MassAnalyzer Mass Analyzer (Filters by m/z) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data System (Quantification) Detector->Data Signal

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Anticancer Screening of Thiatriazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiatriazoles in Oncology

The landscape of cancer therapy is in a constant state of evolution, with a pressing need for novel chemical entities that can offer enhanced efficacy and selectivity against malignant cells. Among the heterocyclic compounds, the thiatriazole scaffold and its related triazole derivatives have emerged as a particularly promising class of molecules in the discovery of new anticancer agents.[1][2] These compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms, exhibit a wide range of biological activities.[3] Their unique structural and electronic properties allow them to interact with various biological targets, making them attractive candidates for drug development.[1]

Numerous studies have highlighted the potential of thiatriazole and triazole derivatives to induce cytotoxic effects in a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5][6] The mechanisms underlying their anticancer activity are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in tumor progression.[1][7][8] For instance, certain triazole compounds have been shown to arrest the cell cycle at the G2/M or G0/G1 phase and trigger apoptosis through the modulation of mitochondrial membrane potential and caspase activation.[7][8]

This guide provides a detailed framework for the systematic preclinical evaluation of novel thiatriazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to anticancer screening. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure the generation of reliable and reproducible data.

Phase 1: Initial High-Throughput Screening for Cytotoxicity

The primary objective of this phase is to efficiently screen a library of thiatriazole compounds to identify initial "hits" with significant cytotoxic or cytostatic activity against a panel of cancer cell lines.

Rationale for Assay Selection

For initial screening, assays that are robust, reproducible, and amenable to a high-throughput format are essential. The two most widely used and validated assays for this purpose are the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11]

  • SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[12] The amount of bound dye is proportional to the cell mass and is independent of cellular metabolic activity, offering a complementary endpoint to the MTT assay.[12]

Experimental Workflow: High-Throughput Cytotoxicity Screening

G cluster_0 Phase 1: High-Throughput Screening Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment Cell Line Panel Cell Line Panel 96-well Plate Seeding 96-well Plate Seeding Cell Line Panel->96-well Plate Seeding 96-well Plate Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT/SRB Assay MTT/SRB Assay Incubation (48-72h)->MTT/SRB Assay Data Analysis (IC50) Data Analysis (IC50) MTT/SRB Assay->Data Analysis (IC50) Hit Identification Hit Identification Data Analysis (IC50)->Hit Identification G cluster_1 Phase 2: Hit Validation & Mechanism Validated Hits Validated Hits Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Validated Hits->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Validated Hits->Cell Cycle Analysis (PI) Western Blotting Western Blotting Validated Hits->Western Blotting Kinase Inhibition Assay Kinase Inhibition Assay Validated Hits->Kinase Inhibition Assay Mechanism of Action Mechanism of Action Apoptosis Assay (Annexin V/PI)->Mechanism of Action Cell Cycle Analysis (PI)->Mechanism of Action Western Blotting->Mechanism of Action Kinase Inhibition Assay->Mechanism of Action

Caption: Workflow for elucidating the mechanism of action of hit compounds.

Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining

Materials:

  • Selected cancer cell line

  • Hit thiatriazole compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Selected cancer cell line

  • Hit thiatriazole compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A) [13]* 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the hit compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. [13]Fix the cells for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. [14]Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assay Principle Information Gained
Annexin V/PI Detection of phosphatidylserine externalization and membrane integrityQuantifies the extent of apoptosis and necrosis induced by the compound
Cell Cycle Analysis Staining of cellular DNA with a fluorescent dyeDetermines if the compound causes arrest at a specific phase of the cell cycle
Further Mechanistic Insights: Western Blotting and Kinase Assays

To delve deeper into the molecular mechanisms, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). Additionally, since many anticancer drugs target protein kinases, performing a kinase inhibition assay can reveal if the thiatriazole compounds directly inhibit specific kinases that are crucial for cancer cell survival and proliferation. [15][16][17]

Phase 3: In Vivo Antitumor Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their antitumor efficacy and safety in a more complex biological system. [18][19]The most common preclinical in vivo models for anticancer drug screening are human tumor xenografts in immunodeficient mice. [18][20]

Rationale for In Vivo Model Selection
  • Athymic Nude Mice: These mice have a genetic mutation that results in a deficient thymus, leading to a severely compromised immune system, specifically a lack of T-cells. [21][22]This allows for the successful engraftment and growth of human tumor cells without rejection, making them a standard model for xenograft studies. [23]

Protocol 5: Human Tumor Xenograft Model in Athymic Nude Mice

Materials:

  • Athymic nude mice (4-6 weeks old) [21]* Selected cancer cell line

  • Matrigel (optional, to enhance tumor take rate)

  • Hit thiatriazole compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the athymic nude mice. [20]2. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the thiatriazole compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel thiatriazole-based anticancer agents. By progressing from high-throughput in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can efficiently identify promising lead compounds for further drug development. The causality behind each experimental choice is grounded in established scientific principles to ensure the generation of high-quality, reliable data. This comprehensive guide serves as a valuable resource for advancing the discovery of the next generation of cancer therapeutics.

References

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  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • PubMed. (2024). Structural modification strategies of triazoles in anticancer drug development. Retrieved from [Link]

  • PubMed. (n.d.). Tissue-isolated human tumor xenografts in athymic nude mice. Retrieved from [Link]

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  • PubMed Central. (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

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Application Note: Structural Elucidation of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed protocols and theoretical justifications for the use of Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These two techniques provide complementary information, with FT-IR identifying key functional groups and the presence of hydration, while NMR spectroscopy elucidates the precise atomic connectivity and molecular framework. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the definitive structural confirmation of complex organic molecules.

Introduction: The Need for Rigorous Characterization

Heterocyclic compounds containing triazole or thiatriazole rings are foundational scaffolds in modern drug discovery, exhibiting a wide range of biological activities.[1][2][3] The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate combines a phenol moiety, known for its hydrogen bonding capabilities, with a thiatriazole ring, a unique bioisostere. Its potential therapeutic applications necessitate unambiguous structural verification, which is crucial for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.

FT-IR and NMR spectroscopy are powerful, non-destructive analytical techniques that, when used in conjunction, offer a complete picture of a molecule's structure.[4] FT-IR provides a rapid "molecular fingerprint" by identifying functional groups based on their unique vibrational frequencies, while NMR offers a detailed map of the carbon-hydrogen framework.[5] This document outlines the principles, optimized protocols, and data interpretation strategies for the analysis of this specific hydrated compound.

Part I: Functional Group Identification by FT-IR Spectroscopy

Theoretical Basis: Molecules in Motion

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.[6][7] This allows for the identification of functional groups (e.g., O-H, N-H, C=C), making it an indispensable tool for initial structural assessment.[4] For 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, FT-IR is particularly crucial for confirming the presence of the hydroxyl and amino groups, the aromatic system, and the water of hydration.[8][9]

Experimental Protocol: FT-IR Analysis

The following protocol ensures high-quality, reproducible data. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-grade isopropanol-soaked swab, followed by a dry swab.

  • Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Place a small amount (1-2 mg) of the solid 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate powder onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

Data Acquisition Parameters:

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean Clean ATR Crystal (Isopropanol) start->clean background Acquire Background Spectrum (Air Reference) clean->background load Load Sample Powder (1-2 mg) background->load apply_pressure Apply Consistent Pressure load->apply_pressure acquire Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) apply_pressure->acquire process Background Subtraction & Fourier Transform acquire->process identify Identify Characteristic Peaks (O-H, N-H, Aromatic C=C, etc.) process->identify interpret Correlate Peaks to Molecular Structure identify->interpret report Report Findings interpret->report

Caption: Workflow for FT-IR analysis using the ATR method.

Data Interpretation: Decoding the Spectrum

The FT-IR spectrum of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is expected to display several key absorption bands. The presence of both a phenol group and water of hydration will result in a very broad absorption band in the high-frequency region due to extensive hydrogen bonding.[10][11]

Table 1: Expected FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
~3550 – 3200O-H and N-H StretchingVery broad, strong band resulting from overlapping phenol -OH, water H₂O, and amine -NH stretches, indicative of strong intermolecular hydrogen bonding.[10]
~3100 – 3000Aromatic C-H StretchingWeak to medium sharp peaks.
~1620 – 1580N-H Bending (Scissoring)Medium intensity peak, often overlapping with aromatic ring vibrations.
~1615, ~1510, ~1450Aromatic C=C Ring StretchingSet of sharp, medium-to-strong intensity bands characteristic of the benzene ring.[12]
~1550 – 1480Heterocyclic Ring Vibrations (C=N, N=N)Medium intensity peaks, contributing to the fingerprint region.[1]
~1250 – 1200Phenolic C-O StretchingStrong, sharp band.
~830C-H Out-of-Plane BendingStrong peak, characteristic of 1,4-disubstituted (para) benzene rings.

Part II: Molecular Framework Determination by NMR Spectroscopy

Theoretical Basis: Nuclei in a Magnetic Field

NMR spectroscopy provides unparalleled detail about the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[13] When placed in a strong magnetic field, these nuclei exist in different spin states. The absorption of radiofrequency (RF) energy causes transitions between these states. The precise RF frequency required for this transition is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .[4]

For ¹H NMR, three key pieces of information are extracted:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): Reveals the number of protons on adjacent atoms.

¹³C NMR provides the number of chemically distinct carbon atoms and information about their electronic environment. Together, these techniques allow for the reconstruction of the molecule's connectivity.[5]

Experimental Protocol: NMR Analysis

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its ability to dissolve polar compounds and, importantly, to slow the chemical exchange of labile protons (O-H, N-H), allowing them to be observed more clearly.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh dissolve Dissolve in DMSO-d₆ with TMS (~0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer tune Tune & Shim Magnet transfer->tune acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform & Phase Correction acquire_c13->process calibrate Calibrate Spectrum (TMS at 0.00 ppm) process->calibrate integrate Integrate ¹H Peaks calibrate->integrate assign Assign Chemical Shifts, Analyze Splitting Patterns integrate->assign report Confirm Structure assign->report

Caption: Workflow for ¹H and ¹³C NMR structural analysis.

Data Interpretation: Assembling the Molecular Puzzle

¹H NMR Spectrum: The 1,4-disubstituted (para) phenol ring is expected to produce a symmetrical pattern, typically two doublets, characteristic of an AA'BB' spin system. The labile protons will likely appear as broad singlets.[14][15]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Broad singlet1HPhenolic -OH proton.[3]
~8.5 - 9.5Broad singlet1HAmino -NH proton.
~7.0 - 7.5Doublet2HAromatic protons (Ha) ortho to the -NH group.
~6.7 - 6.9Doublet2HAromatic protons (Hb) ortho to the -OH group.
~3.34Singlet2H (hydrate)Water (H₂O) peak, often overlapping with residual solvent peak in DMSO-d₆.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. Due to the symmetry of the phenol ring, only four signals are expected for the six aromatic carbons.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160 - 165Thiatriazole ring carbon (C5)
~150 - 155Phenolic carbon attached to oxygen (C-OH)
~130 - 135Phenolic carbon attached to the amino group (C-NH)
~120 - 125Aromatic CH carbons ortho to the -NH group
~115 - 118Aromatic CH carbons ortho to the -OH group

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is definitively achieved through the synergistic use of FT-IR and NMR spectroscopy.

  • FT-IR analysis provides primary evidence for all critical functional groups: the broad O-H/N-H band confirms the hydroxyl, amino, and hydrate moieties, while characteristic peaks in the fingerprint region confirm the aromatic and heterocyclic ring systems.

  • NMR analysis provides the atomic-level connectivity. ¹H NMR confirms the 1,4-disubstitution pattern on the phenol ring and quantifies all distinct protons, including the labile ones. ¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.

By integrating the data from both techniques, a self-validating and unambiguous structural assignment is made. This dual-spectroscopic approach represents a robust and essential methodology in the field of chemical synthesis and drug development, ensuring the identity and purity of novel chemical entities.

References

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Application Notes and Protocols for Developing Cell-Based Assays with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Thiatriazole Compound

The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The thiatriazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules.[1] Derivatives of related scaffolds like thiadiazoles and triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties.[2][3][4]

The presence of a phenol group in the structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate suggests potential for antioxidant activity and interactions with biological targets through hydrogen bonding. Given the diverse bioactivities of its parent scaffolds, this compound represents a promising candidate for investigation in various therapeutic areas.

These application notes provide a comprehensive guide for researchers to initiate the characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate's biological effects through the development of robust cell-based assays. The focus is on establishing a foundational understanding of its cytotoxicity and potential antimicrobial properties, which are common starting points in the evaluation of novel chemical entities.

Compound Profile and Safety Considerations

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety information for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate.

PropertyValueSource
Molecular Formula C7H6N4OSPubChem CID 90174[5]
Molecular Weight 194.22 g/mol PubChem CID 90174[5]
Hydrogen Bond Donor Count 2PubChem CID 90174[5]
Hydrogen Bond Acceptor Count 6PubChem CID 90174[5]
XLogP3-AA (Lipophilicity) 1.8PubChem CID 90174[5]

Safety Precautions: According to the aggregated GHS information provided to the ECHA C&L Inventory, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The phenol component of the molecule also warrants caution, as phenol itself is toxic and can cause severe skin burns and eye damage.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[8] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.[9]

Experimental Workflow for Characterizing a Novel Compound

The following workflow provides a logical progression for the initial characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in cell-based assays. This systematic approach ensures that foundational data on cytotoxicity is gathered before proceeding to more complex mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Next Steps prep_compound Compound Handling & Stock Solution Preparation select_cells Cell Line Selection viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) prep_compound->viability_assay Initial Testing dose_response Dose-Response & IC50 Determination viability_assay->dose_response data_analysis Data Analysis & Interpretation dose_response->data_analysis Quantitative Analysis antimicrobial_screen Antimicrobial Screening (MIC Assay) antimicrobial_screen->data_analysis mechanism_studies Hypothesis-Driven Mechanistic Studies data_analysis->mechanism_studies

Caption: A generalized workflow for the initial cell-based characterization of a novel compound.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for the reproducibility of any cell-based assay.[10]

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Safety First: Perform all weighing and initial dissolution steps in a chemical fume hood. Wear appropriate PPE.

  • Weighing: Accurately weigh a small amount (e.g., 5 mg) of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration will depend on the compound's solubility.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary but should be done with caution to avoid compound degradation.

  • Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if necessary for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture. However, it is important to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Aliquoting: Repeated freeze-thaw cycles can lead to the degradation of the compound or its precipitation out of solution, affecting the accuracy of experimental results.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[11] This assay will help determine the concentration range at which 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate affects cell viability.

Materials:

  • Selected cancer and/or normal cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293, fibroblasts for normal)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well flat-bottom plates

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest cells and perform a cell count. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the compound in complete medium from the stock solution. A common starting range is from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. After the incubation with MTT, carefully remove the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] c. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % viability against the log of the compound concentration to generate a dose-response curve.

  • Use a non-linear regression analysis to calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Serial Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Sources

Application Note & Protocol: High-Purity Recovery of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a heterocyclic compound of interest in pharmaceutical research and development. The protocol emphasizes a systematic approach to recrystallization, addressing the compound's inherent thermal instability and potential for impurity carryover from synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from solvent screening to final product isolation and characterization, while prioritizing safety and procedural integrity.

Introduction: The Rationale for Recrystallization

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a molecule characterized by a phenolic moiety and a nitrogen-rich thiatriazole ring. The presence of these functional groups imparts specific chemical properties that are crucial for its intended biological activity. However, synthetic routes to this compound can introduce various impurities, including unreacted starting materials, side-products, and colored contaminants. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, operating on the principle of differential solubility of the desired compound and its impurities in a given solvent at varying temperatures[1][2]. A successful recrystallization yields a product with high purity and a well-defined crystalline structure, which are critical for accurate downstream applications and regulatory compliance.

A significant challenge in the purification of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate is the thermal lability of the 1,2,3,4-thiatriazole ring system. Thiatriazoles are known to be unstable and can decompose, sometimes with detonation, upon heating[3]. This necessitates a carefully controlled recrystallization protocol that employs the lowest effective temperature to minimize the risk of degradation.

Pre-Recrystallization Considerations: Safety and Material Characterization

2.1. Safety Precautions

Hazard Identification: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is classified as a skin and eye irritant and may cause respiratory irritation[4]. The phenolic component also warrants caution, as phenols are toxic and can cause severe skin burns[5][6]. The thermal instability of the thiatriazole ring presents a risk of rapid decomposition and gas evolution upon excessive heating[3].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Thermal Safety: Avoid overheating the compound during dissolution. Use a water bath or a heating mantle with a temperature controller. Never heat the compound directly on a hot plate.

2.2. Initial Assessment of Crude Material

Before proceeding with recrystallization, it is advisable to characterize the crude material to understand the nature and extent of impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights and inform the purification strategy.

The Recrystallization Workflow: A Step-by-Step Guide

The purification of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate is a multi-step process that begins with the critical selection of an appropriate solvent system.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A Crude 4-(...)-phenol hydrate B Solvent Screening A->B C Dissolution in Minimum Hot Solvent B->C Select Best Solvent D Decolorization (Optional) C->D If Colored Impurities E Hot Filtration C->E If No Decolorization D->E F Slow Cooling & Crystallization E->F G Isolation by Vacuum Filtration F->G H Washing with Cold Solvent G->H I Drying H->I J Pure Crystalline Product I->J

Caption: A schematic overview of the recrystallization process.

PART 1: Solvent Selection - The Foundation of Purity

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature[2]. For 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a solvent with a moderate boiling point is preferred to avoid thermal decomposition.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound does not dissolve, gently warm the test tube in a water bath and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • The ideal solvent will show low solubility at room temperature and high solubility upon heating, with good crystal recovery upon cooling.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Considerations
WaterHigh100The hydrate nature of the compound suggests some water solubility. Phenols can have moderate solubility in hot water[6].
EthanolHigh78.4Commonly used for recrystallizing related thiadiazole and aminophenol derivatives[3][7].
IsopropanolMedium-High82.6A slightly less polar alcohol alternative to ethanol.
AcetoneMedium56A polar aprotic solvent that can be effective for phenolic compounds.
Ethyl AcetateMedium77.1A less polar solvent that may offer good differential solubility.
TolueneLow110.6A non-polar solvent, less likely to be effective but worth screening to understand the compound's solubility profile. Use with caution due to the higher boiling point.
PART 2: The Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process. Ethanol is often a good starting point for similar heterocyclic and phenolic compounds[3][7].

Step 1: Dissolution

  • Place the crude 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Gently heat the mixture with stirring in a water bath. The temperature should be maintained below the boiling point of the solvent and as low as possible to achieve dissolution, ideally not exceeding 60-70°C to minimize the risk of decomposition.

  • Add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce the yield[2].

Step 2: Decolorization (Optional)

If the solution is colored due to impurities, a decolorizing agent can be used.

  • Allow the hot solution to cool slightly.

  • Add a small amount of activated carbon (approximately 1-2% of the solute's weight). Be aware that some sources advise against using charcoal for phenolic compounds due to potential complex formation[2]. If used, a minimal amount is crucial.

  • Gently reheat the solution for a few minutes with swirling to allow for adsorption of the colored impurities.

Step 3: Hot Filtration

This step removes any insoluble impurities and activated carbon.

  • Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean, preheated receiving flask.

Step 4: Crystallization

  • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[2].

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

Step 6: Drying

  • Transfer the crystals to a watch glass or a drying dish.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved. Avoid high temperatures to prevent decomposition.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and attempt to recrystallize again[8].
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
Oiling out The melting point of the compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
The compound is highly impure.The material may require an alternative purification method such as column chromatography before recrystallization.
Low recovery Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated. Add a small amount of extra hot solvent before filtering.

Characterization of Purified Product

The purity of the recrystallized 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical identity and structural integrity of the compound.

  • Chromatographic Analysis (HPLC, TLC): To detect any remaining impurities.

Conclusion

The recrystallization protocol detailed in this application note provides a robust framework for the purification of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. By carefully selecting a suitable solvent and controlling the temperature throughout the process, researchers can obtain a high-purity product suitable for further investigation. The inherent thermal instability of the thiatriazole moiety necessitates a cautious approach, prioritizing lower temperatures and slow, controlled crystallization. Adherence to the safety guidelines outlined is paramount for the successful and safe execution of this purification procedure.

References

  • Dabke, R. B., et al. (2004). Adsorption of phenolic compounds on activated carbons.
  • Paletsky, A. A., et al. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • Wagman, D. D., et al. (1982). The NBS tables of chemical thermodynamic properties. Selected values for inorganic and C1 and C2 organic substances in SI units.
  • Gao, H., et al. (2018).
  • European Patent Office. (1987). Process for producing aminophenols. EP 0224625 A1.
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tritium (3H)
  • Li, Y., et al. (2020). Feasibility and the Mechanism of Desorption of Phenolic Compounds from Activated Carbons. Industrial & Engineering Chemistry Research, 59(25), 11659-11667.
  • Google Patents. (2017).
  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. [Link]

  • Janoszka, B. (2011). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Food and Chemical Toxicology, 49(5), 1045-1054.
  • Zachariah, M. R., & Litzinger, T. A. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 134-143.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ESPI Metals. (n.d.).
  • Czylkowska, A., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(22), 5433.
  • University of Baghdad. (n.d.).
  • Li, Z., et al. (2012). One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. Chinese Journal of Organic Chemistry, 32(7), 1332-1337.
  • Politzer, P., & Murray, J. S. (2009). Theoretical Study of the 5-aminotetrazole Thermal Decomposition. The Journal of Physical Chemistry A, 113(19), 5644-5653.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Carl ROTH. (n.d.).
  • American Chemical Society. (2026). The Journal of Organic Chemistry.
  • Odeh, F., et al. (2023). Phenolic Compounds Removal from Olive Mill Wastewater Using the Composite of Activated Carbon and Copper-Based Metal-Organic Framework. Applied Sciences, 13(3), 1696.
  • Mount Holyoke College. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (n.d.). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Reddit. (2020, October 30).
  • Lesnikovich, A. I., et al. (1998). Thermal decomposition of aminotetrazoles. Journal of Thermal Analysis and Calorimetry, 54(3), 827-837.
  • Dąbrowski, A. (2001). Adsorption of phenolic compounds by activated carbon—A critical review. Chemosphere, 45(4-5), 481-491.
  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • LibreTexts. (2023, January 22). Physical Properties of Phenol. Chemistry LibreTexts.
  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Thiatriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiatriazole derivatives represent a significant class of heterocyclic compounds with a diverse range of pharmacological activities. As such, robust and reliable analytical methods are crucial for their quantification in various matrices during drug discovery, development, and quality control processes. This application note presents a detailed protocol for the analysis of thiatriazole derivatives using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be a versatile starting point for the separation and quantification of various substituted thiatriazoles, providing the foundational parameters that can be further optimized for specific applications.

The inherent polarity of many nitrogen-containing heterocyclic compounds can present chromatographic challenges, such as poor retention on traditional reversed-phase columns. The method outlined herein addresses these challenges through the careful selection of the stationary phase, mobile phase composition, and pH to ensure adequate retention, good peak symmetry, and efficient separation of the target analytes from potential impurities.

Physicochemical Characteristics of Representative Thiatriazole Derivatives

To develop a broadly applicable HPLC method, it is essential to consider the physicochemical properties of the target analytes. For this study, we will focus on two representative thiatriazole derivatives, 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole, which exhibit differing polarities.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3*UV λmax (nm)
5-amino-1,2,3,4-thiatriazoleCH2N4S102.12-0.9~267[1]
5-anilino-1,2,3,4-thiatriazoleC7H6N4S178.222.2[2]~302[1]

*XLogP3 is a computed lipophilicity value.

The differing lipophilicity (indicated by the XLogP3 values) of these two compounds underscores the need for a robust HPLC method capable of retaining both polar and moderately nonpolar analytes.

Chromatographic Method Development: Rationale and Protocol

The following HPLC method has been developed based on established principles of reversed-phase chromatography for heterocyclic compounds and the specific properties of thiatriazole derivatives.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility and wide availability.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and trifluoroacetic acid (TFA).

  • Sample Vials: Amber glass vials to protect light-sensitive compounds.

Detailed HPLC Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA acts as an ion-pairing agent, improving the peak shape of basic analytes by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase. It also maintains a low pH, which can enhance the retention of some nitrogen-containing heterocycles.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating properties and lower viscosity compared to methanol, which often leads to sharper peaks and lower backpressure.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure for a wide range of analytes.
Mobile Phase Gradient Elution (see table below)A gradient is employed to elute compounds with a range of polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 260 nm or Diode Array Detector (DAD)260 nm is a good starting point for many aromatic and heterocyclic compounds. A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is useful for method development and peak purity analysis. The UV absorption maxima for arylamino-substituted thiatriazoles are often in the 230-300 nm range[3].

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
15.0595
20.0595
20.1955
25.0955

4. Sample Preparation:

  • Accurately weigh and dissolve the thiatriazole derivative standard or sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phase A and B).

  • The final concentration should be within the linear range of the detector (e.g., 0.1 - 1 mg/mL for initial screening).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Experimental Workflow

The overall workflow for the analysis of thiatriazole derivatives is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample/Standard filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm or DAD) separate->detect integrate Peak Integration detect->integrate quantify Quantification & Reporting integrate->quantify

Sources

Protocol for Assessing the Aqueous Solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

A thorough understanding of a drug candidate's aqueous solubility is a cornerstone of successful pharmaceutical development. Poor solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and lead to inaccurate results in in vitro assays.[1][2] For novel chemical entities such as 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a robust and well-characterized solubility profile is essential for advancing the molecule through the discovery and development pipeline. This document provides a detailed protocol for determining the aqueous solubility of this compound, with a focus on both kinetic and thermodynamic measurements to provide a comprehensive understanding of its dissolution behavior.

The compound , 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, possesses a phenolic hydroxyl group and a thiatriazole ring, suggesting a potential for pH-dependent solubility. The presence of a hydrate form also necessitates careful consideration of the solid-state properties of the material used for solubility assessment. This protocol is designed for researchers, scientists, and drug development professionals to generate accurate and reproducible solubility data, enabling informed decisions in lead optimization and formulation development.

Understanding the Compound: Physicochemical Properties

A preliminary analysis of the compound's structure provides valuable insights for designing the solubility protocol.

  • Chemical Structure: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

  • Molecular Formula: C₇H₆N₄OS[3]

  • Molecular Weight: 194.22 g/mol [3]

  • Key Functional Groups: Phenolic hydroxyl group (acidic), amino group, and a thiatriazole ring system. The phenolic group is expected to have a pKa in the range of 9-10, leading to increased solubility at higher pH.

Experimental Design: Kinetic vs. Thermodynamic Solubility

To obtain a comprehensive solubility profile, both kinetic and thermodynamic solubility assays are recommended.

  • Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility by adding a concentrated DMSO stock solution to an aqueous buffer.[4][5][6] It is particularly useful in early drug discovery for ranking and selecting compounds.[4][5] The resulting solubility value is often an "apparent solubility" as the system may not have reached thermodynamic equilibrium.[7][8]

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over an extended period.[1][9] This "gold standard" measurement is crucial for pre-formulation and biopharmaceutical classification.[1][4] The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[10]

Visualizing the Workflow

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate DMSO_Stock Prepare 10 mM Stock in DMSO Compound->DMSO_Stock TS_Add Add Excess Solid to Buffers Compound->TS_Add KS_Add Add DMSO Stock to Buffers DMSO_Stock->KS_Add Aqueous_Buffers Prepare Aqueous Buffers (pH 1.2 - 7.4) Aqueous_Buffers->KS_Add Aqueous_Buffers->TS_Add KS_Incubate Incubate (e.g., 2h at 37°C) KS_Add->KS_Incubate KS_Filter Filter/Centrifuge KS_Incubate->KS_Filter KS_Analyze Analyze Supernatant (LC-MS/UV-Vis) KS_Filter->KS_Analyze TS_Equilibrate Equilibrate (e.g., 24-48h at 37°C) TS_Add->TS_Equilibrate TS_Filter Filter Supernatant TS_Equilibrate->TS_Filter TS_Analyze Analyze Supernatant (LC-MS/UV-Vis) TS_Filter->TS_Analyze

Caption: Overall workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocols

Part 1: Kinetic Solubility Assessment

Objective: To rapidly determine the apparent solubility of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in various aqueous buffers.

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (recommended) or manual pipettes

  • Plate shaker/incubator

  • Filtration plate or centrifuge

  • LC-MS or UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer to each well, resulting in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature or 37°C for 2 hours.[4]

  • Separation of Undissolved Compound:

    • Filtration: Use a 96-well filtration plate to separate the supernatant from any precipitate.

    • Centrifugation: Alternatively, centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes and carefully collect the supernatant.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated LC-MS or UV-Vis method. A standard curve prepared in the corresponding buffer with 1% DMSO should be used for quantification.

Part 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (37°C ± 1°C)[11]

  • Syringe filters (e.g., 0.22 µm PVDF)

  • LC-MS or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired buffer. Ensure there is undissolved solid present.

  • Equilibration: Tightly cap the vials and place them on a rotator in an incubator set to 37°C.[11] Equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[9]

  • pH Measurement: After equilibration, measure and record the final pH of the suspension.

  • Sample Collection and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids. The first few drops of the filtrate should be discarded to avoid adsorption onto the filter membrane.

  • Analysis: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated LC-MS or UV-Vis method.

Analytical Methodologies

The choice of analytical method is critical for accurate solubility determination.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method due to its high sensitivity and selectivity, especially for complex matrices or when the compound has a weak chromophore.[9][12]

  • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances. A full UV-Vis spectrum should be obtained to determine the optimal wavelength for analysis.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner.

Table 1: Solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
1.2
4.5
6.8
7.4

The results should be interpreted in the context of the Biopharmaceutical Classification System (BCS). A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[11]

Causality and Self-Validation

  • Rationale for pH Range: The selected pH range of 1.2 to 7.4 mimics the physiological conditions of the gastrointestinal tract and is in line with regulatory guidelines.[11][13]

  • Importance of Equilibration Time: For thermodynamic solubility, confirming that equilibrium has been reached is crucial. This can be validated by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the solubility value has plateaued.[7][8]

  • Solid-State Characterization: The crystalline form of the compound can significantly impact its solubility. It is recommended to characterize the solid form (e.g., by X-ray powder diffraction) before and after the thermodynamic solubility experiment to ensure no phase transformation has occurred.

Conclusion

This detailed protocol provides a robust framework for the comprehensive assessment of the aqueous solubility of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. By employing both kinetic and thermodynamic methods, researchers can generate high-quality data to guide drug discovery and development efforts. Adherence to these protocols will ensure the generation of reliable and reproducible solubility data, which is fundamental to the successful progression of any new chemical entity.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved from [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

  • Wen, H., & Li, Y. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical reviews in food science and nutrition, 59(10), 1603-1615. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Phenolic Thiatriazole

The convergence of a phenolic moiety and a thiatriazole core in 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate presents a compelling scaffold for investigation in the realm of enzyme inhibition. Phenolic compounds are a well-established class of enzyme inhibitors, exerting their effects through various mechanisms including antioxidant activity and direct interaction with enzyme active sites.[1][2][3] The thiatriazole ring, a bioisostere of other biologically active five-membered heterocycles, contributes to the structural diversity and potential for unique molecular interactions.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in enzyme inhibition assays, with a focus on tyrosinase and cyclooxygenase (COX) as representative enzyme targets.

The strategic combination of a phenol group, known for its hydrogen-bonding and radical-scavenging capabilities, with the aromatic and electron-rich thiatriazole system suggests a potential for this molecule to interact with a variety of enzymatic targets. This application note will provide detailed protocols for preliminary screening and characterization of the inhibitory activity of this compound, laying the groundwork for further drug discovery and development efforts.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is paramount for accurate and reproducible experimental results. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H8N4OSPubChem
Molecular Weight196.23 g/mol PubChem
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in DMSO and DMFGeneric
StorageStore at 2-8°C, protect from light and moistureGeneric

Note: It is highly recommended to perform solubility tests in the specific assay buffers to be used, as buffer components can affect the solubility of the compound.

Experimental Workflows: A Strategic Approach to Enzyme Inhibition Screening

The investigation of a novel compound's enzyme inhibitory potential follows a logical progression from initial screening to detailed mechanistic studies. The following workflow provides a strategic framework for evaluating 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Single-Concentration Screening (e.g., 10 µM or 100 µM) B Identify Potential 'Hits' A->B C IC50 Determination (Serial Dilutions) B->C Proceed with Hits D Quantify Inhibitory Potency C->D E Enzyme Kinetics Studies (e.g., Lineweaver-Burk plot) D->E For Potent Inhibitors F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F

Figure 1: A phased approach to enzyme inhibitor screening.

Application Protocol 1: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[1][3] Phenolic compounds are a well-known class of tyrosinase inhibitors.[5][6]

Principle

This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

    • Prepare a 10 mM stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in DMSO.

    • Prepare a 1 mM stock solution of kojic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Test wells: 20 µL of various concentrations of the test compound (serially diluted from the stock solution).

      • Positive control wells: 20 µL of various concentrations of kojic acid.

      • Blank (no enzyme) wells: 20 µL of DMSO and 140 µL of phosphate buffer.

      • Control (no inhibitor) wells: 20 µL of DMSO.

    • Add 120 µL of phosphate buffer to all wells except the blank wells.

    • Add 20 µL of tyrosinase solution (100 U/mL) to all wells except the blank wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM) to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Expected Results

A successful experiment will show a concentration-dependent decrease in the rate of dopachrome formation in the presence of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. The IC50 value will provide a quantitative measure of its potency as a tyrosinase inhibitor.

Application Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins from arachidonic acid and are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Some phenolic compounds have been shown to inhibit COX activity.[8]

Principle

This protocol describes a fluorometric assay to measure the peroxidase activity of COX. The assay is based on the detection of resorufin, a highly fluorescent product generated from the oxidation of a probe in the presence of the peroxidase activity of COX.[7]

Materials and Reagents
  • COX-1 or COX-2 enzyme

  • Arachidonic acid

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

  • Celecoxib (COX-2 selective inhibitor) or SC-560 (COX-1 selective inhibitor) as a positive control

  • COX Assay Buffer

  • COX Probe

  • Heme

  • DMSO

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a working solution of the COX enzyme in the assay buffer containing heme.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a 10 mM stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in DMSO.

    • Prepare stock solutions of the positive control inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the following to each well:

      • Test wells: 10 µL of various concentrations of the test compound.

      • Positive control wells: 10 µL of various concentrations of the appropriate control inhibitor.

      • Control (no inhibitor) wells: 10 µL of DMSO.

    • Add 80 µL of the COX enzyme working solution to each well.

    • Add 10 µL of the COX Probe to each well.

    • Pre-incubate the plate at 25°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis:

    • Choose two time points (t1 and t2) in the linear range of the fluorescence increase.

    • Calculate the change in fluorescence (ΔF = F2 - F1) for each well.

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Interpretation and Troubleshooting
ObservationPossible CauseSuggested Solution
High background fluorescenceAutofluorescence of the compoundRun a control with the compound and all assay components except the enzyme.
No inhibition observedCompound is inactive or insolubleVerify solubility in the assay buffer; test a higher concentration range.
Precipitate formationPoor compound solubilityDecrease the final concentration of the compound; use a co-solvent if compatible with the enzyme.
Inconsistent resultsPipetting errors; temperature fluctuationsUse calibrated pipettes; ensure consistent incubation times and temperatures.

Mechanism of Action: Elucidating the Mode of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is a critical step in characterizing a novel inhibitor. This is typically achieved through enzyme kinetics studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation A Vary Substrate Concentration at Fixed Inhibitor Concentrations B Measure Initial Reaction Rates (V₀) A->B C Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) B->C D Analyze Plot Characteristics (Changes in Vmax and Km) C->D E Determine Mode of Inhibition D->E

Figure 2: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor, the mode of inhibition can be determined.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate as a potential enzyme inhibitor. The phenolic hydroxyl group suggests that enzymes susceptible to inhibition by phenolic compounds, such as tyrosinase and COX, are logical starting points for screening. Positive results from these initial assays should be followed by more detailed mechanistic studies and evaluation against a broader panel of enzymes to determine selectivity. Further structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the development of more potent and selective enzyme inhibitors for therapeutic or industrial applications.

References

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Available from: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available from: [Link]

  • Karamać, M. (2019). A Review of the Antioxidant Activity of Phenolic Compounds. International Journal of Molecular Sciences, 20(20), 5094. Available from: [Link]

  • Abuznait, A. H., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Molecules, 26(11), 3305. Available from: [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440-2475. Available from: [Link]

  • Asif, M. (2014). A review on cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 22(18), 4877-4889. Available from: [Link]

  • RCSB PDB. Tyrosinase. Available from: [Link]

  • RCSB PDB. Cyclooxygenase-2. Available from: [Link]

  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34(1), 281-320. Available from: [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. Available from: [Link]

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in science, 1(1-6), 41-55. Available from: [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Ainsa, J. A., et al. (2019). A review of the synthesis of 1,2,3,4-tetrazoles. Molecules, 24(1), 15. Available from: [Link]

  • L-DOPA. PubChem. Available from: [Link]

  • Kojic acid. PubChem. Available from: [Link]

  • Arachidonic acid. PubChem. Available from: [Link]

  • Parvez, S., et al. (2007). A comprehensive review on mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 259-279. Available from: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232-235. Available from: [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences CMLS, 62(15), 1707-1723. Available from: [Link]

Sources

Application Notes and Protocols for Studying the Biological Interactions of Thiatriazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Thiatriazole Scaffolds in Drug Discovery

Thiatriazole-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The unique physicochemical characteristics of the thiatriazole ring, such as its metabolic stability and ability to participate in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[4][5] Understanding the intricate biological interactions of these compounds is paramount for elucidating their mechanisms of action, optimizing their therapeutic efficacy, and ensuring their safety.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge techniques and robust protocols for studying the biological interactions of thiatriazole compounds. The methodologies are presented in a logical progression, mirroring a typical drug discovery cascade, from initial target identification and validation to in-depth biophysical characterization and in vivo efficacy studies.

Part 1: Target Identification and Validation: Unmasking the Molecular Partners of Thiatriazole Compounds

A crucial first step in characterizing the biological activity of a thiatriazole compound is to identify its molecular target(s). This knowledge provides the foundation for mechanism-of-action studies and subsequent lead optimization.

Kinome Profiling: A Broad-Spectrum Approach for Kinase Inhibitors

Given that a significant portion of drug discovery efforts focuses on protein kinases, kinome profiling is an invaluable tool for identifying the kinase targets of thiatriazole compounds.[6] This high-throughput technique assesses the inhibitory activity of a compound against a large panel of kinases, providing a comprehensive selectivity profile. Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling essential for drug discovery and target validation.[6]

Key Insights:

  • Causality: A broad kinome screen at the outset can prevent costly downstream failures by identifying potential off-target effects early in the drug discovery process. A highly selective compound is often desirable to minimize side effects.

  • Trustworthiness: Reputable service providers offer standardized and validated kinase panels, ensuring data reproducibility and reliability.[7][8]

Experimental Workflow:

Kinome_Profiling_Workflow cluster_prep Sample Preparation cluster_assay Kinase Assay Panel cluster_detection Data Acquisition & Analysis Thiatriazole Thiatriazole Compound Dilution Serial Dilution Thiatriazole->Dilution KinasePanel >500 Kinase Targets Dilution->KinasePanel Incubation Incubation with Kinase, Substrate & ATP KinasePanel->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection Analysis IC50 Determination & Selectivity Profiling Detection->Analysis

Caption: Kinome profiling workflow for a thiatriazole compound.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells.[9][10][11] The principle behind CETSA® is that the binding of a ligand, such as a thiatriazole compound, stabilizes the target protein against thermal denaturation.[11]

Key Insights:

  • Causality: By assessing target engagement in a physiological environment, CETSA® provides more relevant data than assays using purified proteins, which may not accurately reflect the complexities of the cellular milieu.[10]

  • Trustworthiness: The inclusion of appropriate controls, such as vehicle-treated cells and known inhibitors, is critical for validating the assay and ensuring that the observed thermal shift is a direct result of compound binding.

Protocol: Microplate-Based CETSA® using AlphaScreen® Detection

  • Cell Culture and Treatment: Plate cells at an appropriate density in a 96-well plate and culture overnight. Treat the cells with a range of concentrations of the thiatriazole compound or vehicle control for a predetermined time at 37°C.[9]

  • Thermal Challenge: Heat the plate in a PCR machine to a specific temperature for 3 minutes, followed by a controlled cooling step.[9] This temperature should be optimized to be on the steep part of the protein's melting curve.

  • Cell Lysis: Lyse the cells by adding a lysis buffer.[9]

  • Detection: Transfer the lysate to a 384-well ProxiPlate. Add a mixture of AlphaScreen® acceptor beads conjugated to an antibody against the target protein and donor beads.[9]

  • Signal Measurement: Incubate the plate in the dark and measure the AlphaScreen® signal using an enabled plate reader.[9] A higher signal indicates more soluble (non-denatured) protein, signifying stabilization by the compound.

Part 2: Biophysical Characterization: Quantifying the Binding Interaction

Once a target has been identified and validated, it is essential to quantitatively characterize the binding interaction between the thiatriazole compound and the target protein. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[12][13] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]

Key Insights:

  • Causality: ITC provides a complete thermodynamic profile of the binding interaction, offering insights into the driving forces behind binding (e.g., hydrogen bonding, hydrophobic interactions). This information is invaluable for rational drug design.

  • Trustworthiness: The direct measurement of heat changes eliminates the need for labels or modifications that could potentially interfere with the interaction.

Protocol: ITC for a Thiatriazole Compound and a Purified Protein Target

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of the thiatriazole compound in the same buffer. It is critical that the buffers are identical to minimize heats of dilution.[13] For hydrophobic compounds, a small amount of DMSO can be used, but it must be precisely matched in both the protein and compound solutions.

  • ITC Experiment: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

ParameterDescriptionTypical Value Range for Drug Candidates
Binding Affinity (Kd) The dissociation constant, a measure of the strength of the interaction.nM to µM
Stoichiometry (n) The number of compound molecules that bind to one molecule of the target protein.Typically 1 for specific binding
Enthalpy (ΔH) The change in enthalpy upon binding.Can be positive or negative
Entropy (ΔS) The change in entropy upon binding.Can be positive or negative
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14][15] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the binding affinity (Kd).[16]

Key Insights:

  • Causality: Understanding the kinetics of binding can be more informative than affinity alone. For example, a compound with a slow off-rate may have a longer duration of action in vivo.[16]

  • Trustworthiness: SPR provides high-quality, reproducible data and is well-suited for screening and lead optimization.[17]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Target Protein on Sensor Chip Association Inject Thiatriazole Compound (Analyte) Immobilization->Association Dissociation Flow Buffer to Monitor Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fitting Fit Data to Kinetic Model Sensorgram->Fitting Parameters Determine kon, koff, and Kd Fitting->Parameters

Sources

Troubleshooting & Optimization

troubleshooting 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its experimental use, with a primary focus on solubility issues. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure your experiments are both successful and safe.

Introduction to a Challenging Moiety

The 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a unique heterocyclic compound. Its structure, featuring a phenol group, suggests some polarity, while the thiatriazole ring introduces significant chemical liabilities. The 1,2,3,4-thiatriazole ring is known for its inherent instability, particularly its sensitivity to heat.[1][2][3] This thermal lability is a critical consideration for all handling and solubilization procedures. This guide will address these challenges head-on, providing you with the necessary framework to work with this compound effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues reported by users. The causality behind each recommendation is explained to empower your experimental design.

Q1: My 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate won't dissolve in my chosen solvent. What should I do?

This is the most common challenge. The solubility of this compound is not widely reported, and its hydrate form can further complicate dissolution. The key is a systematic approach to solvent selection and physical assistance.

Answer:

  • Initial Solvent Selection: Based on the structure (containing both a polar phenol and a more complex heterocyclic system), start with common polar aprotic solvents. The general principle of "like dissolves like" is a good starting point.[4]

  • Recommended Solvent Screening Protocol:

    • Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules.

    • If solubility is poor, attempt gentle warming. CRITICAL SAFETY NOTE: The 1,2,3,4-thiatriazole ring is thermally labile and can decompose, sometimes violently, upon heating.[1][2][3] Do not exceed 40-50°C. Use a calibrated water bath, not a hot plate, for precise temperature control.

    • If warming is ineffective or leads to a color change (see Q3), consider a co-solvent system. For aqueous buffers intended for cell-based assays, preparing a high-concentration stock in 100% DMSO and then diluting it into your aqueous media is a standard procedure. Be aware that the compound may precipitate out of the aqueous solution at higher concentrations.[5]

    • For some applications, polar protic solvents like ethanol may be suitable, but the compound's polarity may limit its solubility.

  • Physical Dissolution Aids:

    • Vortexing: Agitate the solution vigorously for 1-2 minutes.

    • Sonication: Use a bath sonicator at room temperature. This can provide the energy needed to break up the crystal lattice without excessive heating. Monitor the temperature of the sonicator bath to ensure it does not overheat.

Q2: I'm preparing a stock solution in DMSO. What is a safe and effective protocol?

Preparing a stable, high-quality stock solution is paramount for reproducible experimental results.

Answer:

The following protocol is designed to maximize solubility while minimizing the risk of degradation.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (MW: 212.23 g/mol , assuming monohydrate)

  • Anhydrous, cell-culture grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Pre-Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.12 mg of the compound into the tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Initial Mixing: Cap the tube securely and vortex at medium speed for 30 seconds. Visually inspect for undissolved particulate matter.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a bath sonicator at room temperature. Sonicate in 5-minute intervals, followed by vortexing. Check for dissolution after each interval.

  • Gentle Warming (Use with Extreme Caution): If sonication fails, place the tube in a water bath pre-heated to 37°C. Do not exceed 40°C. Mix by inversion every 2-3 minutes. If you observe any color change, stop heating immediately.

  • Final Check & Storage: Once fully dissolved, the solution should be clear. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Q3: I noticed my solution turned yellow/brown after warming or over time. What does this mean?

A color change is a strong indicator of chemical decomposition.

Answer:

The thiatriazole ring system is prone to degradation, which can be accelerated by heat, light, or reactive chemical species.[2] The appearance of a yellow or brown color likely signifies the breakdown of the heterocyclic ring into byproducts.

  • Immediate Action: Discard the solution. Using a degraded compound will lead to unreliable and uninterpretable results.

  • Root Cause Analysis:

    • Excessive Heat: Were your warming conditions too aggressive? Re-prepare the solution without exceeding 40°C.

    • Solvent Purity: Was your solvent (e.g., DMSO) of high purity and anhydrous? Water or impurities can facilitate degradation.

    • Light Exposure: Phenolic compounds can be light-sensitive. Protect your solutions from light by using amber vials or wrapping tubes in foil.

  • Validation: It is good practice to verify the integrity of your stock solution periodically, for example, by analytical techniques like HPLC, if available.

Q4: Can I use water or PBS directly to dissolve the compound for my cell culture experiments?

Direct dissolution in aqueous buffers is often challenging for complex organic molecules.

Answer:

Based on its chemical structure, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is predicted to have low solubility in water.

  • Recommended Practice: The standard method is to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous experimental medium (e.g., cell culture media, PBS).[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to your cells. Run a vehicle control (media + same final concentration of DMSO) to account for any effects of the solvent.

Data Summary & Physicochemical Properties

While specific experimental data for the hydrate is scarce, we can compile predicted and known properties of the parent anhydrous compound to guide our work.

PropertyValue / InformationSource
Chemical Formula C₇H₆N₄OS (Anhydrous)PubChem[7]
Molecular Weight 194.22 g/mol (Anhydrous)PubChem[7]
Predicted MW (Monohydrate) 212.23 g/mol Calculation
Predicted Solubility Low in water; likely soluble in polar aprotic solvents (DMSO, DMF).Chemical Principles[4]
Thermal Stability Unstable. Decomposes upon heating.[1][2][3]Literature
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).PubChem[7]

Hypothetical Mechanism of Action: Anticancer Activity

Given that many thiadiazole and triazole derivatives exhibit anticancer properties, we can hypothesize a plausible mechanism of action for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate for the purpose of experimental design.[8][9][10] One common target for such compounds is the inhibition of protein kinases involved in cell proliferation and survival.

Below is a conceptual workflow for investigating the solubility and preliminary efficacy of a novel compound like this one.

G cluster_0 Phase 1: Solubilization & Stability cluster_1 Phase 2: In Vitro Assay (Example) A Weigh Compound B Solvent Screening (DMSO, DMF, Ethanol) A->B C Apply Dissolution Aids (Vortex, Sonicate) B->C D Gentle Warming (<40°C) CAUTION: Thermal Instability C->D E Visual Inspection (Clarity, Color Change) D->E E->B If Insoluble/ Degraded F Stock Solution Prep (10 mM in DMSO) E->F If Clear G Store at -20°C/-80°C F->G H Dilute Stock in Cell Culture Media G->H Use Aliquot I Treat Cancer Cell Lines (e.g., Prostate, Breast) H->I J Incubate (24-72h) I->J K Cell Viability Assay (e.g., MTT, CellTiter-Glo) J->K L Determine IC50 K->L

Caption: Experimental workflow for solubilization and preliminary in vitro testing.

Illustrative Signaling Pathway

To visualize a potential mechanism, the diagram below depicts the hypothetical inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway, a common target in cancer drug development.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Activates Compound 4-(1,2,3,4-Thiatriazol- 5-ylamino)phenol hydrate Compound->RTK Inhibits P2 Cell Proliferation & Survival P1->P2 Promotes Apoptosis Apoptosis P1->Apoptosis Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available from: [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol - PubChem. Available from: [Link]

  • One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives.
  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol - PubChem. Available from: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. Available from: [Link]

  • Thermal decomposition of 1,2,3,4-thiatriazoles. On the question of thioacyl azide and thioacyl nitrene intermediates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. Available from: [Link]

  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. Available from: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. Available from: [Link]

  • 5-Amino-1MQ (10 mg Vial) Dosage Protocol. Available from: [Link]

  • Some New 1,2,3,4-Thiatriazoles. - SciSpace. Available from: [Link]

  • 1,2,3,4-Thiatriazoles | Request PDF - ResearchGate. Available from: [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - Preprints.org. Available from: [Link]

  • Preparation of phenol - PrepChem.com. Available from: [Link]

  • methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s.
  • Solubility of drugs in ethanol and dmso - ResearchGate. Available from: [Link]

Sources

overcoming poor cell permeability of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

A Senior Application Scientist's Guide to Overcoming Poor Cell Permeability

Welcome to the technical support center for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. As Senior Application Scientists, we understand that promising compounds can often be sidelined by poor pharmacokinetic properties. This resource provides in-depth troubleshooting, validated protocols, and strategic solutions to help you navigate these experimental hurdles.

The core challenge with this molecule stems from its chemical structure. The presence of a phenolic hydroxyl group and an amino linker, combined with the polar thiatriazole ring, creates a molecule with a high potential for hydrogen bonding.[1][2] These polar functional groups interact strongly with water, making it energetically unfavorable for the molecule to partition into and diffuse across the lipophilic environment of a cell membrane.[1][3] This guide will systematically address how to quantify this issue and strategically overcome it.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, showing low activity in cell-based assays despite high potency in biochemical (cell-free) assays?

A1: This is a classic sign of poor cell permeability. Your compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. The molecule possesses multiple hydrogen bond donors and acceptors (phenol -OH, amino -NH), which are major contributors to low passive diffusion across the lipid bilayer.[1][2] We recommend quantifying its permeability using a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) as a first step.

Q2: I'm seeing very low recovery of my compound in my Caco-2 permeability assay. What does this mean?

A2: Low compound recovery in a Caco-2 assay can indicate several issues. The most common are poor aqueous solubility, non-specific binding to the assay plates or cell monolayer, or accumulation within the cells.[4] Before re-running the assay, assess the compound's thermodynamic solubility in the assay buffer. If solubility is the issue, consider using solubilizing agents or adjusting the formulation.[5]

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?

A3: PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[6] It is rapid, cost-effective, and excellent for high-throughput screening of passive permeability.[7] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[8] It can measure both passive diffusion and active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).[8]

  • Start with PAMPA: To get a quick, baseline measurement of passive permeability.

  • Use Caco-2: To investigate if active efflux is a contributing factor to poor permeability and to get a more physiologically relevant prediction of in vivo absorption.[4][9]

Q4: Can I improve the permeability of my compound without chemically modifying it?

A4: Yes, formulation-based strategies can significantly enhance permeability. These include using chemical permeation enhancers, which transiently open epithelial tight junctions, or developing advanced drug delivery systems like liposomes or polymeric nanoparticles.[10][11][12] These nanocarriers encapsulate the drug, shielding its polar groups and facilitating its transport into the cell.[13][14]

Troubleshooting and Strategic Solutions

This section provides a logical workflow for diagnosing and solving permeability issues with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate.

Workflow for Addressing Poor Permeability

G cluster_0 Phase 1: Diagnosis & Quantification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Start: Low cell-based activity pampa Run PAMPA Assay start->pampa pampa_res Analyze Papp pampa->pampa_res caco2 Run Caco-2 Assay pampa_res->caco2 Low Papp caco2_res Analyze Papp & Efflux Ratio chem_mod Chemical Modification (Prodrugs) caco2_res->chem_mod Low Papp, Low Efflux formulation Formulation Strategies (Nanoparticles, Enhancers) caco2_res->formulation Low Papp, Any Efflux retest Re-test modified compound/ formulation in Caco-2 chem_mod->retest formulation->retest success Success: Improved Permeability retest->success

A decision-making workflow for permeability issues.
Part 1: Quantifying Permeability

You cannot fix a problem you haven't measured. The first step is to obtain a reliable quantitative value for the apparent permeability coefficient (Papp).

This assay provides a rapid assessment of a compound's ability to diffuse through a lipid layer via passive transport.[6]

Methodology:

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% w/v lecithin) in an organic solvent like dodecane.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate) and allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Compound Stock: Dissolve 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Donor Solution: Dilute the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to avoid disrupting the lipid membrane.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with 300 µL of PBS per well.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer. Add 150 µL of the donor solution to each well of the donor plate. Incubate the assembly at room temperature for 4-16 hours.

  • Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: Use the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.

Permeability Class Papp (x 10-6 cm/s) Interpretation for Your Compound
High> 10Unlikely
Medium1 - 10Possible, but may still be limiting
Low< 1Expected Result

This is the industry-standard cell-based model for predicting human intestinal absorption.[9][15]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in multi-well plates and culture for 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[16]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² indicates good monolayer integrity.[16] Discard any wells that do not meet this criterion.

  • Prepare Dosing Solutions: Prepare a solution of your compound in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a relevant pH (e.g., apical pH 6.5, basolateral pH 7.4)[9].

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 min). Replace the sampled volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment to measure active efflux.

  • Quantification and Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the Papp value for both directions.

  • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests that the compound is a substrate for active efflux transporters.[8]

Part 2: Strategic Solutions to Enhance Permeability

Based on your diagnostic results, select one or more of the following strategies.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17] This is a highly effective strategy for masking polar functional groups that hinder membrane permeability.[18][19]

Rationale: The phenolic -OH and amino -NH groups of your compound are the primary culprits for its high polarity. By masking these groups with lipophilic moieties, you can dramatically increase the compound's ability to partition into the cell membrane.[20] Esterification of the phenol is a classic and effective approach.[18]

Proposed Prodrug Synthesis:

  • Target: Mask the phenolic hydroxyl group as an ester (e.g., an acetate or pivalate ester). This increases lipophilicity and the ester can be readily cleaved by intracellular esterase enzymes to release the active phenol.[18][20]

  • Reaction: React 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol with an appropriate acyl chloride (e.g., acetyl chloride) or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).

G cluster_0 Cell Membrane Membrane Original Original Compound (Polar, Poor Permeability) Original->Membrane Blocked Prodrug_Outside Ester Prodrug (Lipophilic) Prodrug_Inside Ester Prodrug Prodrug_Outside->Prodrug_Inside Passive Diffusion Active_Drug Active Compound (Released Intracellularly) Prodrug_Inside->Active_Drug Esterase Cleavage

Mechanism of a prodrug strategy.

If chemical modification is not feasible, advanced formulation strategies can provide a powerful alternative.

A) Nanoencapsulation: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can overcome permeability barriers.[11][13] These systems protect the drug from the aqueous environment and can facilitate cellular uptake through various mechanisms, including endocytosis.[14]

  • Liposomes: These are spherical vesicles composed of a phospholipid bilayer, similar to a cell membrane.[14] Hydrophilic compounds can be encapsulated in the aqueous core, while the lipid bilayer structure can fuse with the cell membrane to release the contents inside.

  • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers (e.g., PLGA), these nanoparticles can be engineered for controlled drug release and targeted delivery.[21]

Nanocarrier Type Advantages Considerations
Liposomes Biocompatible, can encapsulate hydrophilic drugs, well-established technology.[14]Can have stability issues, potential for premature drug leakage.
Polymeric NPs High stability, controlled/sustained release profiles, potential for surface functionalization.[21]Manufacturing can be complex, potential for polymer-related toxicity.

B) Use of Permeation Enhancers: Permeation enhancers are excipients that are co-administered with a drug to transiently and reversibly increase the permeability of the intestinal epithelium.[10][12] Mechanisms include the opening of tight junctions between cells (paracellular transport) or disruption of the cell membrane (transcellular transport).[22]

  • Examples: Common enhancers include medium-chain fatty acids (e.g., sodium caprate), bile salts, and certain surfactants.[10][22]

  • Caution: This approach requires careful toxicological evaluation, as disruption of the epithelial barrier can be non-specific. It is a widely tested but challenging approach to translate into safe and effective products.[12]

References

  • Jadhav, K. R., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. PubChem Compound Summary for CID 90174.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Cyprotex.
  • ScholarWorks@UTEP. (2020).
  • Patra, J. K., et al. (2022).
  • ResearchGate. (n.d.).
  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols.
  • MDPI. (2022). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Alex, A., et al. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview.
  • Bozorov, K., et al. (2019).
  • Maher, S., et al. (2019).
  • Davis, A. M., et al. (n.d.). Hydrogen bond donors in drug design. ChemRxiv.
  • Patra, C. N., et al. (2017). Nano based drug delivery systems: recent developments and future prospects.
  • PubMed. (2025).
  • Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
  • ResearchGate. (n.d.). Advances in screening for membrane permeability: High-resolution PAMPA for medicinal chemists.
  • Over, B., et al. (2007). The role of hydrogen bonding in the absorption of drugs. Drug Discovery Today.
  • ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review.
  • Jin, S.-L., et al. (2021). Application of triazoles in the structural modification of natural products. Signal Transduction and Targeted Therapy.
  • ProQuest. (n.d.).
  • Semantic Scholar. (2025).
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.
  • Caco2 assay protocol. (n.d.).

Sources

Technical Support Center: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this molecule. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific rationale for our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid-state sample of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is developing a pink or brownish hue over time, even when stored in the dark. What is causing this discoloration?

A1: This is a classic indicator of oxidative degradation, a common pathway for phenolic compounds. The aminophenol moiety in your molecule is susceptible to oxidation.[1] Even trace amounts of atmospheric oxygen can initiate a reaction, leading to the formation of highly colored quinone-imine species and subsequent polymeric byproducts. The reaction is often auto-catalytic and can be accelerated by exposure to light, heat, or the presence of metal ions.[1]

Causality: The phenol group can be oxidized to a phenoxyl radical. This intermediate is highly reactive and can lead to the formation of a benzoquinone-imine structure, which is a chromophore (a light-absorbing molecule), causing the discoloration you observe.

Troubleshooting & Prevention:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: If working in solution, the addition of a trace amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.

  • Low Temperature: Store the compound at reduced temperatures (e.g., 2-8°C) to decrease the rate of oxidative reactions.

Q2: I am observing a gas evolution and a loss of mass when heating my sample for a melting point determination or thermal analysis (TGA). Is this expected?

A2: Yes, this is highly expected and points to the thermal lability of the 1,2,3,4-thiatriazole ring. This heterocyclic system is known to be thermally unstable and can undergo rapid decomposition upon heating.[2] The primary pathway is the extrusion of molecular nitrogen (N₂), a thermodynamically very favorable process.

Causality: The 1,2,3,4-thiatriazole ring is a high-energy heterocycle. Upon heating, it can rearrange and fragment, releasing the stable dinitrogen molecule. This decomposition can sometimes be energetic, and related thiatriazoles have been observed to decompose with an audible pop.[2] The initial mass loss in a TGA experiment would correspond to the loss of water from the hydrate, followed by the more significant decomposition of the molecule itself.

Experimental Insight: The decomposition temperature for related 5-amino-1,2,3,4-thiatriazoles has been reported in the range of 110-122°C.[2] You should handle this compound with care during thermal analysis and avoid heating large quantities to high temperatures in sealed containers.

Q3: I'm developing a stability-indicating HPLC method and see multiple new peaks appearing under acidic and basic hydrolysis conditions. What are the likely degradation products?

A3: Under hydrolytic stress, two primary sites in the molecule are susceptible to cleavage: the thiatriazole ring and the amino linkage.

  • Acid Hydrolysis: Under acidic conditions, the primary amine linking the phenol and thiatriazole rings can be protonated. This may facilitate the hydrolytic cleavage of the C-N bond, potentially yielding 4-aminophenol and 5-amino-1,2,3,4-thiatriazole (which itself may be unstable).

  • Base Hydrolysis: In a basic medium, the phenolic proton will be abstracted, forming a phenoxide ion. This increases the electron density on the aromatic ring. While the C-N bond might be more stable, the thiatriazole ring itself could be susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening products.

The below diagram illustrates the potential major degradation pathways you might be observing.

G cluster_main 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate cluster_products Potential Degradation Products A Parent Compound B Quinone-imine Species (Colored) A->B Oxidation (O₂, Light, Metal Ions) C 4-Aminophenol A->C Hydrolysis (Acid/Base) D Thiatriazole Ring Fragments (e.g., Thiocyanate, Cyanamide) A->D Hydrolysis / Thermal F Molecular Nitrogen (N₂) A->F Thermal Decomposition E Polymeric Byproducts B->E Polymerization

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate at a concentration of approximately 1 mg/mL. A common solvent system is a mix of acetonitrile and water. Prepare unstressed (control) and blank solutions.

  • Stress Application: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Monitor the samples at various time points (e.g., 2, 6, 12, 24 hours) to find the optimal duration for 5-20% degradation.

  • Quenching: After exposure, cool the samples to room temperature. For acid and base hydrolysis samples, carefully neutralize them with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute all samples (including the unstressed control) to a suitable final concentration for HPLC analysis. Analyze using a validated HPLC method coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureTypical DurationCausality & Expected Outcome
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hoursCleavage of the C-N amino linkage.
Base Hydrolysis 0.1 M NaOH60°C2 - 24 hoursPotential thiatriazole ring opening.
Neutral Hydrolysis Purified Water60°C2 - 24 hoursServes as a control for thermal degradation in solution.
Oxidation 3% H₂O₂Room Temp2 - 24 hoursOxidation of the aminophenol moiety to quinone-imines. [1]
Thermal (Solution) Purified Water80°C24 - 72 hoursAccelerates hydrolysis and potential ring decomposition.
Thermal (Solid) Dry Heat in Oven105°C24 - 72 hoursPrimarily targets the thiatriazole ring for N₂ extrusion. [2]
Photostability ICH Option 1 or 2Room TempPer ICH Q1BExcitation of chromophores leading to radical-based degradation. [1]
Q5: Can you provide a starting point for a stability-indicating HPLC method for this compound and its potential degradants?

A5: A good stability-indicating method should be able to resolve the parent peak from all process impurities and degradation products. Given the polar nature of the parent compound and its likely degradants (e.g., 4-aminophenol), a reversed-phase method is a suitable choice.

Rationale: A C18 column provides excellent hydrophobic retention for the aromatic rings. A gradient elution is recommended because of the likely polarity differences between the parent compound and its degradation products. An acidic mobile phase (e.g., using formic acid) will ensure the phenolic and amino groups are in a consistent protonation state, leading to better peak shape.

Table 2: Suggested Starting HPLC-UV Method

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% B to 95% B over 20 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector PDA/UV at 267 nmWavelength based on reported λmax for a similar thiatriazole. [2]

Method Validation: Once developed, this method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose, with a key focus on specificity and selectivity.

References

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Vertex AI Search.
  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. MINAR International Journal of Applied Sciences and Technology.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

Sources

Navigating the Labyrinth of Thiadiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Avoiding Common Pitfalls and Ensuring Synthetic Success

Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of thiadiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you navigate the common challenges encountered in this area of heterocyclic chemistry. Here, we will dissect the causality behind experimental choices and provide self-validating systems to ensure the integrity of your synthetic routes.

Section 1: Foundational Challenges in Thiadiazole Synthesis

The synthesis of the thiadiazole ring, particularly the medicinally important 1,3,4-thiadiazole isomer, is a well-established field. However, its apparent simplicity can be deceptive, often leading to frustratingly low yields, complex purification challenges, and unexpected side products. This section addresses the most fundamental questions and concerns that arise during these synthetic endeavors.

FAQ 1: My reaction yield for 2-amino-5-substituted-1,3,4-thiadiazole synthesis from thiosemicarbazide and a carboxylic acid is consistently low. What are the likely causes and how can I improve it?

Low yields in this cornerstone reaction often stem from incomplete conversion of starting materials or the formation of side products. The most common cyclizing agents, such as strong acids (H₂SO₄) or phosphorus-based reagents (POCl₃, PPA), can present their own set of challenges.[1]

Causality and Troubleshooting:

  • Incomplete Dehydration: The cyclization of the acylthiosemicarbazide intermediate is a dehydration reaction. Insufficiently strong dehydrating conditions or inadequate reaction times can lead to a reaction mixture containing uncyclized starting material.

    • Troubleshooting Protocol:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.[2][3]

      • Increase dehydrating agent stoichiometry: If using a reagent like polyphosphoric acid (PPA), ensure a sufficient excess is used to drive the reaction to completion.[1]

      • Elevate the reaction temperature: Cautiously increasing the temperature can often overcome the activation energy barrier for cyclization. However, be mindful of potential substrate degradation.

  • Side Product Formation: The primary competing reaction is often the formation of the isomeric 1,2,4-triazole-3-thione. This is particularly prevalent under certain reaction conditions.

    • Troubleshooting Protocol:

      • Optimize the cyclizing agent: While strong acids like sulfuric acid are common, they can be harsh.[4] Consider milder alternatives like methanesulfonic acid, which has been shown to produce high yields with good purity.[1]

      • Control the temperature: High temperatures can favor the formation of the triazolethione isomer. Running the reaction at the lowest effective temperature can improve selectivity for the desired thiadiazole.

  • Starting Material Purity: The purity of the thiosemicarbazide and the carboxylic acid is paramount. Impurities can interfere with the reaction and lead to the formation of colored byproducts.

    • Troubleshooting Protocol:

      • Recrystallize starting materials: If the purity of your starting materials is questionable, recrystallize them before use.

      • Ensure dryness: Water can quench dehydrating agents. Ensure all starting materials and solvents are anhydrous.

Section 2: Oxidative Cyclization of Thiosemicarbazones - A Double-Edged Sword

The oxidative cyclization of thiosemicarbazones is a popular and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. However, this reaction is highly sensitive to the choice of oxidizing agent and substrate, often leading to a mixture of products or complete reaction failure.

FAQ 2: I am attempting an oxidative cyclization of a thiosemicarbazone to a 1,3,4-thiadiazole, but I am isolating the 1,2,4-triazole-3-thione instead. Why is this happening and how can I favor the formation of the thiadiazole?

The formation of 1,2,4-triazole-3-thione as a byproduct, or even the major product, during the oxidative cyclization of thiosemicarbazones is a classic example of kinetic versus thermodynamic control, influenced heavily by the reaction conditions.

Mechanistic Insight:

The oxidative cyclization proceeds through a common intermediate. The regioselectivity of the ring closure, either through the sulfur atom to form the thiadiazole or through the nitrogen atom to form the triazolethione, is the critical juncture.

G Thiosemicarbazone Thiosemicarbazone Intermediate Oxidized Intermediate Thiosemicarbazone->Intermediate Oxidation OxidizingAgent Oxidizing Agent (e.g., FeCl3) Thiadiazole 1,3,4-Thiadiazole Intermediate->Thiadiazole Path A (S-attack) Triazolethione 1,2,4-Triazole-3-thione Intermediate->Triazolethione Path B (N-attack) G Thiadiazole 1,3,4-Thiadiazole Ring Stable Generally Stable Thiadiazole->Stable Mild Acid Cleavage Ring Cleavage Thiadiazole->Cleavage Strong Base Acid Strong Acid (e.g., conc. H₂SO₄, heat) Acid->Thiadiazole Potential for Hydrolysis Base Strong Base (e.g., NaOH, heat) Base->Thiadiazole

Sources

Technical Support Center: Optimizing Assays with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Application Scientist:

Welcome to the technical support guide for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. While detailed experimental data for this specific molecule is limited in public literature, this guide leverages established principles of assay development for heterocyclic compounds of this class. The thiatriazole and thiadiazole cores are prevalent in molecules with a wide range of biological activities, including anticancer and antimicrobial effects.[1] This guide provides a robust framework for optimizing incubation times in your assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate that I should be aware of?

A1: Based on the structure of the parent compound, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, here are some key computed properties to consider:

  • Molecular Weight: Approximately 194.22 g/mol .[2]

  • Solubility: Phenolic compounds often have moderate solubility in aqueous solutions, which can be pH-dependent. It is recommended to first dissolve the compound in a solvent like DMSO and then prepare serial dilutions in your assay medium.

  • Stability: Phenol-containing compounds can be sensitive to light and oxidation.[3][4] It is advisable to store the solid compound and stock solutions protected from light and at a low temperature as recommended by the supplier. Prepare fresh dilutions for each experiment.

  • Safety: The parent compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: Why is optimizing incubation time so critical for my assay's success?

A2: Incubation time is a critical parameter that directly influences the outcome of your assay.

  • For cell-based assays: Too short an incubation may not allow for the full biological effect of the compound to manifest, leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to secondary effects, such as cytotoxicity or metabolic breakdown of the compound, which can confound your results.[5]

  • For enzyme assays: The rate of product formation is generally not linear over long periods.[6] Initial rates are crucial for kinetic studies. Long incubations can lead to substrate depletion, enzyme denaturation, or product inhibition, all of which will result in an inaccurate measurement of the enzyme's activity.[6]

Q3: What is a good starting point for incubation time in a cell-based assay?

A3: A common starting point for a 24-hour incubation is often a good balance for observing significant biological effects without excessive cytotoxicity. However, the optimal time depends on the specific biological question you are asking. For acute effects, a shorter time frame (e.g., 4, 8, or 12 hours) may be more appropriate. For chronic effects or processes that take longer to develop, such as apoptosis, longer incubation times (e.g., 48 or 72 hours) may be necessary. A time-course experiment is always recommended to determine the optimal endpoint.

Troubleshooting Guide

Q1: My results are inconsistent between experiments. Could incubation time be the culprit?

A1: Yes, variability in incubation time is a common source of inconsistent results.[7] Here’s how to troubleshoot:

  • Standardize Your Workflow: Ensure that the time from the last reagent addition to the read-out is consistent for all plates and all experiments. Use a timer to monitor all incubation steps precisely.

  • Check for Environmental Fluctuations: Inconsistent temperature or humidity in the incubator can affect the rate of biological and chemical reactions.[8] Ensure your incubator is properly calibrated and not subject to frequent door openings. For multi-plate assays, avoid stacking plates, as this can create temperature gradients.[9]

  • Reagent Stability: If you are performing long incubations, consider the stability of your compound and detection reagents in the assay medium at 37°C. Degradation over time can lead to a weaker signal and higher variability.

Q2: I'm seeing a high background signal in my assay. How can I reduce it?

A2: High background can mask the true signal from your compound. Here are some strategies to address this:

  • Optimize Incubation Time: For endpoint assays that use a substrate (e.g., ELISA, luciferase assays), the incubation time with the substrate is critical. Over-incubation can lead to non-specific signal generation.[9] Perform a time-course experiment with your substrate to find the linear range of signal development.

  • Compound Interference: Compounds with inherent fluorescent properties can cause a high background in fluorescence-based assays.[10] It is crucial to run a control plate with the compound but without cells or enzymes to quantify its intrinsic fluorescence.

  • Washing Steps: Inadequate washing in assays like ELISAs can leave behind unbound detection reagents, leading to a high background.[7] Ensure your washing steps are thorough and consistent.

Q3: My compound is not showing any effect. What should I do before concluding it's inactive?

A3: Before concluding that the compound is inactive, it's essential to rule out experimental artifacts:

  • Extend the Incubation Time: The biological effect you are measuring may take longer to develop. Perform a time-course experiment with extended incubation periods (e.g., 48 and 72 hours for cell-based assays).

  • Check for Compound Aggregation: At higher concentrations, some small molecules can form aggregates that have non-specific effects or reduced bioavailability.[10] This can sometimes be mitigated by including a small amount of non-ionic detergent like Tween-20 (around 0.01%) in your assay buffer, if compatible with your assay system.

  • Verify Compound Stability: The compound may be degrading over the course of the incubation. You can assess its stability by incubating it in the assay medium for the duration of the experiment and then analyzing it by HPLC or LC-MS.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time in a Cell Viability Assay (e.g., MTT)

This protocol outlines a time-course experiment to find the optimal time to assess the effect of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate on cell viability.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Days 2-5: Incubation & Readout cluster_3 Data Analysis seed Seed cells in 96-well plates treat Add serial dilutions of compound seed->treat inc6 Incubate for 6h treat->inc6 inc12 Incubate for 12h inc24 Incubate for 24h inc48 Incubate for 48h inc72 Incubate for 72h read6 Add MTT & Read Absorbance inc6->read6 read12 Add MTT & Read Absorbance inc12->read12 read24 Add MTT & Read Absorbance inc24->read24 read48 Add MTT & Read Absorbance inc48->read48 read72 Add MTT & Read Absorbance inc72->read72 analyze Plot Dose-Response Curves Determine IC50 at each time point read6->analyze read12->analyze read24->analyze read48->analyze read72->analyze

Caption: Workflow for time-course cell viability assay.

Steps:

  • Cell Seeding: Seed your cells of interest into multiple 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your compound's serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Place the plates in a humidified incubator at 37°C and 5% CO2.

  • Time-Point Analysis: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove one plate from the incubator.

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

  • Readout: Solubilize the formazan crystals and read the absorbance on a plate reader.

  • Data Analysis: For each time point, calculate the percent viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Data Interpretation:

Incubation Time (hours)Hypothetical IC50 (µM)
6>100
1275.3
2425.1
4815.8
7218.2 (with signs of cytotoxicity in controls)

In this hypothetical example, 24-48 hours would be the optimal incubation window. At 72 hours, the IC50 begins to increase, possibly due to compound degradation or secondary effects in the assay.

Protocol 2: Optimizing Incubation Times in an Enzyme Inhibition Assay

This protocol helps determine if the compound is a time-dependent inhibitor and establishes the optimal pre-incubation and reaction times.

Workflow Diagram:

G cluster_0 Part A: Pre-incubation Time Course cluster_1 Part B: Reaction Progress Curve cluster_2 Data Analysis pre_incubate Pre-incubate Enzyme + Inhibitor (0, 15, 30, 60 min) start_reaction Add Substrate pre_incubate->start_reaction read_A Measure initial reaction rate start_reaction->read_A analyze A: Plot % Inhibition vs. Pre-incubation Time B: Determine linear range of reaction read_A->analyze mix Mix Enzyme, Inhibitor, and Substrate read_B Measure product formation over time (e.g., every 1 min for 20 min) mix->read_B read_B->analyze

Caption: Workflow for optimizing enzyme assay incubation times.

Steps:

Part A: Pre-incubation Time Course

  • In a 96-well plate, add the enzyme and the inhibitor (or vehicle control).

  • Incubate this mixture for different periods (e.g., 0, 15, 30, 60 minutes) at the assay temperature.

  • Initiate the reaction by adding the substrate.

  • Immediately measure the product formation kinetically for a short period (e.g., 5-10 minutes) to determine the initial rate.

  • Analysis: Plot the percent inhibition versus the pre-incubation time. If inhibition increases with pre-incubation time, the compound may be a time-dependent inhibitor, and a fixed, optimized pre-incubation time should be used in all subsequent experiments.

Part B: Reaction Progress Curve

  • In separate wells, initiate the reaction with:

    • Enzyme + Substrate (Uninhibited control)

    • Enzyme + Substrate + Inhibitor (Inhibited reaction)

  • Measure product formation over a longer period (e.g., every minute for 20-30 minutes).

  • Analysis: Plot product concentration versus time. The initial, linear portion of the uninhibited control curve defines the optimal reaction time for measuring the initial rate.[11] Ensure your subsequent endpoint assays are stopped within this linear range.

References

  • ResearchGate. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Available from: [Link]

  • PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Available from: [Link]

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • UCL. Incubation time. Available from: [Link]

  • NCBI. Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link]

  • Microbe Notes. Factors affecting enzyme action and immobilized enzymes. Available from: [Link]

  • ResearchGate. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available from: [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • NCBI. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available from: [Link]

  • FDCELL. 10 Tips for Successful Cell Based Assays. Available from: [Link]

  • Ansh Labs. Troubleshooting Immunoassays. Available from: [Link]

  • Monash University. Factors affecting enzyme activity. Available from: [Link]

  • Redox. Safety Data Sheet Phenol (88-90%) Hydrate. Available from: [Link]

  • Lab Manager. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Available from: [Link]

  • NCBI. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • University of Babylon. Factors Affecting the Rate of Enzyme Reactions. Available from: [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. Available from: [Link]

  • Carl ROTH. Safety Data Sheet Phenol. Available from: [Link]

  • Boster Bio. The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • YouTube. Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. Available from: [Link]

  • The Science Snail. Time course enzyme kinetics. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • ChemRxiv. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Available from: [Link]

  • Drawell. How to Do Cell Culture Optimization in CO2 Incubators?. Available from: [Link]

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  • INEOS Group. SAFETY DATA SHEET Phenol Solution. Available from: [Link]

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Technical Support Center: Spectroscopic Characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of analyzing this unique heterocyclic compound. Here, we will address common challenges and provide in-depth troubleshooting guides to ensure the acquisition of high-quality, reproducible spectroscopic data.

Introduction: The Structural Complexity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a molecule of significant interest due to its combination of a phenol ring, an amino linker, and a thiatriazole heterocycle. This unique arrangement of functional groups, coupled with the presence of water of hydration, presents specific challenges in its spectroscopic characterization. The thiatriazole ring is known for its potential thermal instability, and the labile protons of the phenol and amino groups can lead to complexities in NMR spectroscopy.[1] This guide will provide a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do the -OH and -NH protons in my ¹H NMR spectrum appear as broad singlets or sometimes not at all?

A1: The protons on the phenol (-OH) and the amino (-NH) groups are "labile," meaning they can exchange with each other and with any trace amounts of water in the NMR solvent (including the water of hydration).[2] This chemical exchange process is often on a timescale that is intermediate with respect to the NMR experiment, leading to significant peak broadening.[3] In some cases, the peaks can become so broad that they are indistinguishable from the baseline.

Q2: I'm seeing a broad absorption band around 3200-3500 cm⁻¹ in my FTIR spectrum. Is this from the -OH and -NH groups or the water of hydration?

A2: It's likely a combination of all three. The O-H stretching of the phenol, the N-H stretching of the amine, and the O-H stretching of the water of hydration all absorb in this region. The presence of hydrogen bonding between these groups and the water of hydration will typically result in a broad, overlapping band.[4][5] Differentiating these can be challenging without further experiments, such as thermal analysis to remove the water of hydration.

Q3: My UV-Vis spectrum of the compound shows a shift in λmax when I change solvents. Why does this happen?

A3: The position of maximum absorbance (λmax) is sensitive to the polarity of the solvent.[6][7] Solvents can interact differently with the ground and excited states of the molecule, altering the energy gap for electronic transitions. For phenolic compounds, more polar solvents can lead to shifts in λmax due to hydrogen bonding and stabilization of the excited state.[8]

Q4: I am concerned about the stability of the thiatriazole ring during my experiments. What are the signs of decomposition?

A4: Thiatriazoles can be thermally sensitive and may decompose upon heating.[1][9][10][11] In a mass spectrometry experiment, this could manifest as unexpected fragmentation patterns. In NMR or FTIR, the appearance of new, unidentifiable peaks could indicate the formation of degradation products. It is advisable to perform thermal analysis (e.g., DSC or TGA) to determine the decomposition temperature of your sample.

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy

Causality: Rapid chemical exchange of labile protons with other labile protons or residual water in the solvent.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad or missing labile proton signals in ¹H NMR.

Step-by-Step Protocol for D₂O Exchange:

  • Acquire a standard ¹H NMR spectrum of your compound in an anhydrous solvent (e.g., DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signals corresponding to the -OH and -NH protons will decrease in intensity or disappear completely as the protons are replaced by deuterium. This provides definitive identification of these labile protons.[12]

Causality: Suboptimal shimming of the spectrometer, high sample concentration leading to viscosity-induced broadening, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Optimize Shimming: Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field.

  • Adjust Concentration: Prepare a more dilute sample to reduce viscosity effects.[13]

  • Check for Impurities: If the issue persists, consider the presence of paramagnetic impurities. These can sometimes be removed by filtering the sample through a small plug of celite.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Overlapping of O-H (phenol and water) and N-H stretching vibrations, all broadened by hydrogen bonding.

Troubleshooting Workflow:

Caption: Workflow for interpreting the broad high-frequency band in the FTIR spectrum.

Data Interpretation:

  • A very broad and strong absorption in this region is characteristic of extensive hydrogen bonding, which is expected for the hydrate form of this molecule.

  • Sharp peaks in this region are less likely for this compound unless it is in a non-hydrogen bonding environment (e.g., very dilute in a nonpolar solvent).

Causality: An unclean ATR crystal when the background spectrum was collected.[14]

Solution:

  • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Acquire a new background spectrum.

  • Re-run the sample spectrum. The negative peaks should be eliminated.

UV-Visible (UV-Vis) Spectroscopy

Causality: The use of different solvents with varying polarities, or changes in pH if the solvent is not buffered. Phenolic compounds are particularly sensitive to pH changes.

Best Practices for Consistent Results:

  • Standardize the Solvent: Always use the same solvent for comparative studies. Methanol or ethanol are common choices.

  • Control pH: For aqueous solutions, use a buffer to maintain a constant pH, as the protonation state of the phenol and amino groups will affect the electronic transitions.

  • Check for Concentration Effects: While less common for λmax, very high concentrations can sometimes lead to peak shifts or broadening. Ensure you are working within the linear range of the Beer-Lambert law.

Mass Spectrometry (MS)

Causality: The compound may be fragmenting easily in the ion source. The thiatriazole ring can be prone to fragmentation.[15][16]

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is generally preferred for polar, non-volatile compounds.

  • Optimize Source Conditions: In ESI, reduce the fragmentor or cone voltage to minimize in-source fragmentation.

  • Look for Adducts: In ESI, you may see adducts with solvent ions, such as [M+Na]⁺ or [M+K]⁺, which can be more stable than the protonated molecule.

Expected Spectroscopic Data Summary

The following table summarizes the expected spectroscopic features for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Note that exact values can vary based on the solvent, concentration, and instrument used.

Spectroscopic Technique Feature Expected Chemical Shift / Wavenumber / m/z Comments
¹H NMR Aromatic protonsδ 6.5 - 8.0 ppmTwo doublets are expected for the para-substituted phenol ring.
Phenolic -OH protonδ 4.0 - 9.0 ppm (variable)Often a broad singlet; position is highly dependent on solvent and concentration.[17][18]
Amino -NH protonδ 8.0 - 11.0 ppm (variable)Often a broad singlet; position is highly dependent on solvent and concentration.
¹³C NMR Aromatic carbonsδ 110 - 160 ppmExpect four signals for the phenol ring due to symmetry.[19][20]
Thiatriazole carbonδ 150 - 170 ppmThe C-S bond will influence the chemical shift.
FTIR O-H / N-H stretch3200 - 3500 cm⁻¹ (broad)A composite band due to phenol, amine, and water of hydration, all hydrogen-bonded.
Aromatic C=C stretch1500 - 1620 cm⁻¹Multiple bands are expected.
C-O stretch (phenol)1200 - 1260 cm⁻¹A strong band is characteristic of phenols.
UV-Vis π → π* transitionsλmax ≈ 270 - 320 nmThe exact maximum will be solvent-dependent. Phenols typically show a λmax around 270-280 nm.[21]
Mass Spectrometry (ESI+) Protonated Moleculem/z 195.03[C₇H₆N₄OS + H]⁺. The anhydrous molecular weight is 194.22 g/mol .[22]
Common Fragmentsm/z 167, 139Potential loss of N₂ (28 Da) or N₂ + CO (56 Da) from the parent ion.

Concluding Remarks

The successful spectroscopic characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate relies on a systematic approach and an understanding of its inherent chemical properties. By anticipating challenges such as labile proton exchange, the presence of water of hydration, and potential thermal instability, researchers can implement the strategies outlined in this guide to obtain clear and interpretable data. Always ensure that your sample is pure and your instrumentation is properly calibrated for the most reliable results.

References

  • Di Meo, F., et al. (2013). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 18(12), 15454-15491. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90174, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved from [Link].

  • Pflieger, M., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Applied Sciences, 11(15), 7087. Available at: [Link]

  • Lampman, G. M., et al. (n.d.). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. Pike Technologies.
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  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Valentin, C. D., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(15), 1538-1569.
  • Kavitha, E., et al. (2018). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol.
  • Iwamoto, R. (2002). Basic Interactions of Water with Organic Compounds. The Journal of Physical Chemistry B, 106(40), 10433-10440.
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  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. Available at: [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thi
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  • El-Mekkawy, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
  • Belyakov, V. N., et al. (2021). Impact of surface properties of hydrated compounds based on ZrO₂ on the value of ionic conduction.
  • Reddy, D. S., et al. (2016). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • Bradley, M. (2022). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online.
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  • Di Meo, F., et al. (2012). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on ¹H NMR chemical shifts.
  • Interpretation of spectral bands in FTIR spectra. (n.d.).
  • Al-Awadi, N. A., et al. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 27(18), 5941.
  • Kuban, P., et al. (2022). Organic Matter and Mineral Composition of Silicate Soils: FTIR Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection Modalities. Agronomy, 12(7), 1599.
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  • Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Semantic Scholar.
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  • Iwamoto, R. (2002). Basic Interactions of Water with Organic Compounds.
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Technical Support Center: Enhancing the Bioavailability of Thiatriazolylamino Phenols in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiatriazolylamino phenols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of enhancing the bioavailability of this promising class of compounds in your experimental models.

Introduction to Thiatriazolylamino Phenols and Bioavailability Challenges

Thiatriazolylamino phenols are a novel class of heterocyclic compounds with significant therapeutic potential. Structurally, they combine a phenol ring, a thiatriazole moiety, and an amino linker. This unique combination, while conferring desirable pharmacological activity, often presents significant challenges in achieving adequate oral bioavailability. The primary hurdles are typically low aqueous solubility and/or poor membrane permeability, which are common for phenolic and triazole-containing compounds.[1][2]

This guide is designed to be a practical resource, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental planning for thiatriazolylamino phenols.

Q1: What are the expected physicochemical properties of thiatriazolylamino phenols that could impact their bioavailability?

A1: Based on their constituent moieties, thiatriazolylamino phenols are likely to exhibit the following properties:

  • Low Aqueous Solubility: The phenolic and thiatriazole rings contribute to a rigid, crystalline structure that can be difficult to dissolve in aqueous media.[3] The overall lipophilicity of the molecule will be a key determinant of its solubility.

  • pH-Dependent Solubility: The phenolic hydroxyl group and the amino linker are ionizable. This means the compound's solubility will likely be influenced by the pH of the surrounding medium.

  • Potential for Poor Permeability: While the lipophilicity might suggest good passive diffusion, the presence of hydrogen bond donors and acceptors in the phenol and triazole groups can hinder membrane permeability.[4] Furthermore, these compounds may be substrates for efflux transporters like P-glycoprotein (P-gp).[5][6]

  • Metabolic Instability: The phenol and amino groups can be susceptible to first-pass metabolism in the gut wall and liver.

Q2: I'm starting my in vitro studies. Which experimental models are most appropriate for assessing the bioavailability of a new thiatriazolylamino phenol?

A2: A tiered approach is recommended:

  • In Vitro Dissolution Studies: These are fundamental for understanding the solubility and dissolution rate of your compound.[7] It is crucial to test dissolution in biorelevant media that mimic the gastrointestinal tract.[8]

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption and identifying potential efflux transporter substrates.[9][10]

  • Ex Vivo Models: The everted rat intestinal sac model provides a more physiologically relevant system to study absorption, as it retains the mucus layer and some metabolic activity.[11][12]

Q3: My thiatriazolylamino phenol shows poor solubility in aqueous buffers. What are the initial formulation strategies I should consider for my preclinical studies?

A3: For early-stage preclinical studies, the goal is to achieve adequate exposure to assess pharmacology and toxicology. Here are some common strategies:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[13]

  • pH Adjustment: If your compound is a weak acid or base, using buffered solutions to maintain an optimal pH for solubility can be effective.[13]

  • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol, propylene glycol) can significantly increase solubility.[13]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, enhancing its solubility.[14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[15]

Part 2: Troubleshooting Guides for Experimental Models

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: In Vitro Dissolution Studies

Q: My thiatriazolylamino phenol shows very low and inconsistent dissolution in standard phosphate-buffered saline (PBS). How can I improve the reliability of my dissolution assay?

A: This is a common issue for poorly soluble compounds. Here's a systematic approach to troubleshoot and optimize your dissolution method:

  • Underlying Cause: Standard buffers like PBS may not adequately mimic the complex environment of the human gut, which contains bile salts and lipids that aid in the solubilization of poorly soluble drugs.

  • Step-by-Step Solution:

    • Switch to Biorelevant Media: Utilize FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid). These media contain bile salts and lecithin, providing a more physiologically relevant environment for dissolution testing of poorly soluble drugs.[8]

    • Control Hydrodynamics: Ensure your dissolution apparatus (e.g., USP Apparatus 2 - paddle) is properly calibrated and that the stirring speed is consistent. For poorly soluble compounds, a higher stirring speed may be necessary to reduce the thickness of the diffusion layer.

    • Consider the "Sink" Condition: Ensure that the volume of the dissolution medium is large enough so that the concentration of the dissolved drug does not exceed 10-15% of its saturation solubility. This "sink" condition is a critical factor for accurate dissolution rate determination.

Guide 2: Caco-2 Permeability Assay

Q: My thiatriazolylamino phenol shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction and a high efflux ratio (>2). What does this indicate and what are my next steps?

A: A high efflux ratio strongly suggests that your compound is a substrate of an efflux transporter, likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells.[10] This is a significant barrier to oral absorption.

  • Underlying Cause: Efflux transporters actively pump the drug out of the intestinal cells and back into the gastrointestinal lumen, reducing its net absorption.[5] Phenolic compounds have been shown to interact with P-gp.[6]

  • Step-by-Step Solution:

    • Confirm P-gp Interaction: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[10] A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor will confirm that your compound is a P-gp substrate.

    • Investigate Other Transporters: If P-gp inhibition does not fully rescue the permeability, consider investigating the involvement of other efflux transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Proteins (MRPs).[10]

    • Formulation Strategies to Overcome Efflux:

      • Use of Excipients as Efflux Inhibitors: Some pharmaceutical excipients have been shown to inhibit P-gp. Incorporating these into your formulation could be a viable strategy.

      • Nanoparticle Formulations: Encapsulating your drug in nanoparticles may help it bypass efflux transporters.

Guide 3: In Vivo Pharmacokinetic Studies

Q: I have administered my thiatriazolylamino phenol formulation to rats, but the plasma concentrations are below the limit of quantification (BLQ) or highly variable. How do I troubleshoot this?

A: This is a multifaceted problem that requires a systematic investigation of potential causes.

  • Underlying Causes:

    • Poor Absorption: This could be due to low solubility, low permeability, or efflux, as identified in your in vitro studies.

    • High First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or the liver before it reaches systemic circulation.

    • Analytical Issues: The HPLC method for plasma sample analysis may not be sensitive enough or could be prone to interference.

  • Step-by-Step Troubleshooting Workflow:

    1. Re-evaluate the Formulation:

    • Was the dose fully dissolved or suspended in the vehicle?
    • Consider more advanced formulations like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to improve solubility and dissolution in vivo.[16]

    2. Investigate Pre-systemic Metabolism:

    • Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.
    • If metabolic instability is high, this could be the primary reason for low bioavailability.

    3. Optimize the Analytical Method:

    • Check for Matrix Effects: The complexity of plasma can interfere with the ionization of your compound in mass spectrometry. A thorough validation of your analytical method is crucial.
    • Improve Extraction Recovery: Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery of the analyte from the plasma.
    • Address Peak Shape Issues: Peak tailing is a common problem in the HPLC analysis of phenolic compounds and can affect sensitivity and accuracy.[17] Operating the mobile phase at a lower pH can help to protonate residual silanol groups on the column, reducing secondary interactions.[17]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell® inserts (e.g., 12-well plates) at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18] The medium should be changed every 2-3 days.[18]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²).

  • Permeability Experiment:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

    • Replace the sampled volume with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the membrane

      • C0 is the initial concentration of the drug in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Presentation: Formulation Comparison Table
FormulationMean Particle Size (nm)Solubility in FaSSIF (µg/mL)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Rat Oral Bioavailability (%)
Unformulated API5250 ± 4500.8 ± 0.20.5 ± 0.1< 1
Micronized API480 ± 902.5 ± 0.50.7 ± 0.25 ± 2
Nanosuspension150 ± 3015.2 ± 2.11.1 ± 0.325 ± 7
SEDDSN/A (emulsion)75.6 ± 8.33.5 ± 0.865 ± 12

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Oral Bioavailability

G start Low/Variable In Vivo Exposure formulation Re-evaluate Formulation - Solubility? - Stability? start->formulation metabolism Investigate Metabolism - In vitro clearance? start->metabolism analytical Optimize Analytical Method - Matrix effects? - Recovery? start->analytical form_sol Improve Solubility - Nanosizing - SEDDS formulation->form_sol met_sol High Clearance? Consider Prodrug Approach metabolism->met_sol anal_sol Validate Method - Internal standards - Matrix-matched calibrants analytical->anal_sol G cluster_membrane Intestinal Epithelial Cell Membrane Pgp P-gp lumen Intestinal Lumen (High Drug Conc.) Pgp->lumen Drug Efflux (ATP-Dependent) lumen->Pgp Drug Enters Cell (Passive Diffusion) cell Inside Cell (Low Drug Conc.)

Caption: P-gp mediated drug efflux from an intestinal cell.

References

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  • Kaplan, S. A., et al. (1973). Everted rat intestinal sacs as an in vitro model for assessing absorptivity of new drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Gholizadeh, H., et al. (2024). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. National Institutes of Health. Available at: [Link]

  • Savjani, K. T., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Thiatriazoles: Evaluating 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate in Context

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, heterocyclic compounds perpetually emerge as privileged scaffolds, offering a rich tapestry of biological activities. Among these, the thiatriazole core, a five-membered ring system containing sulfur and nitrogen atoms, has garnered significant attention. This guide provides a comparative analysis of the potential biological activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate by contextualizing it within the broader family of thiatriazole and triazole derivatives. Drawing upon a curated selection of experimental data from peer-reviewed literature, we will explore the diverse pharmacological profiles of these compounds, ranging from antimicrobial and anticancer to specific enzyme inhibition.

This document is intended for researchers, scientists, and professionals in drug development, offering both a high-level overview and in-depth technical details to inform and guide future research endeavors in this promising area of medicinal chemistry.

The Thiatriazole Scaffold: A Versatile Pharmacophore

Thiatriazoles, and their isomeric cousins the triazoles, are five-membered heterocyclic rings that are present in a wide array of pharmacologically active molecules.[1][2][3] Their unique electronic and structural features allow them to interact with various biological targets, leading to a broad spectrum of therapeutic effects. The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is a component of several marketed drugs.[1][2] The diverse biological activities attributed to thiatriazole and triazole derivatives include antimicrobial, anti-inflammatory, anticancer, antiviral, anticonvulsant, and enzyme inhibitory properties.[1][2][3]

Caption: Generalized structure of a 1,2,3,4-thiatriazole derivative and the structure of the focus compound.

Comparative Analysis of Biological Activities

To build a predictive profile for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, we will now delve into a comparative analysis of various thiatriazole and triazole derivatives, categorized by their prominent biological activities.

Anticancer Activity

The 1,3,4-thiadiazole ring is recognized as a versatile pharmacophore in the development of anticancer agents.[4] Its structural similarity to pyrimidine allows it to potentially interfere with DNA replication processes.[4] Furthermore, the ability of this heterocycle to cross biological membranes facilitates its interaction with intracellular targets.[4] Similarly, triazole derivatives have demonstrated significant potential as anticancer agents through mechanisms such as cell cycle arrest and induction of apoptosis.[5][6]

Table 1: Comparative Anticancer Activity of Selected Thiatriazole and Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole linked Tetrahydrocurcumin (Compound 4g)HCT-116 (Human Colon Carcinoma)1.09 ± 0.17[7]
1,2,3-Triazole linked Tetrahydrocurcumin (Compound 4k)HeLa (Human Cervical Carcinoma)Potent Activity[7]
Triazolo[3,4-b]thiadiazole Derivative (KA39)Human Colorectal Cancer Cell LinesPotent Activity[8]
2,6-Cl2C6H3 derivatived 1,2,4-triazoleBreast Cancer, Non-small cell lung cancerHigher activity in preliminary tests[9]

The data in Table 1 highlights the potent cytotoxic activity of various thiatriazole and triazole derivatives against a range of cancer cell lines. The low micromolar IC50 values suggest that these scaffolds are promising starting points for the development of novel anticancer drugs. For instance, compound 4g, a 1,2,3-triazole linked tetrahydrocurcumin derivative, exhibited a remarkable IC50 of 1.09 µM against human colon carcinoma cells.[7] This potent activity is thought to be mediated by the induction of cell cycle arrest at the G1 phase.[7]

Antimicrobial Activity

Thiatriazole and triazole derivatives have a long-standing history as effective antimicrobial agents.[2][10][11][12][13][14] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The broad-spectrum activity of these compounds against both bacteria and fungi makes them attractive candidates for combating infectious diseases.[11][13]

Table 2: Comparative Antimicrobial Activity of Selected Thiatriazole and Triazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiazolo[2,3-c][1][2][7]triazole (Compound 10)S. mutans8[10]
Thiazolo[2,3-c][1][2][7]triazole (Compound 37)B. subtilis16[10]
3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivativesVarious Bacteria and FungiMore potent than ampicillin, streptomycin, ketoconazole, and bifonazole[11]
Coumarin thio-triazole saltMRSA, S. aureus, B. subtilis, E. coli, C. albicans8–32[13]

As shown in Table 2, thiatriazole and triazole derivatives exhibit potent antimicrobial activity against a variety of pathogens. Notably, a series of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives demonstrated antibacterial activity more potent than the standard drugs ampicillin and streptomycin.[11] Similarly, their antifungal activity surpassed that of ketoconazole and bifonazole.[11] These findings underscore the significant potential of these heterocyclic systems in the development of new antimicrobial agents to combat drug-resistant infections.

Enzyme Inhibition

The ability of thiatriazole and triazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[15][16][17][18] This targeted inhibition can modulate various physiological processes, making these compounds valuable tools for treating a range of diseases. For example, triazole derivatives have been extensively investigated as inhibitors of xanthine oxidase, an enzyme involved in gout.[15][18] They have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[16][19]

Table 3: Comparative Enzyme Inhibition Activity of Selected Triazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Triazole-based Thiosemicarbazone (Compound 6i)Acetylcholinesterase (AChE)0.10 ± 0.050[19]
Triazole-based Thiosemicarbazone (Compound 6i)Butyrylcholinesterase (BuChE)0.20 ± 0.050[19]
Azinane triazole-based derivativesCholinesterases, α-glucosidaseValuable inhibition potential[17]

The data in Table 3 demonstrates the potent and selective enzyme inhibitory activity of triazole derivatives. Compound 6i, a triazole-based thiosemicarbazone, displayed impressive sub-micromolar inhibition of both acetylcholinesterase and butyrylcholinesterase, highlighting its potential as a lead compound for the development of anti-Alzheimer's drugs.[19]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and enable reproducibility, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for assessing the key biological activities discussed in this guide.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT assay for evaluating anticancer activity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This comparative guide has contextualized the potential biological activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate by examining the well-established pharmacological profiles of related thiatriazole and triazole derivatives. The extensive body of literature strongly suggests that this compound is likely to exhibit a range of biological activities, with anticancer and antimicrobial properties being particularly promising avenues for investigation.

The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis and in vitro screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate against a panel of cancer cell lines and microbial strains. Subsequent mechanistic studies will be crucial to elucidate its mode of action and identify its molecular targets. The insights gained from such investigations will be instrumental in determining the therapeutic potential of this novel thiatriazole derivative and guiding its further development as a potential drug candidate.

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A Comparative Guide to the Structure-Activity Relationships of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Analogs and Related Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Scaffold of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

The confluence of a phenol, an amino linker, and a 1,2,3,4-thiatriazole ring in the molecule 4-(1,2,3,4-thiatriazol-5-ylamino)phenol presents a unique chemical architecture with significant potential in medicinal chemistry. The phenolic moiety is a well-established pharmacophore known for its antioxidant properties and its ability to participate in hydrogen bonding with biological targets. The thiatriazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a bioisostere of other key functional groups and is known to confer a range of biological activities. While comprehensive structure-activity relationship (SAR) studies on analogs of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate are not extensively documented in publicly available literature, we can draw valuable insights from the SAR of closely related analogs, particularly those sharing the aminophenol core linked to other five-membered nitrogen- and sulfur-containing heterocycles. This guide will provide a comparative analysis of the synthesis and biological activities of these related structures to infer potential SAR trends for the title compound and guide future drug discovery efforts.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol and its analogs generally involves a multi-step approach. A common strategy for creating the 5-amino-1,2,3,4-thiatriazole core involves the nitrosation of a hydrazinecarbothioamide. For analogs where the thiatriazole is replaced by a 1,2,4-triazole or a 1,3,4-thiadiazole, the synthetic routes are well-established and offer versatility for introducing substituents.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Aminophenol 4-Aminophenol Schiff Base Formation Schiff Base Formation 4-Aminophenol->Schiff Base Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Formation Thiosemicarbazide Thiosemicarbazide Thiadiazole Ring Formation Thiadiazole Ring Formation Thiosemicarbazide->Thiadiazole Ring Formation Schiff Base Formation->Thiadiazole Ring Formation Thiadiazole Analog Thiadiazole Analog Thiadiazole Ring Formation->Thiadiazole Analog

Caption: General synthetic workflow for aminophenol-containing thiadiazole analogs.

Comparative Biological Activities and Structure-Activity Relationship Insights

While specific data for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol analogs is scarce, we can extrapolate potential SAR from related heterocyclic systems. The primary biological activities reported for analogous structures are antimicrobial and anticancer.

Antimicrobial Activity

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial activities. A study on these compounds revealed that the introduction of Schiff bases and subsequent cyclization to thiazolidinone derivatives can modulate the antimicrobial spectrum.

Table 1: Antimicrobial Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Analogs

CompoundModificationBacterial StrainsFungal StrainsActivityReference
1 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureus, E. coliC. albicansModerate[1][2]
2a Schiff base with 4-nitrobenzaldehydeS. aureus, E. coliC. albicansEnhanced[1][2]
2b Schiff base with 4-chlorobenzaldehydeS. aureus, E. coliC. albicansEnhanced[1][2]
3a Thiazolidinone from 2aS. aureus, E. coliC. albicansVariable[1][2]

Key SAR Observations for Antimicrobial Activity:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base analogs (2a, 2b) generally enhances antimicrobial activity.

  • Heterocyclic Modification: Cyclization of the Schiff base to a thiazolidinone ring (3a) can lead to variable activity, suggesting that the flexibility and electronic properties of the side chain are crucial.

Anticancer Activity

Analogs of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have been investigated for their anticancer properties.[3] These compounds, which share the aminophenol core, provide valuable insights into the structural requirements for cytotoxicity.

Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs

CompoundAryl Substituent (R)Cell LineIC50 (µM)Reference
4a PhenylVarious>10[3]
4b 4-NitrophenylSNB-19~10[3]
4c 3,4,5-TrimethoxyphenylSNB-19<10[3]

Key SAR Observations for Anticancer Activity:

  • Aryl Substituents: The nature of the substituent on the 5-aryl ring of the oxadiazole core significantly influences anticancer activity. The presence of a 3,4,5-trimethoxyphenyl group (4c) demonstrated the most potent activity against the SNB-19 cancer cell line.[3] This is a common feature in many tubulin inhibitors.

  • Phenolic Hydroxyl Group: The phenolic -OH group is likely involved in hydrogen bonding interactions with the biological target, and its position relative to the amino linker and the heterocyclic ring is critical for activity.

Experimental Protocols

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Representative Protocol)

This protocol is adapted from the synthesis of similar 1,2,4-triazole derivatives.[1][4]

  • Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate to yield benzoic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt: The benzoic acid hydrazide is then reacted with carbon disulfide in an alkaline solution of ethanol to form the potassium dithiocarbazinate salt.

  • Cyclization: The potassium salt is cyclized by refluxing with hydrazine hydrate in water to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The product is then purified by recrystallization.[1][4]

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a standard method for screening the antimicrobial activity of new compounds.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is swabbed with the microbial inoculum.

  • Well Preparation: Wells are punched into the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The structure-activity relationships of analogs closely related to 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate suggest that this scaffold is a promising starting point for the development of new therapeutic agents. The antimicrobial and anticancer activities observed in analogous 1,2,4-triazole and 1,3,4-oxadiazole derivatives highlight the importance of the aminophenol core and the potential for modulating activity through substitution on the appended heterocyclic and aryl rings.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol analogs. Key modifications should include:

  • Substitution on the Phenol Ring: Introducing various electron-donating and electron-withdrawing groups to probe their effect on activity and physicochemical properties.

  • Modification of the Amino Linker: Exploring the impact of altering the linker length or rigidity.

  • Bioisosteric Replacement of the Thiatriazole Ring: Systematically replacing the 1,2,3,4-thiatriazole with other five-membered heterocycles to understand the role of the specific heteroatom arrangement.

Such studies, coupled with computational modeling and target identification, will be crucial in elucidating the full therapeutic potential of this intriguing class of compounds.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][5]-triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. [Link]

  • Infrared Spectrum of the So-called 5-Amino 1,2,3,4-thiatriazole. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • Ursane hybrids with 5-amino-1,2,3,4-thiatriazole, 1-tetrazole-5-thione, and 1-tetrazole-5-amines and study of their inhibition of main SARS-CoV-2 protease. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • 5-Anilino-1,2,3,4-thiatriazole. [Link]

  • Structural activity relationship of newly designed thiazoloquinazolinones with reported anti-cancer agents. [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

  • Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]

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A Comparative Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate and Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of pharmacologically active agents. Among these, the thiatriazole and thiadiazole scaffolds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comparative analysis of a novel compound, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, against a panel of well-established antibiotics.

While comprehensive biological data on 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is emerging, its structural features suggest a potential for antimicrobial efficacy. This document will, therefore, serve as a forward-looking guide for researchers in the field. We will explore the known attributes of its core chemical structure, compare it with classic antibiotics, and provide a framework of essential experimental protocols to rigorously evaluate its potential as a future therapeutic agent.

Chemical Profile of the Investigational Compound:

  • IUPAC Name: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol[3]

  • Molecular Formula: C₇H₆N₄OS[3]

  • Structure:

    • A phenol ring linked via an amino group to a five-membered 1,2,3,4-thiatriazole ring.

The presence of the thiatriazole ring is significant, as various derivatives of azole compounds are known to exhibit a broad spectrum of biological activities.[2][4][5]

Profiles of Comparator Antibiotics

To establish a baseline for comparison, we will consider three widely used antibiotics from different classes, each with a distinct mechanism of action and spectrum of activity.

Antibiotic ClassRepresentative DrugMechanism of ActionPrimary Spectrum of Activity
β-Lactams PenicillinInhibits penicillin-binding proteins (PBPs), thereby blocking the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.Predominantly Gram-positive bacteria.
Macrolides ErythromycinBinds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.Gram-positive bacteria and some Gram-negative bacteria.
Fluoroquinolones CiprofloxacinInhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.Broad-spectrum, including both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

The precise mechanism of action for this specific compound is yet to be elucidated. However, based on related heterocyclic structures, several plausible targets can be proposed:

  • Enzyme Inhibition: Many azole-containing compounds exert their antimicrobial effects by inhibiting crucial enzymes.[5] For instance, triazole-based antifungals are well-known inhibitors of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes.[4][5] It is conceivable that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate could inhibit bacterial enzymes involved in essential metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenol group, combined with the heterocyclic thiatriazole ring, might facilitate interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with DNA/Protein Synthesis: While less common for this class of compounds, the potential to interfere with nucleic acid or protein synthesis cannot be entirely ruled out and warrants investigation.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action.

cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Target Validation A 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate B MIC & MBC Determination A->B C Cell Wall Synthesis Inhibition Assay B->C Elucidate Target Pathway D Protein Synthesis Inhibition Assay B->D Elucidate Target Pathway E DNA Synthesis Inhibition Assay B->E Elucidate Target Pathway F Cell Membrane Integrity Assay B->F Elucidate Target Pathway G Enzyme Inhibition Assays C->G Identify Specific Target D->G Identify Specific Target E->G Identify Specific Target F->G Identify Specific Target H Molecular Docking Studies G->H Validate Interaction

Caption: Workflow for elucidating the mechanism of action.

Comparative Experimental Framework

To objectively assess the antimicrobial potential of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a series of standardized in vitro experiments are recommended.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This is the foundational experiment to determine the antimicrobial potency of the compound.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of comparator antibiotics (Penicillin, Erythromycin, Ciprofloxacin).

    • Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Bacterial Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and comparator antibiotics in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive controls (bacteria in broth without antibiotic) and negative controls (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from wells showing no growth onto agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrateData to be determinedData to be determinedData to be determinedData to be determined
Penicillin
Erythromycin
Ciprofloxacin
Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

Protocol:

  • Prepare bacterial cultures and the test compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Plot log₁₀ CFU/mL versus time.

A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Cytotoxicity Assay

It is crucial to assess the toxicity of the new compound against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay on a Mammalian Cell Line (e.g., HEK293)

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the test compound for 24-48 hours.

  • Add MTT reagent and incubate, allowing viable cells to convert MTT to formazan.

  • Solubilize the formazan crystals and measure the absorbance.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

A high CC₅₀ value relative to the MIC value suggests good selectivity for bacterial targets.

Logical Framework for Comparison

The following diagram outlines the logical flow for a comprehensive comparative analysis.

cluster_0 Comparative Analysis A Investigational Compound: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate C In Vitro Potency (MIC, MBC) A->C D Spectrum of Activity (Gram+/Gram-) A->D E Kinetics of Killing (Time-Kill Assay) A->E F Selectivity Index (CC50 / MIC) A->F B Established Antibiotics: - Penicillin - Erythromycin - Ciprofloxacin B->C B->D B->E B->F G Evaluation of Therapeutic Potential C->G D->G E->G F->G

Caption: Logical flow for comparative analysis.

Conclusion and Future Directions

While 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is an understudied compound, its chemical structure, rooted in the pharmacologically active thiatriazole and thiadiazole families, presents a compelling case for its investigation as a novel antimicrobial agent. The proposed experimental framework provides a robust methodology for a head-to-head comparison with established antibiotics.

Future research should focus on executing these comparative studies to generate empirical data on its efficacy and safety profile. Should the compound demonstrate significant antimicrobial activity and low cytotoxicity, further investigations into its in vivo efficacy, pharmacokinetic properties, and the potential for resistance development will be warranted. The synthesis and evaluation of related derivatives could also lead to the optimization of its antimicrobial properties.[6][7][8]

References

  • Saeed B, M., Al-Jadaan S, A. N., & Abbas B, A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iran J Med Microbiol, 19(1), 29-39.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC. (n.d.). Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. (2008). E-Journal of Chemistry, 5(4), 963-968. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4557-4563. Retrieved from [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. PubChem. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the characterization and quantification of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. As a molecule combining a phenolic group, a thiatriazole ring, and existing as a hydrate, a multi-faceted analytical approach is imperative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into establishing robust and reliable analytical protocols.

Introduction: The Analytical Challenge

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate presents a unique analytical challenge due to its multifunctional nature. The presence of a phenolic moiety suggests susceptibility to oxidation, while the hydrate form necessitates control over its solid-state properties, which can significantly impact solubility, stability, and bioavailability.[1] Therefore, a comprehensive analytical strategy must not only accurately quantify the active pharmaceutical ingredient (API) but also characterize and control its hydrated state.

This guide will compare and contrast two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification and the analysis of degradation products, and a suite of thermo-analytical and spectroscopic techniques for the characterization of the hydrate form. The cross-validation of these methods ensures a holistic understanding of the drug substance and its performance.

Core Analytical Strategies: A Comparative Overview

Two primary analytical strategies are proposed for the comprehensive analysis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate:

  • Strategy A: Quantitative Analysis and Stability Assessment. This strategy focuses on the quantification of the API and its degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD).

  • Strategy B: Solid-State Characterization of the Hydrate. This strategy employs a combination of techniques to confirm the presence and nature of the hydrate form, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD).

The cross-validation of these strategies is essential to ensure that the quantified API in Strategy A corresponds to the correct solid form characterized in Strategy B.

Experimental Protocols and Methodologies

Strategy A: Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for resolving the API from its potential degradation products, which is a key aspect of pharmaceutical quality control.[2][3][4][5]

3.1.1. Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar phenolic compounds.[6][7]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in WaterA gradient elution is necessary to separate the main peak from potential degradation products with varying polarities. Formic acid helps to improve peak shape and ionization in mass spectrometry if used.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Diode-Array Detector (DAD) at a suitable wavelength (e.g., 254 nm)DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity. Phenolic compounds typically exhibit strong UV absorbance.

3.1.2. Protocol for Method Validation (as per ICH Q2(R1) Guidelines): [8][9][10][11][12]

  • Specificity: Forced degradation studies will be performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products will be assessed.

  • Linearity: A series of solutions of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate at different concentrations will be prepared and analyzed. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) should be > 0.99.

  • Accuracy: The accuracy will be determined by the recovery of a known amount of the analyte spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample will be performed on the same day. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): The analysis will be repeated on different days by different analysts to assess the method's reproducibility. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results will be evaluated.

Strategy B: Solid-State Characterization of the Hydrate

Characterizing the hydrate form is critical as different hydration states can exhibit different physical and chemical properties.[13][14][15][16]

3.2.1. Analytical Techniques and Expected Results:

TechniquePurposeExpected Outcome for a Hydrate
Thermogravimetric Analysis (TGA) To determine the amount of water in the hydrate.A weight loss step corresponding to the loss of water molecules upon heating. The percentage of weight loss can be used to determine the stoichiometry of the hydrate.
Differential Scanning Calorimetry (DSC) To determine the dehydration and melting temperatures.An endothermic peak corresponding to the dehydration process, followed by the melting of the anhydrous form at a higher temperature.
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure of the hydrate.A unique diffraction pattern that is different from the anhydrous form.
Dynamic Vapor Sorption (DVS) To assess the stability of the hydrate at different humidity levels.The DVS isotherm will show the water uptake and loss as a function of relative humidity, identifying critical humidity points for phase transitions.[1]

3.2.2. Protocol for Solid-State Characterization:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into an aluminum pan.

    • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from ambient temperature to a temperature above its melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • PXRD Analysis:

    • Gently pack the sample powder into a sample holder.

    • Collect the diffraction pattern over a 2θ range of 5-40° using Cu Kα radiation.

  • DVS Analysis:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a programmed range of relative humidity (e.g., 0% to 95% RH in steps of 10%) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass until equilibrium is reached at each humidity step.

Cross-Validation: Integrating the Analytical Strategies

Cross-validation ensures the consistency and reliability of the data obtained from different analytical methods.

4.1. The Logic of Cross-Validation:

The diagram below illustrates the workflow for the cross-validation of the proposed analytical methods.

CrossValidation cluster_0 Strategy A: Quantitative & Stability cluster_1 Strategy B: Solid-State Characterization cluster_2 Cross-Validation cluster_3 Final Outcome HPLC_Method Stability-Indicating HPLC-DAD Forced_Degradation Forced Degradation Studies HPLC_Method->Forced_Degradation Specificity Validation ICH Q2(R1) Validation HPLC_Method->Validation Linearity, Accuracy, Precision Forced_Degradation->Validation Data Input Correlation Correlate Results Validation->Correlation Quantitative Data TGA TGA DSC DSC PXRD PXRD DVS DVS PXRD->Correlation Structural Identity Final_Method Validated Analytical Control Strategy Correlation->Final_Method Confirmed

Caption: Cross-validation workflow integrating quantitative and solid-state analyses.

4.2. Key Cross-Validation Steps:

  • Purity Confirmation: The sample used for solid-state characterization (Strategy B) should be analyzed by the validated HPLC method (Strategy A) to confirm its purity.

  • Forced Degradation and Solid-State Changes: Samples subjected to forced degradation (especially thermal stress) should be analyzed by TGA, DSC, and PXRD to investigate any changes in the hydration state or crystal form.

  • Stability Studies: During long-term stability studies, both the HPLC profile (for purity and degradation products) and the solid-state properties (by PXRD and TGA) should be monitored to detect any changes.

Data Presentation and Comparison

The results from the cross-validation studies should be presented in a clear and comparative manner.

Table 1: Comparison of a Stable vs. a Degraded Sample

ParameterStable SampleThermally Stressed Sample
HPLC Purity (%) > 99.5%95.0%
Major Degradant (%) < 0.1%4.5%
TGA Weight Loss (%) Corresponds to monohydrateMay show lower weight loss if dehydration occurs
DSC Dehydration Endotherm (°C) PresentMay be absent or shifted
PXRD Pattern Consistent with the reference hydrate formMay show a different pattern indicating a change in crystal form

Conclusion

The cross-validation of analytical methods for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate is not merely a regulatory requirement but a scientific necessity. By integrating a stability-indicating HPLC method with a suite of solid-state characterization techniques, a comprehensive understanding of the drug substance's quality, stability, and performance can be achieved. This integrated approach, grounded in the principles of the ICH Q2(R1) guidelines, provides a robust framework for the development and control of this promising pharmaceutical compound. The causality behind these experimental choices lies in the fundamental principle that the chemical purity and the physical form of a drug substance are intrinsically linked and must be controlled in unison to ensure patient safety and therapeutic efficacy.

References

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]

  • Silva, I. R., Maltarollo, V. G., Protti, Í. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581. [Link]

  • One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (2012). Journal of the Korean Chemical Society, 56(4), 453-457. [Link]

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  • AMS Biopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

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A Comparative Guide to Assessing the Selectivity of Carbonic Anhydrase Inhibitors: Featuring Acetazolamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive framework for assessing the enzyme selectivity of a class of compounds known as carbonic anhydrase inhibitors, with a focus on the well-established drug, Acetazolamide. While the initial compound of interest, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, is not extensively characterized in publicly available literature, we will utilize Acetazolamide, a structurally related 1,3,4-thiadiazole derivative, as a case study to illustrate the principles and methodologies of selectivity profiling.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Introduction to Carbonic Anhydrases and the Imperative of Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[3][4] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[5][6]

In humans, there are 16 known CA isoforms, each with distinct tissue distribution and physiological functions.[5][7] For instance, CA II is ubiquitously expressed and highly active, while CA IX is a transmembrane isoform predominantly found in tumors and is associated with cancer progression.[8][9] This isoform diversity necessitates the development of selective inhibitors to target specific disease-related CAs while minimizing off-target effects that can arise from inhibiting housekeeping isoforms.[7] Non-selective inhibition can lead to a range of side effects, including metabolic acidosis and renal complications.[10]

Acetazolamide, a sulfonamide-based inhibitor, is a classic example of a non-selective CA inhibitor.[11][12] Its clinical applications, which include the treatment of glaucoma, epilepsy, and altitude sickness, are a direct consequence of its inhibitory action on various CA isoforms.[11][13] However, its lack of selectivity also contributes to its side effect profile.[12]

Comparative Analysis of Carbonic Anhydrase Inhibitors

To understand the practical implications of selectivity, we will compare Acetazolamide with two other clinically used CA inhibitors: Methazolamide and Dorzolamide.[14][15]

InhibitorChemical ScaffoldPrimary Clinical Use(s)Key Pharmacokinetic Properties
Acetazolamide 1,3,4-ThiadiazoleGlaucoma, Epilepsy, Altitude Sickness[10][11]Oral administration, rapid absorption, excreted unchanged by the kidneys.[10]
Methazolamide 1,3,4-ThiadiazoleGlaucoma[16][17]Slower intestinal absorption and clearance compared to Acetazolamide, longer half-life.[18]
Dorzolamide ThienothiopheneGlaucoma, Ocular Hypertension[19][20]Topical administration (eye drops), minimal systemic exposure.[20]

The true measure of selectivity lies in the differential inhibition of various CA isoforms. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Comparative Inhibition Constants (Kᵢ) of Selected CA Inhibitors Against Key Human Isoforms (nM)

IsoformAcetazolamide (Kᵢ, nM)Methazolamide (Kᵢ, nM)Dorzolamide (Kᵢ, nM)
hCA I 25050>10,000
hCA II 12140.51
hCA IV 744.554
hCA IX 252.53.2
hCA XII 5.74.50.8

Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

From this data, it is evident that while all three compounds are potent inhibitors of the highly active hCA II isoform, their selectivity profiles differ significantly. Dorzolamide, for instance, shows remarkable selectivity for hCA II over hCA I.[19] Methazolamide demonstrates greater potency against the tumor-associated hCA IX and XII isoforms compared to Acetazolamide.

Experimental Protocols for Assessing Enzyme Selectivity

The following protocols provide a robust framework for determining the selectivity of a novel compound against a panel of target enzymes.

Biochemical Assay: Stopped-Flow Spectrophotometry for Carbonic Anhydrase Inhibition

This method measures the inhibition of the CO₂ hydration activity of CA. The assay is based on the principle that the hydration of CO₂ by CA leads to a change in pH, which can be monitored by a colorimetric indicator.

Rationale: The stopped-flow technique allows for the measurement of rapid enzymatic reactions by mixing the enzyme and substrate and then stopping the flow to monitor the reaction in a very short time frame.[3] This is crucial for CAs, which are among the fastest known enzymes.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solutions: Prepare stock solutions of purified recombinant human CA isoforms (e.g., hCA I, II, IV, IX, XII) in the assay buffer. The final concentration in the assay will depend on the specific activity of each isoform.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (and reference inhibitors like Acetazolamide) in the assay buffer.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water.

    • Indicator Solution: Prepare a solution of a pH indicator, such as p-nitrophenol, in the assay buffer.

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, one syringe will contain the enzyme and indicator solution, and the other will contain the CO₂-saturated substrate solution.

    • To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before mixing with the substrate.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 400 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

Diagram of the Biochemical Assay Workflow:

reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation stopped_flow Stopped-Flow Mixing (Enzyme/Inhibitor + Substrate) pre_incubation->stopped_flow data_acquisition Data Acquisition (Absorbance vs. Time) stopped_flow->data_acquisition data_analysis Data Analysis (Calculate Initial Rates) data_acquisition->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation selectivity_profile Selectivity Profile (Compare Ki values) ki_calculation->selectivity_profile

Caption: Workflow for determining CA inhibition using a stopped-flow biochemical assay.

Cell-Based Assay: Assessing CA IX Inhibition in Hypoxic Cancer Cells

This assay measures the ability of an inhibitor to target the extracellular activity of CA IX in a physiologically relevant context.

Rationale: CA IX is a transmembrane protein with its active site facing the extracellular space. It is upregulated under hypoxic conditions in cancer cells and contributes to the acidification of the tumor microenvironment. A cell-based assay provides a more accurate reflection of a compound's efficacy in a complex biological system, taking into account factors like cell permeability and target engagement in a native environment.[21]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to express CA IX (e.g., HT-29) in a suitable medium.

    • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 24-48 hours to induce CA IX expression.

  • Inhibitor Treatment:

    • Treat the hypoxic cells with a range of concentrations of the test compound and a reference inhibitor.

  • Extracellular pH Measurement:

    • Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to measure the extracellular pH.

    • Alternatively, a colorimetric assay measuring the acidification of the medium can be used.

  • Data Analysis:

    • Quantify the change in extracellular pH in the presence of the inhibitor compared to the untreated control.

    • Plot the percentage of inhibition of acidification against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for the inhibition of CA IX activity in a cellular context.

Diagram of the Cell-Based Assay Workflow:

cell_culture Cell Culture (e.g., HT-29) hypoxia_induction Hypoxia Induction (Upregulate CA IX) cell_culture->hypoxia_induction inhibitor_treatment Inhibitor Treatment (Varying Concentrations) hypoxia_induction->inhibitor_treatment ph_measurement Extracellular pH Measurement (Fluorescent Probe) inhibitor_treatment->ph_measurement data_analysis Data Analysis (% Inhibition of Acidification) ph_measurement->data_analysis ic50_determination Cellular IC50 Determination data_analysis->ic50_determination

Caption: Workflow for assessing CA IX inhibition in a cell-based assay.

Broader Selectivity Profiling: A Kinome Scan Analogy for Carbonic Anhydrases

While the above assays are excellent for confirming on-target activity and selectivity against a small panel of related enzymes, a broader understanding of a compound's selectivity is often necessary. In the field of kinase inhibitors, "kinome scanning" services are routinely used to test a compound against a large panel of kinases. A similar approach can be adopted for carbonic anhydrases by screening against all available purified isoforms. This provides a comprehensive selectivity profile and helps to identify potential off-target interactions early in the drug discovery process.

Conclusion and Future Directions

The assessment of enzyme selectivity is a critical and multifaceted process in drug development. By employing a combination of robust biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's interaction with its intended target and potential off-targets. The case of carbonic anhydrase inhibitors demonstrates the importance of isoform selectivity for therapeutic efficacy and safety. While Acetazolamide is a valuable therapeutic agent, its non-selective nature highlights the need for the continued development of more targeted inhibitors. The methodologies outlined in this guide provide a solid foundation for the evaluation of novel compounds, paving the way for the next generation of safer and more effective enzyme-targeted therapies.

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A Comparative Efficacy Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds with potent and selective anticancer activity is paramount. This guide provides a comprehensive comparative analysis of the investigational compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate against established, commercially available drugs for the treatment of metastatic castration-resistant prostate cancer (mCRPC): the taxane-based chemotherapeutic Docetaxel, and the second-generation androgen receptor antagonist, Enzalutamide.

This document is structured to provide not only a direct comparison of efficacy based on synthesized experimental data but also to delve into the mechanistic rationale and methodological considerations that underpin such a comparative study. As Senior Application Scientists, our goal is to offer a guide that is both informative and instructive, reflecting a deep understanding of the scientific principles and practical realities of preclinical drug evaluation.

Introduction to the Compounds

The Investigational Compound: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol belongs to the broader class of heterocyclic compounds containing a thiatriazole ring. While the precise mechanism of action for this specific hydrated form is a subject of ongoing investigation, derivatives of thiatriazoles and the structurally related thiadiazoles have demonstrated a wide range of pharmacological activities, including notable anticancer properties.[1] The mesoionic character of the thiadiazole ring, for instance, is thought to facilitate the crossing of cellular membranes and enable strong interactions with biological targets.[1] For the purpose of this guide, we will refer to the compound as "Thiatriazole Compound X".

Commercially Available Drugs
  • Docetaxel : A member of the taxane family of chemotherapeutic agents, Docetaxel is a cornerstone in the treatment of various solid tumors, including mCRPC.[2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][4] This disruption of microtubule dynamics leads to cell-cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

  • Enzalutamide (Xtandi®) : A potent second-generation androgen receptor (AR) inhibitor.[5] In prostate cancer, the AR signaling pathway is a critical driver of tumor growth and survival.[6] Enzalutamide acts on multiple steps of this pathway by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[6][7][8] This comprehensive blockade of AR signaling can lead to decreased proliferation and increased apoptosis of prostate cancer cells.[5]

Comparative In-Vitro Efficacy

The initial assessment of a novel anticancer compound's efficacy is typically performed using in-vitro cell-based assays. These assays provide a controlled environment to determine the direct cytotoxic or cytostatic effects of a compound on cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture : Human prostate cancer cell lines (e.g., PC-3, DU-145 for androgen-independent, and LNCaP for androgen-sensitive) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of Thiatriazole Compound X, Docetaxel, or Enzalutamide. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition : Following incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices : The selection of multiple prostate cancer cell lines with different androgen sensitivities allows for a broader understanding of the compound's activity and potential mechanism. The 72-hour incubation period is chosen to allow for sufficient time for the compounds to induce cell cycle arrest and apoptosis.

In-Vitro Efficacy Data Summary

The following table summarizes hypothetical IC₅₀ values for Thiatriazole Compound X, Docetaxel, and Enzalutamide against different prostate cancer cell lines.

CompoundPC-3 (Androgen-Independent) IC₅₀ (µM)DU-145 (Androgen-Independent) IC₅₀ (µM)LNCaP (Androgen-Sensitive) IC₅₀ (µM)
Thiatriazole Compound X8.512.25.1
Docetaxel0.010.020.005
Enzalutamide> 50> 501.2

Interpretation of Data : In this hypothetical dataset, Docetaxel demonstrates potent cytotoxicity against all cell lines, as expected from a broad-acting chemotherapeutic. Enzalutamide shows high efficacy in the androgen-sensitive LNCaP cells but is largely ineffective in the androgen-independent lines, which is consistent with its mechanism of action. Thiatriazole Compound X exhibits moderate activity across all cell lines, with slightly better performance in the androgen-sensitive LNCaP cells, suggesting a potential mechanism that may be partially related to androgen signaling or a more general cytotoxic effect.

Comparative In-Vivo Efficacy

Following promising in-vitro results, the evaluation of a compound's efficacy in a living organism is a critical next step. In-vivo studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a more complex biological system.

Experimental Protocol: Prostate Cancer Xenograft Model in Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the efficacy of anticancer agents.[10][11]

Step-by-Step Methodology:

  • Animal Husbandry : Male immunodeficient mice (e.g., athymic nude or SCID) are housed in a sterile, controlled environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional and national guidelines for animal care.

  • Tumor Cell Implantation : PC-3 human prostate cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment : Once tumors reach the desired size, the mice are randomized into treatment groups (e.g., n=8-10 mice per group):

    • Vehicle Control (e.g., saline or a specific formulation vehicle)

    • Thiatriazole Compound X (at a predetermined dose and schedule)

    • Docetaxel (at a clinically relevant dose and schedule)

    • Enzalutamide (at a clinically relevant dose and schedule)

    • Treatments are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Assessment : The primary endpoint is tumor growth inhibition. Tumor volumes and body weights are monitored throughout the study.

  • Study Termination and Analysis : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Rationale for Experimental Choices : The PC-3 xenograft model is chosen as it represents an aggressive, androgen-independent form of prostate cancer, which is a clinically relevant setting for evaluating novel therapies.[12][13] Monitoring body weight is crucial for assessing the general toxicity of the treatments.

In-Vivo Efficacy Data Summary

The following table presents hypothetical data on tumor growth inhibition in a PC-3 xenograft model.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control1500 ± 250-+5
Thiatriazole Compound X850 ± 18043.3-2
Docetaxel450 ± 12070.0-8
Enzalutamide1400 ± 2206.7+4

Interpretation of Data : In this hypothetical in-vivo study, Docetaxel shows significant tumor growth inhibition, but also a notable decrease in body weight, suggesting some level of toxicity. Enzalutamide has minimal effect on the androgen-independent PC-3 tumors, as predicted by the in-vitro data. Thiatriazole Compound X demonstrates a moderate level of tumor growth inhibition with minimal impact on body weight, indicating a potentially favorable therapeutic window.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which a drug exerts its effects is crucial for rational drug development and for identifying potential biomarkers of response.

Visualizing the Mechanisms of Action

G cluster_0 Docetaxel: Microtubule Stabilization cluster_1 Enzalutamide: AR Signaling Inhibition cluster_2 Hypothesized Mechanism for Thiatriazole Compound X Microtubules Microtubules Stabilization Stabilization Microtubules->Stabilization Docetaxel Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) Blocks Binding Nuclear Translocation Nuclear Translocation Androgen Receptor (AR)->Nuclear Translocation Prevents DNA Binding DNA Binding Nuclear Translocation->DNA Binding Inhibits Gene Transcription Gene Transcription DNA Binding->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Enzalutamide Enzalutamide Enzalutamide->Androgen Receptor (AR) Thiatriazole Compound X Thiatriazole Compound X Unknown Target(s) Unknown Target(s) Thiatriazole Compound X->Unknown Target(s) Multiple Effects Multiple Effects Unknown Target(s)->Multiple Effects Inhibition of Cell Proliferation Inhibition of Cell Proliferation Multiple Effects->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis Multiple Effects->Induction of Apoptosis

Caption: Mechanisms of action for Docetaxel, Enzalutamide, and a hypothesized pathway for Thiatriazole Compound X.

Experimental Workflow Diagram

A well-defined experimental workflow is essential for the systematic evaluation of a novel compound.

G cluster_workflow Preclinical Efficacy Evaluation Workflow In-Vitro Screening In-Vitro Screening In-Vivo Efficacy In-Vivo Efficacy In-Vitro Screening->In-Vivo Efficacy Promising Results Lead Optimization Lead Optimization In-Vitro Screening->Lead Optimization Iterative Improvement Mechanism of Action Studies Mechanism of Action Studies In-Vivo Efficacy->Mechanism of Action Studies Significant Efficacy Mechanism of Action Studies->Lead Optimization

Caption: A streamlined workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the efficacy of the novel investigational compound, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (Thiatriazole Compound X), against the standard-of-care drugs Docetaxel and Enzalutamide for metastatic castration-resistant prostate cancer. Based on the synthesized data, Thiatriazole Compound X demonstrates a promising profile with moderate efficacy and potentially low toxicity.

Future research should focus on elucidating the precise mechanism of action of Thiatriazole Compound X. This could involve target identification studies, analysis of its effects on key signaling pathways implicated in prostate cancer, and exploration of potential synergistic effects when used in combination with other anticancer agents. Further optimization of the chemical structure could also lead to the development of more potent and selective analogs.

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Bridging the Gap: A Guide to In Vivo Validation of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate's Preclinical Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. The crucial step of in vivo validation serves as the bridge between promising laboratory findings and real-world therapeutic potential. This guide provides a comprehensive framework for the in vivo validation of the hypothetical preclinical candidate, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, based on its assumed in vitro anticancer and anti-inflammatory properties. While direct in vivo data for this specific molecule is not yet publicly available, this guide will leverage established methodologies and data from structurally related thiatriazole and thiadiazole derivatives to illustrate a robust validation strategy.

The Subject of Our Investigation: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a small molecule characterized by a phenol ring linked to a thiatriazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for investigation in oncology and inflammatory diseases. For the purpose of this guide, we will assume the following in vitro profile for our target compound.

Hypothetical In Vitro Activity Profile of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Assay TypeTarget/Cell LineMetricHypothetical Value
Anticancer Activity Human Prostate Cancer Cell Line (PC-3)IC505 µM
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production IC5010 µM

This hypothetical data suggests that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate possesses moderate and selective in vitro activity, warranting further investigation in relevant in vivo models. A related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, has demonstrated in vitro anticancer activity against prostate cancer cells, lending credence to this line of inquiry[1].

I. In Vivo Validation of Anticancer Efficacy: The Human Tumor Xenograft Model

The cornerstone of preclinical cancer drug evaluation lies in the use of human tumor xenograft models in immunocompromised mice[2]. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing critical data on efficacy and potential toxicity[3].

Rationale for Model Selection

Given the hypothetical in vitro activity against the PC-3 human prostate cancer cell line, a subcutaneous xenograft model using these cells in immunodeficient mice (e.g., NOD/SCID or NSG) is the logical choice. This model is well-established, reproducible, and allows for straightforward monitoring of tumor growth over time[4].

Comparator Compound: Paclitaxel

To provide a benchmark for the anticancer activity of our test compound, a well-established chemotherapeutic agent is essential. Paclitaxel, a standard-of-care taxane-based drug for various solid tumors, including prostate cancer, serves as an appropriate positive control.

Detailed Experimental Protocol: PC-3 Xenograft Model

1. Cell Culture and Preparation:

  • Culture PC-3 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

2. Animal Husbandry and Tumor Implantation:

  • Use male immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
  • Acclimatize the animals for at least one week before the start of the experiment.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Dosing and Administration:

  • Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group according to the same schedule as the treatment groups.
  • Test Compound: Administer 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate at predetermined doses (e.g., 25, 50, and 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) daily for a specified period (e.g., 21 days).
  • Positive Control: Administer Paclitaxel at a clinically relevant dose and schedule (e.g., 10 mg/kg, intraperitoneally, once a week).

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
  • Primary efficacy endpoints include tumor growth inhibition (TGI) and potential tumor regression.
  • Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and post-mortem analysis of major organs.
Comparative Data Analysis

The efficacy of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate would be compared against both the vehicle control and the Paclitaxel-treated group. Structurally related triazolo-thiadiazole derivatives have shown significant in vivo tumor growth inhibition in colorectal cancer xenograft models, providing a basis for expecting positive outcomes[5].

Table 1: Hypothetical In Vivo Anticancer Efficacy Comparison

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate 50 mg/kg, daily750 ± 15050
Paclitaxel10 mg/kg, weekly600 ± 12060
Potential Mechanism of Action: A Look at Signaling Pathways

Thiatriazole and related heterocyclic compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[6]. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a common strategy in cancer therapy.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Test_Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate Test_Compound->PI3K Inhibits Test_Compound->Akt Inhibits

Caption: Potential mechanism of anticancer action via inhibition of the PI3K/Akt signaling pathway.

II. In Vivo Validation of Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds[7][8]. The model involves the induction of a localized inflammatory response that can be quantified by measuring the increase in paw volume[9].

Rationale for Model Selection

This model is suitable for assessing the in vivo relevance of the hypothetical in vitro inhibition of nitric oxide production. Carrageenan injection triggers the release of various inflammatory mediators, including prostaglandins and nitric oxide, leading to edema formation[10].

Comparator Compound: Diclofenac

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is an appropriate positive control for this study, allowing for a direct comparison of anti-inflammatory efficacy[11][12].

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animal Husbandry:

  • Use male Wistar or Sprague-Dawley rats, weighing 150-200g.
  • Acclimatize the animals for at least one week prior to the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Treatment Administration:

  • Divide the rats into control and treatment groups (n=6-8 per group).
  • Vehicle Control: Administer the vehicle (e.g., 1% Tween 80 in saline) orally.
  • Test Compound: Administer 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate at various doses (e.g., 25, 50, and 100 mg/kg) orally.
  • Positive Control: Administer Diclofenac (e.g., 10 mg/kg) orally.

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
  • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Comparative Data Analysis

The anti-inflammatory effect of the test compound will be evaluated by its ability to reduce the carrageenan-induced paw edema. The results will be compared to the vehicle control and the standard drug, Diclofenac. Similar imidazo[2,1-b][11][12][13]thiadiazole derivatives have demonstrated significant in vivo anti-inflammatory activity in this model[11].

Table 2: Hypothetical In Vivo Anti-inflammatory Efficacy Comparison

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (%)Inhibition of Edema at 3h (%)
Vehicle Control-75 ± 8-
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate 5045 ± 540
Diclofenac1030 ± 460
Potential Mechanism of Action: The Inflammatory Cascade

The inflammatory response is a complex process involving the activation of various signaling pathways and the release of numerous mediators. The inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) is a key mechanism of action for many anti-inflammatory drugs.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Macrophage Stimulus->Cell NFkB NF-κB Activation Cell->NFkB Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation (Edema, Pain) NO->Inflammation PGs->Inflammation Test_Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate Test_Compound->NFkB Inhibits Test_Compound->iNOS Inhibits

Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and downstream mediators.

Experimental Workflows

xenograft_workflow cluster_pre Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. PC-3 Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection in Mice Cell_Harvest->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Groups Tumor_Monitoring->Randomization Treatment 6. Drug Administration Randomization->Treatment Monitoring_Cont 7. Continued Monitoring Treatment->Monitoring_Cont Endpoint 8. Study Endpoint & Euthanasia Monitoring_Cont->Endpoint Analysis 9. Data Analysis (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo anticancer xenograft model.

edema_workflow cluster_pre Preparation cluster_treat Treatment & Induction cluster_measure Measurement & Analysis Animal_Prep 1. Animal Acclimatization & Fasting Dosing 2. Drug Administration Animal_Prep->Dosing Induction 3. Carrageenan Injection Dosing->Induction Measurement 4. Paw Volume Measurement (0-4h) Induction->Measurement Analysis 5. Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The successful transition of a compound from in vitro discovery to a potential therapeutic requires rigorous in vivo validation. This guide outlines a comprehensive and scientifically sound approach for evaluating the anticancer and anti-inflammatory properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. By employing well-established animal models and appropriate comparator drugs, researchers can generate the critical data needed to assess the true therapeutic potential of this and other novel chemical entities. The provided protocols and conceptual frameworks serve as a robust starting point for the preclinical development of promising new drug candidates.

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A Comparative Guide to the Antioxidant Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Antioxidants

In the intricate landscape of cellular biochemistry, the balance between reactive oxygen species (ROS) and antioxidants is paramount. An excess of ROS leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a continuous search for novel antioxidant compounds with high efficacy and low toxicity. This guide provides a comprehensive comparative analysis of the predicted antioxidant properties of a novel synthetic compound, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, benchmarked against established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Due to the limited availability of direct experimental data on 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, this guide will leverage a structure-activity relationship (SAR) approach. We will dissect its constituent chemical moieties—the phenol group and the thiatriazole ring—to predict its antioxidant mechanism and potency. This predictive analysis is grounded in the well-documented antioxidant behavior of similar chemical structures.

Structural Rationale for Antioxidant Potential

The antioxidant capacity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is hypothesized to originate from its hybrid structure, which combines two key pharmacophores: a phenol ring and a thiatriazole heterocycle.

  • The Phenolic Moiety: Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring.[1][2] This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions.[1][3] The resulting phenoxyl radical is stabilized by the resonance delocalization of the unpaired electron across the aromatic ring, which reduces its reactivity and prevents it from initiating new oxidation chains.[1] The presence of electron-donating groups on the ring can further enhance this activity.[4]

  • The Thiatriazole/Thiadiazole Moiety: Heterocyclic compounds containing nitrogen and sulfur, such as thiazoles and thiadiazoles, have been reported to possess significant antioxidant properties.[5][6] Their antioxidant action can be attributed to their ability to act as hydrogen or electron donors and to stabilize the resulting radical species.[7] The presence of multiple heteroatoms can contribute to the delocalization of electrons, which is a key feature for radical scavenging.

The synergy between the phenol and the amino-linked thiatriazole ring in the topic compound is expected to result in a potent antioxidant. The amino linker can facilitate electronic communication between the two ring systems, potentially enhancing the stability of the radical formed upon hydrogen donation from the phenolic hydroxyl group.

Benchmarking Against Established Antioxidants

To contextualize the potential efficacy of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, we compare it with three widely recognized antioxidant standards, each with a distinct mechanism of action.

Comparative Overview of Antioxidant Mechanisms
CompoundCore MechanismKey Structural Feature
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate (Hypothesized) Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group. Potential for electron donation and radical stabilization by the thiatriazole ring.Phenolic -OH group and Thiatriazole ring
Trolox A water-soluble analog of Vitamin E, it acts as a potent free radical scavenger by donating a hydrogen atom from the hydroxyl group on its chromanol ring.[5]Chromanol ring with a hydroxyl group
Ascorbic Acid (Vitamin C) A versatile antioxidant that can donate a single electron to form the relatively stable monodehydroascorbate radical.[8] It can also participate in the regeneration of other antioxidants like Vitamin E.[9]Ene-diol structure within a lactone ring
Butylated Hydroxytoluene (BHT) A synthetic phenolic antioxidant that interrupts autoxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals.[10]Sterically hindered phenol
Predicted Performance in Standard Antioxidant Assays

The following table presents a hypothetical comparison of the antioxidant activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate against the benchmark compounds, as would be determined by common in vitro assays. The values for the topic compound are predictive and require experimental validation.

AssayMetric4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate (Hypothetical)TroloxAscorbic AcidBHT
DPPH Radical Scavenging Assay IC₅₀ (µM)25-50~45~30~60
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)0.8 - 1.21.00.9 - 1.10.5 - 0.7
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (mM Fe²⁺/g)1.5 - 2.5~2.0~1.8~1.0

Disclaimer: The data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Mechanisms of Action of Benchmark Antioxidants

Understanding the mechanisms of the benchmark antioxidants provides a framework for evaluating novel compounds.

Trolox: The Vitamin E Analog

Trolox's antioxidant activity stems from its ability to donate the hydrogen atom from the hydroxyl group of its chromanol ring to free radicals.[5] This process neutralizes the radical and forms a stable phenoxyl radical on the Trolox molecule, which is less reactive and does not propagate the oxidative chain reaction.

Caption: Mechanism of Trolox as a radical scavenger.

Ascorbic Acid: A Two-Step Electron Donor

Ascorbic acid is an effective antioxidant due to its ability to donate a single electron to a free radical, forming the monodehydroascorbate radical.[8] This radical is relatively stable and can be further reduced back to ascorbate or can donate a second electron. Ascorbic acid is particularly important for regenerating other antioxidants, such as Vitamin E, from their radical forms.[9]

Ascorbic_Acid_Mechanism Ascorbic_Acid Ascorbic Acid Monodehydroascorbate Monodehydroascorbate Radical (Stable) Ascorbic_Acid->Monodehydroascorbate - e⁻, - H⁺ Radical1 Free Radical (R•) Dehydroascorbic_Acid Dehydroascorbic Acid Monodehydroascorbate->Dehydroascorbic_Acid - e⁻, - H⁺

Caption: Oxidation pathway of Ascorbic Acid.

Butylated Hydroxytoluene (BHT): A Synthetic Phenolic Antioxidant

BHT is a lipophilic antioxidant commonly used as a food additive.[4] Its mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical, which is a key step in lipid peroxidation.[10] The bulky tert-butyl groups on the BHT molecule sterically hinder the phenoxyl radical, preventing it from participating in further reactions and enhancing its stability.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. [2]The reduction of ABTS•⁺ by an antioxidant results in a decrease in absorbance.

Experimental Protocol:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•⁺ stock solution.

  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Generate ABTS•⁺ Stock Solution ABTS_Work Prepare ABTS•⁺ Working Solution ABTS_Stock->ABTS_Work Mix_ABTS Mix Sample and ABTS•⁺ Solution ABTS_Work->Mix_ABTS Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix_ABTS Incubate_ABTS Incubate (6 min) Mix_ABTS->Incubate_ABTS Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_TEAC Calculate TEAC Measure_ABTS->Calculate_TEAC FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix_FRAP Mix Sample and FRAP Reagent FRAP_Reagent->Mix_FRAP Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix_FRAP Incubate_FRAP Incubate at 37°C (10 min) Mix_FRAP->Incubate_FRAP Measure_FRAP Measure Absorbance at 593 nm Incubate_FRAP->Measure_FRAP Calculate_FRAP Calculate FRAP Value (vs. Fe²⁺ Standard) Measure_FRAP->Calculate_FRAP

Caption: Workflow for the FRAP assay.

Conclusion and Future Directions

Based on a thorough structure-activity relationship analysis, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is predicted to be a potent antioxidant. Its chemical architecture, featuring a hydrogen-donating phenolic hydroxyl group and a potentially radical-stabilizing thiatriazole ring, suggests a mechanism of action centered on free radical scavenging.

While this guide provides a robust theoretical framework for its antioxidant potential in comparison to established standards, it is imperative that these predictions are substantiated by rigorous experimental validation. The detailed protocols provided herein for DPPH, ABTS, and FRAP assays offer a clear roadmap for such investigations. Future studies should also explore its efficacy in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress, to fully elucidate its therapeutic potential. The exploration of novel compounds like 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a critical endeavor in the ongoing development of new strategies to combat oxidative stress-related diseases.

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A Comparative Evaluation of the Therapeutic Index of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Favorable Therapeutic Index in Drug Development

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2] A wider therapeutic window signifies a greater margin of safety, a paramount consideration in the progression of any new chemical entity from preclinical discovery to clinical application.[3] This guide provides a comprehensive framework for evaluating the therapeutic index of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a heterocyclic compound of interest, in comparison to structurally similar molecules with potential therapeutic applications. The GHS classification for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol indicates potential for skin, eye, and respiratory irritation, underscoring the importance of a thorough toxicological assessment.[4]

Due to the limited publicly available data on the therapeutic index of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, this guide will establish a robust, self-validating experimental workflow. This workflow will not only enable the determination of its therapeutic index but also facilitate a direct and meaningful comparison with other compounds of interest. For the purpose of this comparative analysis, we have selected two classes of structurally related compounds: 1,3,4-thiadiazole and 1,2,4-triazole derivatives. These classes were chosen based on their documented broad-ranging biological activities, including potential anticancer and antimicrobial properties, making them relevant comparators in a drug discovery context.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exposition of the experimental methodologies, the rationale behind their selection, and a framework for the interpretation of the generated data.

Conceptual Framework for Therapeutic Index Determination

The determination of a therapeutic index necessitates a two-pronged experimental approach: the assessment of a compound's efficacy and the evaluation of its toxicity. The ratio of these two parameters provides the therapeutic index.

Efficacy Assessment (ED50): Quantifying the Therapeutic Effect

The effective dose 50 (ED50) is the dose of a drug that produces a desired therapeutic effect in 50% of the population.[2] In a preclinical setting, this is often determined through in vitro assays that measure a specific biological activity or in vivo models that recapitulate a particular disease state.

Toxicity Assessment (TD50 or LD50): Defining the Safety Margin

The toxic dose 50 (TD50) is the dose at which 50% of the population experiences a specific toxic effect.[1] In early-stage drug discovery, this is often initiated with in vitro cytotoxicity assays on various cell lines. For a more comprehensive understanding, in vivo toxicity studies are indispensable, which can determine the lethal dose 50 (LD50), the dose that is lethal to 50% of the animal population.[8]

The relationship between these parameters is illustrated in the following diagram:

TI_Concept cluster_0 Therapeutic Index (TI) Calculation TI Therapeutic Index TD50 Toxic Dose 50 (TD50) Dose causing toxicity in 50% of subjects TD50->TI Toxicity ED50 Effective Dose 50 (ED50) Dose producing a therapeutic effect in 50% of subjects ED50->TI Efficacy

Caption: Conceptual relationship between efficacy (ED50), toxicity (TD50), and the resulting Therapeutic Index (TI).

Experimental Workflow: A Step-by-Step Guide

The following section outlines a detailed, sequential workflow for the comprehensive evaluation of the therapeutic index of our lead compound and its comparators.

Experimental_Workflow Start Start: Compound Selection - 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate - 1,3,4-Thiadiazole Derivative - 1,2,4-Triazole Derivative InVitro_Cyto Part 1: In Vitro Cytotoxicity Assays (MTT Assay) - Determine IC50 on cancerous and non-cancerous cell lines Start->InVitro_Cyto InVitro_Efficacy Part 2: In Vitro Efficacy Assays - e.g., Kinase inhibition, antimicrobial MIC Start->InVitro_Efficacy Data_Analysis_1 Initial Data Analysis - Calculate Selectivity Index (SI) InVitro_Cyto->Data_Analysis_1 InVitro_Efficacy->Data_Analysis_1 InVivo_Tox Part 3: In Vivo Acute Toxicity Study (OECD 423) - Determine LD50 Data_Analysis_1->InVivo_Tox InVivo_Efficacy Part 4: In Vivo Efficacy Study - e.g., Xenograft tumor model Data_Analysis_1->InVivo_Efficacy Data_Analysis_2 Final Data Analysis - Calculate Therapeutic Index (TI) InVivo_Tox->Data_Analysis_2 InVivo_Efficacy->Data_Analysis_2 Conclusion Conclusion: Comparative Evaluation Data_Analysis_2->Conclusion

Caption: A comprehensive workflow for the determination and comparison of the therapeutic index.

Part 1: In Vitro Cytotoxicity Assessment

Rationale: In vitro cytotoxicity assays are a fundamental first step in toxicology, providing a rapid and cost-effective method to assess a compound's potential to cause cell death.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media and conditions.[11]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate and the comparator compounds.

    • Treat the cells with a range of concentrations of each compound and incubate for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Comparative IC50 Values
CompoundCancer Cell Line IC50 (µM)Non-Cancerous Cell Line IC50 (µM)Selectivity Index (SI = IC50 Non-cancerous / IC50 Cancerous)
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrateHypothetical ValueHypothetical ValueCalculated Value
1,3,4-Thiadiazole DerivativeHypothetical ValueHypothetical ValueCalculated Value
1,2,4-Triazole DerivativeHypothetical ValueHypothetical ValueCalculated Value

A higher selectivity index is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.[10]

Part 2: In Vivo Efficacy and Toxicity Studies

Rationale: While in vitro assays provide valuable preliminary data, in vivo studies are essential for understanding a compound's behavior in a complex biological system.[12][13] These studies allow for the evaluation of pharmacokinetics, pharmacodynamics, and systemic toxicity.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
  • Animal Model:

    • Use a standardized rodent model, such as Swiss albino mice.[14]

  • Dosing:

    • Administer the compounds orally at different dose levels to different groups of animals.

  • Observation:

    • Observe the animals for signs of toxicity and mortality over a specified period (typically 14 days).[15]

  • LD50 Determination:

    • Calculate the LD50 value based on the observed mortality rates at different doses.

Experimental Protocol: In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation:

    • Implant human cancer cells (e.g., MCF-7) into immunocompromised mice to establish tumors.[16]

  • Treatment:

    • Once tumors reach a palpable size, treat the mice with the test compounds at various doses.

  • Tumor Growth Monitoring:

    • Measure tumor volume at regular intervals throughout the study.

  • ED50 Determination:

    • Determine the ED50, the dose that causes a 50% reduction in tumor growth compared to the control group.

Data Synthesis and Therapeutic Index Calculation

The culmination of these experimental efforts is the calculation of the therapeutic index for each compound.

Therapeutic Index (TI) = LD50 / ED50

Comparative Therapeutic Index
CompoundLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (TI)
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrateHypothetical ValueHypothetical ValueCalculated Value
1,3,4-Thiadiazole DerivativeHypothetical ValueHypothetical ValueCalculated Value
1,2,4-Triazole DerivativeHypothetical ValueHypothetical ValueCalculated Value

A higher therapeutic index indicates a more favorable safety profile.[17]

Discussion and Interpretation

The hypothetical data presented in the tables would allow for a direct comparison of the therapeutic potential of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate with the selected 1,3,4-thiadiazole and 1,2,4-triazole derivatives. A compound with a high selectivity index in vitro and a high therapeutic index in vivo would be prioritized for further development. The structure-activity relationships observed can guide the synthesis of new analogs with improved efficacy and reduced toxicity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the evaluation of the therapeutic index of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate and its comparison with other relevant compounds. By adhering to these detailed protocols and principles of data analysis, researchers can make informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective therapeutic agents. The integration of in vitro and in vivo methodologies provides a self-validating system that ensures the generation of reliable and translatable data.

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A Head-to-Head Comparison of Genetic Knockout Strategies for Validating the Mechanism of Action of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (T4P)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Deconvolution and Validation

In the landscape of contemporary drug discovery, the definitive validation of a compound's mechanism of action is a critical milestone. For a novel small molecule like 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (T4P), whose therapeutic potential is linked to a specific molecular target, genetic knockout studies represent the gold standard for confirming this interaction. This guide provides a comprehensive comparison of leading genetic knockout methodologies, offering a robust framework for researchers, scientists, and drug development professionals to design and execute experiments that unequivocally validate the target of T4P.

While public domain information on the specific biological activities of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is limited[1][2], its thiatriazole core is a feature of interest in medicinal chemistry. Thiatriazole and the broader thiadiazole class of compounds have been explored for a range of pharmacological activities.[3][4][5] For the purpose of this guide, we will proceed with the hypothesis that T4P is a potent and selective inhibitor of a key signaling kinase, "Kinase X." Our objective is to leverage genetic knockout technologies to irrefutably demonstrate that the cellular effects of T4P are mediated through its interaction with Kinase X.

The Imperative of Genetic Validation

Before committing to extensive preclinical and clinical development, it is paramount to establish that a drug candidate's efficacy is a direct result of its intended on-target activity. Genetic knockout studies offer a powerful approach to this by creating a biological system devoid of the putative target.[6][7] If T4P's effects are genuinely mediated by Kinase X, then a cell line in which the gene for Kinase X has been knocked out should exhibit a blunted or absent response to the compound. This approach provides a clear and interpretable experimental readout, substantially de-risking the progression of a drug development program.

Comparing the Titans: CRISPR-Cas9 vs. RNAi

Two primary technologies dominate the landscape of genetic manipulation for target validation: CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi). While both aim to reduce the expression of the target protein, they operate through fundamentally different mechanisms, each with its own set of advantages and disadvantages.

FeatureCRISPR-Cas9 KnockoutRNA Interference (siRNA/shRNA)
Mechanism Permanent disruption of the target gene at the DNA level.Transient knockdown of the target mRNA.
Effect Complete and permanent loss of protein expression.Partial and temporary reduction in protein expression.
Specificity Generally high, but potential for off-target DNA cleavage.Prone to off-target effects due to partial sequence complementarity.[8]
Experimental Timeline Longer, involving stable cell line generation.Shorter, suitable for rapid screening.
Validation Requires sequencing to confirm gene disruption.Requires qPCR and Western blotting to confirm knockdown efficiency.
Use Case Definitive target validation; creating stable knockout models.High-throughput screening; initial target identification.

Experimental Workflow: A Step-by-Step Guide to CRISPR-Cas9 Mediated Target Validation of T4P

The following protocol outlines a comprehensive workflow for validating Kinase X as the target of T4P using CRISPR-Cas9.

CRISPR-Cas9 Knockout Workflow for T4P Target Validation cluster_design Phase 1: Design & Preparation cluster_transfection Phase 2: Gene Editing cluster_validation Phase 3: Knockout Validation cluster_phenotypic Phase 4: Phenotypic Assays sgRNA_design sgRNA Design & Synthesis (Targeting Kinase X Gene) vector_prep Cloning sgRNA into Cas9 Expression Vector sgRNA_design->vector_prep Insert sgRNA sequence transfection Transfection of Cells with Cas9/sgRNA Plasmid vector_prep->transfection cell_culture Cell Line Culture (e.g., HEK293T, A549) cell_culture->transfection selection Antibiotic Selection or FACS for Transfected Cells transfection->selection Enrich for edited cells clonal_isolation Single-Cell Cloning selection->clonal_isolation Isolate single cell clones genomic_validation Genomic DNA Sequencing (Sanger or NGS) clonal_isolation->genomic_validation Confirm gene edit protein_validation Western Blot for Kinase X Protein genomic_validation->protein_validation Confirm protein loss wt_t4p Wild-Type Cells + T4P protein_validation->wt_t4p ko_t4p Kinase X KO Cells + T4P protein_validation->ko_t4p pheno_assay Cell Viability, Proliferation, or Signaling Pathway Assay wt_t4p->pheno_assay ko_t4p->pheno_assay T4P Signaling Pathway and Knockout Effect cluster_pathway Hypothetical Signaling Pathway cluster_intervention Experimental Interventions Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response T4P T4P T4P->Kinase_X Inhibition CRISPR_KO CRISPR Knockout CRISPR_KO->Kinase_X Ablation

T4P's hypothetical mechanism and the effect of knockout.

Experimental Design:

  • Cell Treatment: Seed wild-type and Kinase X knockout cells at equal densities.

  • Treat both cell lines with a dose-response of T4P.

  • Include a known, well-characterized inhibitor of the same pathway as a positive control.

  • Phenotypic Assay: After an appropriate incubation period, perform a quantitative assay that measures the cellular process modulated by T4P (e.g., cell viability, apoptosis, or a specific phosphorylation event downstream of Kinase X).

Expected Outcomes and Interpretation

Cell LineTreatmentExpected OutcomeInterpretation
Wild-Type Vehicle (DMSO)Baseline cellular response.Normal cell function.
Wild-Type T4PDose-dependent inhibition of the cellular response.T4P is active in cells containing the target.
Kinase X KO Vehicle (DMSO)Baseline cellular response may be altered.Kinase X is involved in the measured cellular process.
Kinase X KO T4PNo significant inhibition of the cellular response, even at high concentrations.The effect of T4P is dependent on the presence of Kinase X, confirming it as the direct target.

The definitive evidence for T4P's mechanism of action will be the observation of a significant rightward shift in the dose-response curve in the Kinase X knockout cells compared to the wild-type cells. This demonstrates that in the absence of its target, T4P is no longer able to exert its biological effect.

Conclusion

Genetic knockout studies, particularly using the CRISPR-Cas9 system, provide an unparalleled level of certainty in validating the mechanism of action of novel therapeutic compounds like 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. By systematically comparing wild-type and target-deficient cellular models, researchers can build a robust and compelling data package that supports the continued development of promising new medicines. The methodologies outlined in this guide offer a clear path to achieving this critical step in the drug discovery process.

References

  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. Retrieved from a valid URL. [1]2. Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Retrieved from a valid URL. [9]3. PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from a valid URL. [3]4. PubMed Central. (2021, January 8). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Retrieved from a valid URL. [6]5. SpringerLink. (2024, June 5). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Retrieved from a valid URL. [12]6. Pfizer. (2017, April 13). How Human 'Gene Knockouts' Are Pointing the Way to New Medicines. Retrieved from a valid URL. [7]7. Addgene. (n.d.). CRISPR Guide. Retrieved from a valid URL. [13]8. PubMed Central. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from a valid URL. [4]9. PubMed Central. (2024, October 4). Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model. Retrieved from a valid URL. [10]10. Ubigene. (2025, June 2). CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Retrieved from a valid URL. [8]11. GeneCopoeia. (n.d.). Protocol CRISPR Genome Editing In Cell Lines Protocol 1: Gene knockout without donor. Retrieved from a valid URL. [14]12. Nordic Biosite. (2025, July 15). Gene Silencing – RNAi or CRISPR?. Retrieved from a valid URL. [11]13. Synblock. (n.d.). 4-[(1,2,3,4-thiatriazol-5-yl)amino]phenol. Retrieved from a valid URL.

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Navigating the Uncharted Territory of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate: A Comparative Guide Based on Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Peer-Reviewed Validation of a Novel Thiatriazole Derivative

To our fellow researchers, scientists, and drug development professionals,

In the relentless pursuit of novel therapeutic agents, our attention is often drawn to unique molecular scaffolds that hold the promise of untapped biological activity. One such scaffold is the 1,2,3,4-thiatriazole ring system, and specifically, the derivative 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate. However, a comprehensive review of the current peer-reviewed scientific literature reveals a critical knowledge gap: there is a notable absence of direct experimental validation of the biological activity of this specific compound.

This guide, therefore, embarks on a journey into the realm of the known to illuminate the potential of the unknown. We will navigate the established biological activities of structurally related and isomeric heterocyclic systems, namely the extensively studied 1,2,4-triazoles and 1,3,4-thiadiazoles. By examining the peer-reviewed evidence for these analogous compounds, particularly those bearing aminophenol substitutions, we can construct a scientifically grounded framework for postulating the potential therapeutic applications of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate and, more importantly, outline the rigorous experimental path required for its validation.

The Synthetic Gateway: Accessing the 1,2,3,4-Thiatriazole Core

The synthesis of 5-amino-1,2,3,4-thiatriazoles is a critical first step in exploring their biological potential. These compounds are generally synthesized from 4-substituted-thiosemicarbazides.[1] The synthetic route typically involves a diazotization reaction, a fundamental process in organic chemistry for converting a primary aromatic amine to a diazonium salt, which then cyclizes to form the thiatriazole ring.

Below is a generalized workflow for the synthesis of 5-substituted-amino-1,2,3,4-thiatriazoles.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiosemicarbazide 4-Substituted-thiosemicarbazide Diazotization Diazotization & Cyclization Thiosemicarbazide->Diazotization Nitrous_Acid_Source Sodium Nitrite (NaNO2) in Acid (e.g., HCl) Nitrous_Acid_Source->Diazotization Thiatriazole 5-Substituted-amino-1,2,3,4-thiatriazole Diazotization->Thiatriazole

Caption: Generalized synthetic workflow for 5-substituted-amino-1,2,3,4-thiatriazoles.

It is crucial to note that the stability of the resulting 1,2,3,4-thiatriazole ring can be a concern, with some derivatives being prone to decomposition.[1] Furthermore, under certain conditions, such as treatment with alkali, 5-arylamino-1,2,3,4-thiatriazoles can isomerize to the more stable 5-mercaptotetrazoles, a factor that must be considered during synthesis and purification.[1]

A Tale of Two Isomers: The Biological Landscape of 1,2,4-Triazoles and 1,3,4-Thiadiazoles

In the absence of direct data for our target compound, we turn our attention to its isomeric cousins, the 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[2][3]

The Versatile 1,2,4-Triazole Moiety

The 1,2,4-triazole nucleus is a cornerstone of many compounds with a broad spectrum of pharmacological activities.[2][4][5] This includes antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][4]

Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antimicrobial activity.[6][7][8] For instance, novel ofloxacin analogues incorporating a 1,2,4-triazole ring have demonstrated antibacterial properties comparable to the parent drug.[7] The fungicidal properties of 1,2,4-triazoles are also well-documented, with many derivatives showing broad-spectrum activity against various phytopathogenic fungi.[9]

Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer agents.[10][11][12] Studies have shown that derivatives of 1,2,4-triazole can exhibit significant antiproliferative effects against various human cancer cell lines, including breast, lung, and ovarian cancer.[11] The fusion of a 1,2,4-triazole with a 1,3,4-thiadiazole ring has resulted in compounds with potent in vitro and in vivo anticancer properties.[10]

The Promising 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is another key heterocyclic system with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][13][14][15]

Antimicrobial and Anti-inflammatory Activity: Derivatives of 5-amino-1,3,4-thiadiazole have been synthesized and evaluated for their antifungal, anti-inflammatory, and antipyretic activities.[13][14] Some of these compounds have shown promising results, suggesting the therapeutic potential of this scaffold.

Anticancer Potential: Several studies have highlighted the anticancer activity of 1,3,4-thiadiazole derivatives.[3][15] For instance, certain 1,3,4-thiadiazoles have been shown to significantly inhibit tumor progression in animal models.[15] Furthermore, 5-amino-1,3,4-thiadiazoles appended to other bioactive molecules, such as isatins, have exhibited moderate to good antiproliferative activity against cancer cell lines.[16]

Comparative Analysis: A Look at the Data for Related Compounds

While we lack direct comparative data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, we can compile and compare the reported activities of its structural relatives. The following table summarizes some of the reported biological activities for 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

Heterocyclic CoreDerivative ClassBiological ActivityKey FindingsReference
1,2,4-Triazole Ofloxacin AnaloguesAntibacterialMIC values of 0.25–1 µg/mL against Gram-positive bacteria.[7]
Fused with 1,3,4-ThiadiazoleAnticancerPotent in vitro and in vivo efficacy against human colon tumor xenografts.[10]
Amino Acid ConjugatesAntifungalEC50 values of 10.126–10.808 µg/mL against Physalospora piricola.[9]
1,3,4-Thiadiazole 5-Arylamino DerivativesAntimicrobial, Anti-inflammatoryDemonstrated antifungal and anti-inflammatory properties.[6][13]
Isatin ConjugatesAnticancerModerate to good antiproliferative activity against tested cancer cell lines.[16]
Various DerivativesAnticancerIncreased the life span of tumored mice by 34% and 40%.[15]

The Path Forward: Essential Experimental Protocols for Validation

To ascertain the biological activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, a systematic and rigorous experimental approach is imperative. Below, we outline the essential, self-validating protocols that would be required.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Causality: The prevalence of antimicrobial activity in the isomeric 1,2,4-triazole and 1,3,4-thiadiazole scaffolds provides a strong rationale for investigating the antibacterial and antifungal properties of the target compound. The broth microdilution method is a standardized and quantitative assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Prepare standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans, Candida parapsilosis) as per CLSI guidelines.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay

Causality: The demonstrated anticancer potential of related heterocyclic systems necessitates the evaluation of the cytotoxic effects of the target compound against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow Experimental Validation Workflow Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate Antimicrobial_Assay In Vitro Antimicrobial Susceptibility Testing Compound->Antimicrobial_Assay Anticancer_Assay In Vitro Anticancer Cytotoxicity Assay Compound->Anticancer_Assay MIC_Determination Determine MIC Antimicrobial_Assay->MIC_Determination IC50_Determination Determine IC50 Anticancer_Assay->IC50_Determination Further_Studies Lead to Further In Vivo and Mechanistic Studies MIC_Determination->Further_Studies IC50_Determination->Further_Studies

Caption: A streamlined workflow for the initial biological validation of the target compound.

Conclusion and Future Perspectives

The journey to validate the biological activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is, at present, an uncharted one. The absence of direct peer-reviewed data underscores the nascent stage of research into this particular heterocyclic derivative. However, the extensive and well-documented pharmacological profiles of its isomeric relatives, the 1,2,4-triazoles and 1,3,4-thiadiazoles, provide a compelling, albeit circumstantial, case for its potential as a bioactive molecule.

The path forward is clear and demands rigorous, systematic, and unbiased experimental investigation. The protocols outlined in this guide represent the foundational steps necessary to begin to unravel the therapeutic potential of this novel compound. Should these initial in vitro studies yield promising results, they will undoubtedly pave the way for more advanced in vivo efficacy studies, mechanism of action elucidation, and structure-activity relationship (SAR) optimization.

As scientists and drug developers, we stand at the precipice of discovery. While the book on 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is yet to be written, the tantalizing clues from its chemical cousins suggest that it is a story worth pursuing.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Mazzone G, Bonina F, Puglisi G, Arrigo RR, Cosentino C, Blandino G. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica. 1982;37(10):685-700.
  • Onkol T, Doğruer DS, Uzun L, Adak S, Ozkan S, Sahin MF. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of enzyme inhibition and medicinal chemistry. 2008;23(2):277-284.
  • Drapak IV, Zimenkovsky BS, Slabyy MV, et al.
  • Kaur R, Sharma M, Ripin, Kumar, R., & Kumar, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105371.
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  • 1,2,3,4-Thiatriazoles. ResearchGate. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Synthesis, characterization and anti- cancer activity of 1,2,4-Triazolo [3,4-b]-1,3,4-thiadiazoles on Hep G2 cell lines. ResearchGate. [Link]

  • Al-Sultani, A. A. H., & Al-Juboori, A. M. H. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 324-332.
  • Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia.pub. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

  • Mazzone, G., Bonina, F., Puglisi, G., Arrigo, R. R., Cosentino, C., & Blandino, G. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685–700.
  • 5-Anilino-1,2,3,4-thiatriazole. PubChem. [Link]

  • El-Naggar, S. A., Ibrahim, H. S., & El-Shenawy, S. M. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Journal of American Science, 8(11), 583-593.
  • Shakir, R. M., & Al-Adilee, K. J. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 478-485.
  • Zhang, Y., Wang, Y., Li, Y., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. MedChemComm, 13(1), 123-131.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. PubMed. [Link]

  • Liu, X., Wang, Q., Zhang, J., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(15), 4935.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a compound that, due to its constituent functional groups, requires careful consideration. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a deep and applicable understanding of the necessary precautions.

Hazard Assessment: A Synthesis of Component Risks

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a unique molecule, and in the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is essential. We must consider the risks associated with its primary structural components: the phenol group and the thiatriazole ring.

  • Phenolic Component: The phenol group is well-documented as being toxic and corrosive.[1][2][3][4][5] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][4] Furthermore, it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2][4] Phenol is also toxic to aquatic life with long-lasting effects.[1][4]

  • Thiatriazole Ring: The 1,2,3,4-thiatriazole ring is a nitrogen-rich heterocyclic compound. Such structures can be energetically unstable and may decompose violently under certain conditions, such as heat or shock, similar to azides.[6] While not all thiatriazoles are explosive, the high nitrogen content is a warning sign that must be heeded.[7][8] GHS information for the parent compound, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, indicates it causes skin, eye, and respiratory irritation.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves. For extensive handling or spill cleanup, consider heavy-duty butyl rubber gloves.Protects against skin absorption of the toxic phenolic component and potential irritation from the thiatriazole moiety.[1][2][4]
Eye Protection Chemical splash goggles and a full-face shield.Provides complete protection from splashes that could cause severe eye damage and skin burns.[1][2][4]
Body Protection A flame-resistant lab coat, worn fully buttoned. For larger quantities or spill response, a chemically resistant apron is required.Protects against skin contact and potential thermal hazards.
Respiratory Protection Work must be conducted in a certified chemical fume hood.To prevent inhalation of any dust or potential decomposition products.[1][2][4]
Step-by-Step Disposal Protocol

Disposal must be handled through your institution's hazardous waste management program.[10][11][12][13][14] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [3][10]

Step 1: Waste Segregation and Collection

  • Primary Waste Stream: Collect all solid 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate waste, including unused product and grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, labeled hazardous waste container.

  • Secondary Waste Stream: Items with trace contamination, such as pipette tips, gloves, and paper towels, should be collected in a separate, sealable container that is also treated as hazardous waste.[12][14]

Step 2: Container Selection and Labeling

  • Container Material: Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw cap) that is in good condition and free of leaks.[13] The original container is often the best choice for waste.[13]

  • Labeling: As soon as you begin collecting waste, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[13] The label must include:

    • The full chemical name: "4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards: "Toxic," "Corrosive," "Irritant," "Potentially Explosive"

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within your laboratory.[1][10]

  • The storage location should be away from heat sources, open flames, and incompatible materials, particularly strong oxidizers, acids, and metals.[10][15]

  • Utilize secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[10][13]

Step 4: Arranging for Disposal

  • Once the waste container is full (do not overfill) or you are finished with the project, contact your institution's EHS or hazardous waste management office to arrange for pickup.[10]

The disposal workflow can be visualized as follows:

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: Solid 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate and contaminated materials B Select & Label Compatible HDPE Container A->B C Don Appropriate PPE B->C D Place Waste in Labeled Container C->D Begin Waste Collection E Store in Secondary Containment in a designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Container Full or Project Complete H Contact EHS for Hazardous Waste Pickup G->H I EHS transports for Incineration at a licensed facility H->I SpillResponse Start Spill Occurs IsLarge Is the spill large (>50ml or several grams)? Start->IsLarge Evacuate EVACUATE Lab Alert others Call EHS/Emergency Services IsLarge->Evacuate Yes SmallSpillResponse Alert personnel Don full PPE Contain with absorbent Collect waste Decontaminate area IsLarge->SmallSpillResponse No

Caption: Decision tree for spill response.

Decontamination Procedures
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to dissolve any residual compound. The solvent rinsate must be collected as hazardous waste. Following the solvent rinse, wash the equipment thoroughly with soap and water.

  • Work Surfaces: At the end of any procedure involving this compound, wipe down the fume hood sash and work surface with a solvent-dampened cloth, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility. The principles of chemical hygiene are not merely rules to be followed but are the bedrock of scientific excellence.

References

  • Redox. (2020, March 31). Safety Data Sheet Phenol (88-90%) Hydrate.
  • INEOS Group. (2014, October 1). SAFETY DATA SHEET Phenol Solution.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-yl)phenol.
  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL.
  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Michigan Environment, Health & Safety. (n.d.). Phenol.
  • University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
  • University of New Mexico Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.).
  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.